molecular formula C8H15NO2 B085361 Bis-(2-vinyloxy-ethyl)-amine CAS No. 13985-50-7

Bis-(2-vinyloxy-ethyl)-amine

Cat. No.: B085361
CAS No.: 13985-50-7
M. Wt: 157.21 g/mol
InChI Key: XYZOZJCEKYPOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(2-vinyloxy-ethyl)-amine is a crucial reactive intermediate in the synthesis of various advanced polymers and resins. Its unique chemical structure, featuring ether and amine functionalities, allows it to form strong covalent bonds with other monomers. This capability is essential for creating high-performance materials with desirable properties such as durability, flexibility, and chemical resistance. The compound plays a significant role in the production of high-strength adhesives for demanding applications in the construction, automotive, and aerospace industries, as well as in the formulation of durable, protective coatings that offer excellent resistance to wear and corrosion. Furthermore, it serves as a vital building block for ion exchange resins, enhancing their ability to selectively bind and exchange ions for use in water treatment and chemical processing. Research also indicates its use in the exhaustive vinylation of amines in superbasic catalytic systems, highlighting its value in synthetic organic chemistry . Beyond traditional thermosets, this amine's vinyl ether groups make it a candidate for developing innovative Covalent Adaptable Networks (CANs) or vitrimers. These dynamic polymers combine the mechanical strength of thermosets with the reprocessability of thermoplastics, allowing them to be reshaped, repaired, and recycled, thereby addressing end-of-life issues for plastic materials and supporting a circular economy model in polymer science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOZJCEKYPOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286993
Record name Bis-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13985-50-7
Record name 13985-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Bis-(2-vinyloxy-ethyl)-amine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of Bis-(2-vinyloxy-ethyl)-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, with the CAS Number 13985-50-7, is a bifunctional molecule featuring a central secondary amine and two terminal vinyl ether groups.[1][2] This unique structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis. The presence of reactive vinyl groups allows for polymerization, while the secondary amine provides a site for further functionalization. This guide provides a comprehensive overview of a probable synthetic route for this compound, detailed characterization methodologies, and the scientific principles underpinning these processes. It is intended for researchers and professionals in chemical synthesis and materials science.

Introduction and Significance

This compound, chemically known as 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine, possesses the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its structure is analogous to diethanolamine, but with the hydroxyl groups replaced by vinyloxy groups. This modification imparts dual reactivity:

  • Vinyl Ether Groups: These moieties are susceptible to polymerization, particularly through cationic mechanisms, and can participate in various addition reactions. Their rapid polymerization under UV irradiation makes them suitable for curable coatings and adhesives.[3]

  • Secondary Amine: The amine group acts as a nucleophile and a weak base, allowing for a wide range of chemical transformations, including alkylation, acylation, and salt formation.[4]

This combination of functional groups makes this compound a promising building block for specialty polymers, crosslinking agents, and as an intermediate in the synthesis of more complex molecules for applications in materials science and potentially pharmaceuticals.[5]

Synthesis of this compound

The most direct and logical synthetic pathway to this compound is the vinylation of diethanolamine. This reaction involves the addition of an acetylene unit across the oxygen-hydrogen bond of each hydroxyl group in diethanolamine.

Reaction Principle: Vinylation of Diols

The vinylation of alcohols is a well-established industrial process. A common and modern approach involves the use of acetylene gas, which can be generated in situ from calcium carbide for enhanced safety and stoichiometric control.[6] The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

The mechanism proceeds via the deprotonation of the alcohol by the strong base to form an alkoxide. This highly nucleophilic alkoxide then attacks one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction, leading to the formation of the vinyl ether. For diethanolamine, this process occurs at both hydroxyl groups.

Experimental Protocol: A Proposed Synthesis

This protocol is based on established methods for the vinylation of alcohols and amines.[6] Researchers should perform their own risk assessment and optimization.

Materials:

  • Diethanolamine (HN(CH₂CH₂OH)₂)[7]

  • Calcium Carbide (CaC₂)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl Sulfoxide (DMSO)

  • 1,4-Dioxane

  • Deionized Water

  • Hexane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer and temperature control, add potassium tert-butoxide (4.0 mmol) and calcium carbide (8.4 mmol).

  • Reagent Addition: Add a solution of diethanolamine (4.0 mmol) dissolved in a mixture of DMSO (480 µL) and 1,4-dioxane (4.0 mL).

  • Reaction Initiation: Carefully add deionized water (340 µL) to the mixture to initiate the in situ generation of acetylene from calcium carbide. Immediately seal the reaction vessel.

  • Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 5-8 hours. The pressure inside the vessel will increase due to the generated acetylene; ensure the vessel is rated for the expected pressure.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with deionized water and extract the product with hexane (3 x 20 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Step cluster_workup Work-up & Purification Diethanolamine Diethanolamine ReactionVessel High-Pressure Reactor (100 °C, 5-8h) Diethanolamine->ReactionVessel CaC2 Calcium Carbide (Acetylene Source) CaC2->ReactionVessel KOtBu KOtBu (Base) KOtBu->ReactionVessel Solvent DMSO / Dioxane Solvent->ReactionVessel Extraction Aqueous Work-up & Hexane Extraction ReactionVessel->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety and Handling
  • Diethanolamine: Can cause skin and eye irritation.[4]

  • Calcium Carbide: Reacts violently with water to produce flammable acetylene gas.

  • Potassium tert-butoxide: A strong, corrosive base.

  • High-Pressure Reaction: The synthesis must be conducted in an appropriate pressure-rated vessel behind a blast shield.

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate gloves.[8] All manipulations should be performed in a well-ventilated fume hood.

Characterization of this compound

Confirmation of the successful synthesis and assessment of purity requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl and ethyl groups.

    • Vinyl Protons: Three distinct signals are expected: a doublet of doublets (dd) around 6.5 ppm for the proton on the carbon adjacent to the oxygen, and two doublets of doublets around 4.0-4.2 ppm for the terminal CH₂ protons.

    • Ethyl Protons: The two methylene groups (-O-CH₂-CH₂-N-) will likely appear as two triplets or complex multiplets in the 2.5-3.8 ppm range.

    • Amine Proton (N-H): A broad singlet, typically in the 0.5-5.0 ppm range, which may exchange with D₂O.[9]

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

    • Vinyl Carbons: Two signals are expected, one around 150-155 ppm (C=C-O) and another around 85-90 ppm (C=C-O).

    • Ethyl Carbons: Two signals for the methylene carbons, typically in the 40-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10][11] Its presence distinguishes the product from any tertiary amine byproducts.

  • C=C Stretch: A sharp band around 1640-1620 cm⁻¹ indicates the presence of the vinyl double bond.

  • C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region confirms the ether linkage.

  • C-N Stretch: A medium to weak band for the aliphatic C-N bond is expected around 1250–1020 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (157.21).

  • Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A prominent fragment would be the loss of a vinyloxyethyl radical (•CH₂CH₂OCH=CH₂) leading to an ion at m/z 86.

Summary of Expected Characterization Data
Technique Expected Result Interpretation
¹H NMR Signals at ~6.5, 4.2, 4.0, 3.8-2.5, 5.0-0.5 ppmConfirms presence of vinyl, ethyl, and amine protons.
¹³C NMR Signals at ~152, 87, 68, 49 ppm (estimated)Confirms carbon skeleton of the molecule.
IR Spectroscopy Bands at ~3330, 1630, 1200, 1100 cm⁻¹Confirms N-H, C=C, C-O, and C-N functional groups.
Mass Spec. Molecular Ion (M⁺) at m/z = 157Confirms the molecular weight of the target compound.
Characterization Logic Diagram

Characterization_Logic Start Synthesized Product IR IR Spectroscopy Start->IR Functional Groups? NMR NMR (¹H & ¹³C) Start->NMR Connectivity? MS Mass Spectrometry Start->MS Molecular Weight? Purity Purity Assessment (e.g., GC, Elemental Analysis) IR->Purity NMR->Purity MS->Purity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed

Caption: Logical flow for the structural confirmation of the product.

Conclusion

The synthesis of this compound via the base-catalyzed vinylation of diethanolamine presents a viable route to this versatile monomer. The dual functionality of the molecule offers significant potential for applications in polymer and materials science. Rigorous characterization using a combination of NMR, IR, and MS is essential to confirm the structure and purity of the final product, ensuring its suitability for further research and development. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • 3M. (2023). 3M™ Scotch-Weld™ EC-9323-2 B/A Black Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2018). MSDS of O-[2-(vinyloxy)ethyl]hydroxylamine. Retrieved from [Link]

  • Orlov, N. V., et al. (2022). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 27(15), 4987. [Link]

  • Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

  • Lin, J. T. (n.d.). The Chemistry of 2-(Vinyloxy)
  • LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Korotkin, M.D., et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies, 17(1), 50-64.
  • Google Patents. (2014). Reductive amination of diethanolamine and resulting product mixture.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). N-Ethyldiethanolamine, 2TMS derivative. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(2-vinyloxy-ethyl)-amine, a bifunctional molecule, presents a unique chemical architecture combining a secondary amine with two reactive vinyl ether moieties. This structure makes it a compound of interest for researchers and professionals in polymer chemistry, materials science, and as a potential building block in organic synthesis. The presence of both a nucleophilic nitrogen center and polymerizable double bonds within the same molecule opens avenues for the creation of novel polymers, cross-linked materials, and functionalized surfaces. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the expected reactivity of this compound, tailored for a scientific audience engaged in research and development.

Core Chemical Properties and Structure

This compound, identified by the CAS number 13985-50-7, is a distinct chemical entity with the molecular formula C₈H₁₅NO₂.[1][2] Its structure features a central secondary amine nitrogen atom bonded to two ethyl groups, each of which is terminated by a vinyloxy group (-O-CH=CH₂).

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. While useful, these values should be considered as typical and may vary.

PropertyValueSource(s)
CAS Number 13985-50-7[1][2]
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Boiling Point 80.5-81.5 °C at 8 Torr
Density 0.9491 g/cm³
Appearance Colorless to brownish liquid or solid

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Vinylation of Diethanolamine

The synthesis would likely proceed via the reaction of diethanolamine with acetylene in the presence of a strong base catalyst, such as potassium hydroxide, under pressure. This method is a variation of the Favorsky-Shostakovsky reaction.

Reaction: HO-CH₂CH₂-NH-CH₂CH₂-OH + 2 HC≡CH --(KOH, Δ, P)--> CH₂=CH-O-CH₂CH₂-NH-CH₂CH₂-O-CH=CH₂

Causality behind Experimental Choices:

  • Diethanolamine as a Precursor: This readily available and inexpensive starting material already contains the core secondary amine and two hydroxyethyl groups.

  • Acetylene as the Vinyl Source: Acetylene is the classical and industrially relevant reagent for the vinylation of alcohols.

  • Strong Base Catalyst (e.g., KOH): The base is crucial for deprotonating the hydroxyl groups of diethanolamine, forming the more nucleophilic alkoxide species, which then attacks the acetylene.

  • Elevated Temperature and Pressure: These conditions are typically required to overcome the activation energy of the reaction and to maintain acetylene in the liquid phase for efficient reaction.

Illustrative Experimental Protocol

The following is a generalized, illustrative protocol based on known vinylation procedures. Note: This procedure is hypothetical and would require optimization and safety assessment.

  • Reactor Preparation: A high-pressure autoclave is charged with diethanolamine and a catalytic amount of potassium hydroxide. The reactor is then sealed and purged with an inert gas, such as nitrogen.

  • Reaction Execution: Acetylene is introduced into the reactor to the desired pressure. The mixture is then heated to the target temperature with vigorous stirring. The reaction progress is monitored by pressure drop and/or gas chromatography analysis of aliquots.

  • Workup and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The crude product is then neutralized, filtered to remove the catalyst, and purified by vacuum distillation.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications

The dual functionality of this compound dictates its chemical behavior and potential applications.

Reactivity of the Vinyl Ether Groups

The vinyl ether groups are electron-rich double bonds, making them susceptible to electrophilic attack and capable of undergoing polymerization.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the vinyl ether groups are readily hydrolyzed to acetaldehyde and the corresponding diol (diethanolamine).[3][4][5][6] The mechanism involves the rate-determining protonation of the β-carbon of the vinyl group to form a stabilized carbocation intermediate.[3][4] This sensitivity to acid is a critical consideration for its handling and application.

  • Cationic Polymerization: The electron-donating nature of the ether oxygen makes the vinyl group highly susceptible to cationic polymerization.[1][7][8][9][10] This can be initiated by Lewis acids or other cationic initiators, leading to the formation of poly(vinyl ether)s. The presence of two vinyl ether groups allows for cross-linking, forming a three-dimensional polymer network.

  • Radical Polymerization: While less common for vinyl ethers, radical polymerization can be induced under specific conditions, though it is often less controlled than cationic polymerization.[11][12][13]

  • Electrophilic Addition: The double bonds can undergo addition reactions with various electrophiles.

Reactivity of the Secondary Amine

The secondary amine group behaves as a typical nucleophile and a base.

  • Nucleophilic Reactions: The lone pair of electrons on the nitrogen can participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides or epoxides.

  • Basicity: The amine group can be protonated by acids, forming an ammonium salt.

Potential Applications

The unique combination of a secondary amine and two polymerizable vinyl ether groups suggests several potential applications:

  • Monomer for Polymer Synthesis: this compound can serve as a monomer or cross-linking agent in the synthesis of functional polymers. The resulting polymers would have pendant amine functionalities, which could be used for further modification or to impart specific properties such as adhesion or pH-responsiveness. Amine-functional polymers have applications in coatings, adhesives, and as curing agents.

  • Coatings and Adhesives: The ability of the vinyl ether groups to polymerize, particularly through cationic mechanisms which are not inhibited by oxygen, makes this compound a candidate for UV-curable coatings and adhesives.[14][15] The amine functionality could enhance adhesion to various substrates.

  • Drug Development Intermediate: While no specific applications in drug development have been documented for this compound, its structure could be incorporated as a building block in the synthesis of more complex molecules with potential biological activity. The amine could act as a scaffold for attaching other pharmacophores.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, a conservative approach to handling is warranted, based on the known hazards of structurally related compounds such as other vinyl ethers and dialkylamines.

  • Vinyl Ethers: These compounds are generally flammable and can form explosive peroxides upon exposure to air and light.[16][17][18] They can also polymerize violently, especially in the presence of acids or heat.[16] Inhalation of vapors may cause central nervous system effects.[16][19]

  • Dialkylamines: Aliphatic amines can be corrosive and irritating to the skin and eyes.[20][21] Inhalation can cause respiratory tract irritation. The toxicity of alkylamines can be influenced by their structure and the pH of the environment.[22]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and dark place under an inert atmosphere to prevent peroxide formation and polymerization.

  • Avoid contact with acids and strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential in polymer and materials science due to its dual functionality. Its ability to act as a cross-linking monomer with inherent amine functionality makes it an attractive candidate for the development of advanced coatings, adhesives, and functional polymers. While the scientific literature on this specific compound is sparse, its properties and reactivity can be reasonably inferred from the well-established chemistry of vinyl ethers and secondary amines. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

  • Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. PMC - NIH. Available at: [Link]

  • Review of the Toxicology of Three Alkyl Diamines. PubMed. Available at: [Link]

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. Available at: [Link]

  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. Available at: [Link]

  • Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: [Link]

  • Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. Available at: [Link]

  • Reversible Addition-Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. University of Fukui. Available at: [Link]

  • Effects of vinyl ethers upon radical polymerizations. ResearchGate. Available at: [Link]

  • ICSC 1261 - VINYL ETHYL ETHER. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization. ACS Applied Polymer Materials. Available at: [Link]

  • Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. Available at: [Link]

  • Vinyl ether. PubChem - NIH. Available at: [Link]

  • The Use of tert-Butyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Taylor & Francis Online. Available at: [Link]

  • Vinylic Nucleophilic Substitution. Chemistry Stack Exchange. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • VINYL ETHYL ETHER HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Ethyl Vinyl Ether. Godavari Biorefineries Ltd. Available at: [Link]

  • Toxicity of aliphatic amines: structure-activity relationship. PubMed. Available at: [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. Available at: [Link]

  • The toxicity of alkyl amines: The effects of pH. Taylor & Francis Online. Available at: [Link]

  • US Patent US9035099B2 - Process for making ethoxylated amine compounds. Google Patents.
  • Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(3-trifluoromethylphenyl)-ethyl amine. PrepChem.com. Available at: [Link]

  • Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(4-chlorophenyl) ethyl amine. PrepChem.com. Available at: [Link]

  • Toxic Properties Of Dialkylnitrosamines and Some Related Compounds. PMC - NIH. Available at: [Link]

  • Multifunctional Amines for Coatings Reduce Cost and Ingredients. PCI Magazine. Available at: [Link]

  • Synthesis of enamino ketones from N-(2-vinyloxyalkyl)-ethane-1,2-diamines. ResearchGate. Available at: [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Federation of Societies for Coatings Technology. Available at: [Link]

  • Formation of Dialkyl-N-nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Comparison of the Rates of Dialkyl and Trialkylamine Nitrosation. ACS Publications. Available at: [Link]

  • The Chemical Versatility of O-(2-(vinyloxy)ethyl)hydroxylamine: From Synthesis to Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Production Of Vinyl Esters Based On Vinylation Of Ethanolamine With Acetylene. Global Scientific Review. Available at: [Link]

  • U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link]

  • Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies. Available at: [Link]

  • CN111348991A - A kind of method for producing vinyl ether. Google Patents.
  • CN102030666A - New process for synthesizing diethanol amine. Google Patents.
  • 2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a versatile amine protecting group for selective functional-group transformations. PubMed. Available at: [Link]

  • Improved Flexibility of Bis-Phenol a Epoxy Paint by Crosslinking with Amino-Functional Siloxane Resin. ResearchGate. Available at: [Link]

  • Enhancement of anti-corrosive performances of cardanol based amine functional benzoxazine resin by copolymerizing with epoxy resins. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine (CAS 13985-50-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(2-vinyloxy-ethyl)-amine, with CAS number 13985-50-7, is a difunctional monomer possessing both a secondary amine and two vinyl ether groups. This unique combination of reactive sites makes it a valuable, albeit specialized, building block in polymer chemistry and organic synthesis. The vinyl ether moieties are susceptible to rapid cationic polymerization, while the secondary amine provides a nucleophilic center for a variety of coupling and modification reactions. This guide provides a comprehensive overview of the known properties of this compound, and further extrapolates its probable reactivity, synthesis, and applications based on the well-established chemistry of its constituent functional groups. It is intended to serve as a foundational resource for researchers exploring the potential of this and related multifunctional monomers.

Core Molecular Properties and Identification

This compound is structurally defined by a central secondary amine to which two 2-vinyloxy-ethyl chains are attached. This structure imparts bifunctionality, with two polymerizable groups and one nucleophilic nitrogen center.

Chemical Identity
  • Chemical Name: 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine[1]

  • Synonyms: this compound, 2-(vinyloxy)-N-[2-(vinyloxy)ethyl]ethanamine[1][2]

  • CAS Number: 13985-50-7[1][2][3]

  • Molecular Formula: C₈H₁₅NO₂[1][3]

  • Molecular Weight: 157.21 g/mol [1][3]

Physicochemical Data

The available physical and chemical data for this compound are summarized in the table below. These properties are critical for handling, reaction setup, and purification.

PropertyValueSource(s)
Boiling Point 80.5-81.5 °C (at 8 Torr)[1]
Density 0.9491 g/cm³[1]
pKa (Predicted) 7.92 ± 0.19[1]
Physical Form Reported as both Solid and Liquid[4]

Synthesis and Manufacturing Principles

A likely precursor for this synthesis is Diethanolamine (CAS 111-42-2).[6][7] The vinylation reaction would proceed by treating diethanolamine with acetylene gas in the presence of a strong base catalyst, such as potassium hydroxide (KOH), often in a polar aprotic solvent like DMSO. An alternative, potentially safer laboratory-scale method involves using calcium carbide (CaC₂) as an in situ source of acetylene.[8][9]

Postulated Synthesis Workflow: Vinylation of Diethanolamine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ Reaction Vinylation Reaction Diethanolamine->Reaction Acetylene Acetylene Source (e.g., CaC₂ or C₂H₂ gas) Acetylene->Reaction Catalyst Superbasic Catalyst (e.g., KOH/DMSO) Catalyst->Reaction Catalyzes Temp Elevated Temperature Temp->Reaction Requires Target This compound HN(CH₂CH₂OCH=CH₂)₂ Byproduct Byproduct (e.g., Ca(OH)₂) Reaction->Target Reaction->Byproduct G cluster_initiation Initiation cluster_propagation Propagation cluster_result Result Monomer1 R-O-CH=CH₂ Carbocation R-O-C⁺H-CH₃ (Oxocarbenium Ion) Monomer1->Carbocation Initiator H⁺ (Initiator) Initiator->Carbocation Dimer Dimer Cation Carbocation->Dimer attacks Monomer2 R-O-CH=CH₂ Monomer2->Dimer Polymer Polymer Chain (-[CH(OR)-CH₂]n-) Dimer->Polymer ...

Caption: Mechanism of cationic polymerization of a vinyl ether.

Under acidic aqueous conditions, vinyl ethers readily hydrolyze. The mechanism involves the rate-determining protonation of the β-carbon, followed by the addition of water to the resulting carbocation to form a hemiacetal. [3]This hemiacetal is unstable and rapidly decomposes to yield an aldehyde (acetaldehyde in this case) and the corresponding alcohol. [2]This sensitivity to acid is a key consideration for storage and handling.

Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine group both basic and nucleophilic. [4]It can readily react with a wide range of electrophiles.

The amine can act as a nucleophile, attacking electrophilic centers such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines or amides, respectively. [1][10][11]This allows for the modification of the molecule's core structure or its covalent attachment to other molecules or surfaces.

G Amine This compound (R₂NH) Product Tertiary Amine or Amide (R₂NR' or R₂NCOR') Amine->Product Nucleophilic Attack Electrophile Electrophile (e.g., R'-X, R'-COCl) Electrophile->Product

Caption: General reaction of the secondary amine with an electrophile.

Spectroscopic Characterization (Predicted)

No published spectra are available for this specific compound. However, the expected ¹H NMR and IR spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum
  • Vinylic Protons: The protons on the double bond (–O–CH=CH₂) will exhibit a characteristic AXM spin system.

    • The proton on the carbon adjacent to the oxygen (–O–CH =) is expected around 6.3-6.5 ppm (doublet of doublets). * The two terminal protons (=CH₂) will be diastereotopic, appearing as two separate signals around 3.9-4.2 ppm (each a doublet of doublets). * Ethyl Chain Protons:

    • The methylene group attached to the oxygen (–O–CH₂ –) would likely appear around 3.7-3.9 ppm (triplet).

    • The methylene group attached to the nitrogen (–N–CH₂ –) would appear further upfield, around 2.7-2.9 ppm (triplet).

  • N-H Proton: The amine proton (N–H ) would appear as a broad singlet, with a chemical shift that is highly variable depending on solvent and concentration, typically in the 1-5 ppm range. [12]

Predicted IR Spectrum
  • =C-H Stretch (Vinylic): A sharp peak is expected just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ range. [13]* C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2950 cm⁻¹ region. [13]* C=C Stretch: A distinct band of medium intensity is expected around 1600-1640 cm⁻¹ due to the vinyl double bond. [13][14]* C-O Stretch (Ether): A strong, characteristic band for the alkyl vinyl ether linkage is expected in the 1200-1220 cm⁻¹ region. [15][16]* N-H Bend: A medium-intensity band may be visible around 1500-1550 cm⁻¹ .

  • N-H Stretch: A weak to medium, somewhat broad absorption is expected between 3300-3500 cm⁻¹ for the secondary amine. [13]

Potential Applications in Research and Industry

Given its structure as a divinyl ether with a central amine, this compound is well-suited for applications in polymer science, particularly in coatings, adhesives, and specialty resins.

  • Cross-linking Agent: In cationic polymerization systems, it can be used to form highly cross-linked networks. [17]This is valuable for creating durable coatings, inks, and adhesives that cure rapidly upon exposure to UV light in the presence of a photoacid generator. [5][18]* Reactive Diluent: Its relatively low molecular weight suggests it could be used as a reactive diluent to reduce the viscosity of highly viscous resin formulations (e.g., epoxies or urethane acrylates) without compromising the final cured properties, as it becomes incorporated into the polymer network. [5]* Functional Polymer Synthesis: The secondary amine serves as a handle for post-polymerization modification. A polymer could be formed via the vinyl ether groups, leaving the amine functionalities available for subsequent reactions, such as quaternization to introduce permanent positive charges or coupling to bioactive molecules.

  • Intermediate for Chemical Synthesis: It can serve as a building block for more complex molecules where protected aldehyde functionalities are desired (via hydrolysis of the vinyl ether groups) and a secondary amine is needed as a reactive or structural core.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant. [1]GHS hazard statements indicate it is a highly flammable liquid and vapor that causes skin and serious eye irritation. [1]

  • H225: Highly flammable liquid and vapour. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]

Handling and Personal Protective Equipment (PPE)

Safe handling requires strict adherence to safety protocols for both flammable liquids and irritant amines. [19][20]

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. [21]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toed shoes. [19] * Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used. [21]* Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. [1][21]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. [20][21][22]The container should be stored in a flammable liquids cabinet. Due to its sensitivity to acid-catalyzed hydrolysis and polymerization, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.

Conclusion

This compound is a multifunctional monomer with significant potential in materials science and synthetic chemistry. While direct research on this specific compound is limited, a robust understanding of its properties and reactivity can be constructed from the well-documented chemistry of vinyl ethers and secondary amines. Its ability to participate in rapid cationic polymerization via its two vinyl ether groups makes it an attractive candidate for cross-linking applications in UV-curable systems. Simultaneously, its nucleophilic secondary amine center offers a valuable site for chemical modification, enabling the synthesis of functionalized polymers and complex molecular architectures. Researchers working with this compound should prioritize stringent safety measures due to its flammability and irritant nature, and carefully control reaction conditions to manage the distinct reactivities of its functional groups. This guide serves as a technical foundation to stimulate and support further investigation into the unique applications of this versatile chemical building block.

References

  • LookChem. (n.d.). Cas 13985-50-7, this compound.
  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving....
  • ChemicalBook. (n.d.). This compound | 13985-50-7.
  • Kresge, A. J., & Jones, J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
  • Salomaa, P. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 540-545.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.
  • Cook, W. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4444–4452.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • Jones, D. M., & Wood, N. F. (1964). 1030. The mechanism of vinyl ether hydrolysis. Journal of the Chemical Society (Resumed), 5400-5405.
  • University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether.
  • Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(1), 1-10.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • NIPPON CARBIDE INDUSTRIES CO.,INC. (n.d.). Vinyl ether.
  • Xu, Y., et al. (2019). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • LibreTexts. (2014, July 26). 21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts.
  • Aoshima, S., et al. (2020). Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules, 53(16), 6896-6906.
  • Ghosh, S., & Theato, P. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(1), 4-18.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Chart.
  • Dakenchem. (n.d.). The Role of Diethylene Glycol Divinyl Ether in Advanced Polymer Synthesis.
  • Dakenchem. (n.d.). The Role of Di(ethylene glycol) Vinyl Ether in Modern Coating Formulations.
  • Obora, Y., & Ishii, Y. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • UCLA Department of Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. Chemistry LibreTexts.
  • Taylor & Francis. (n.d.). Divinyl ether – Knowledge and References.
  • Li, J., et al. (2018). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry, 20(12), 2756-2761.
  • RadTech. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications.
  • Química Organica.org. (n.d.). IR spectrum: Ethers.
  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of vinyl ethers via elimination.
  • Gassman, P. G., Burns, S. J., & Pfister, K. B. (1983). Synthesis of cyclic and acyclic enol ethers (vinyl ethers). The Journal of Organic Chemistry, 48(23), 4240–4242.
  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • Sinev, I., et al. (2021).
  • University of Colorado Boulder. (n.d.). IR handout.pdf.
  • Wikipedia. (n.d.). Diethanolamine.
  • University of Cambridge. (n.d.). Chemical shifts.
  • PPG. (n.d.). SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (n.d.). Diethanolamine | 111-42-2.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Ghorai, M. K., & Kumar, A. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Chemical Society Reviews, 44(10), 3057-3085.
  • Korotkin, M. D., et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies, 17(1), 50-64.
  • Wang, X., et al. (2018). Pd-Catalyzed Three-Component Reaction of Anilines, Ethyl Vinyl Ether, and Nitro-Paraffin: Assembly of β-Nitroamines. Organic Letters, 20(3), 550-553.
  • Google Patents. (2014). US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.
  • ResearchGate. (n.d.). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids.

Sources

An In-Depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(2-vinyloxy-ethyl)-amine, a notable bifunctional molecule, presents significant interest within the fields of organic synthesis and materials science. Its distinct structure, which incorporates a secondary amine and two vinyl ether groups, offers a versatile platform for a variety of chemical transformations. This guide furnishes a detailed overview of its fundamental chemical and physical characteristics. However, it is important to note that while the core properties are well-documented, extensive, publicly available research on specific reaction mechanisms, detailed experimental protocols, and a broad spectrum of applications remains limited. This document compiles the available data to serve as a foundational resource for researchers.

Core Molecular and Physical Properties

This compound is identified by the CAS Number 13985-50-7.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key characteristics.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Boiling Point 80.5-81.5 °C (at 8 Torr)[2]
Density 0.9491 g/cm³[2]
pKa (Predicted) 7.92 ± 0.19[2]

Structural and Chemical Identity

The defining feature of this compound is its combination of reactive functional groups. The secondary amine provides a nucleophilic center and a site for salt formation, while the two vinyl ether groups are susceptible to polymerization and other addition reactions.

Chemical Identifiers:
  • Systematic Name: 2-(ethenyloxy)-N-[2-(ethenyloxy)ethyl]ethanamine

  • Synonyms: TIMTEC-BB SBB010392, this compound[2]

Potential Applications and Research Directions

While specific, detailed applications for this compound are not extensively documented in readily available literature, its structural motifs suggest several areas of potential utility, particularly in polymer chemistry and as a building block in organic synthesis. The presence of two polymerizable vinyl ether groups makes it a candidate for cross-linking applications in the development of specialty polymers and materials.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols: A Note on Availability

Visualization of Chemical Structure

To aid in the understanding of its chemical nature, a diagram of the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Conclusion and Future Outlook

This compound is a chemical compound with a well-defined structure and basic physicochemical properties. Its bifunctional nature suggests potential for further exploration, particularly in the realm of polymer science. However, the current body of publicly accessible, in-depth research is limited. This guide provides a foundational understanding of the molecule, and it is hoped that it will encourage further investigation into its synthesis, reactivity, and applications, thereby expanding its utility for the scientific community.

References

Sources

Spectroscopic Profile of Bis-(2-vinyloxy-ethyl)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(2-vinyloxy-ethyl)-amine is a difunctional molecule featuring a central secondary amine linked to two ethyl vinyl ether moieties. Its unique structure, combining the reactivity of a vinyl ether with the nucleophilicity of an amine, makes it a valuable monomer and intermediate in chemical synthesis. Accurate structural confirmation and purity assessment are paramount for its application, and spectroscopic methods remain the gold standard for this purpose. This guide elucidates the expected spectroscopic signatures of the molecule, providing a foundational dataset for its identification and characterization.

A Note on Data Source: The spectral data presented herein are predicted based on the analysis of constituent functional groups and established empirical data from analogous structures. While these predictions offer a robust and scientifically grounded reference, verification against experimentally acquired data is recommended when a physical sample is available.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms in this compound are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

The infrared spectrum provides critical information about the functional groups present in a molecule. The analysis of this compound is based on the characteristic vibrational modes of its secondary amine, ether, and vinyl groups. The spectrum is predicted to be dominated by a few key absorptions.

Table 1: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3350 - 3310Weak, SharpN-H StretchSecondary Amine (R₂N-H)
3100 - 3020Medium=C-H StretchVinyl Group
2980 - 2850Medium-StrongC-H StretchEthylene Linker (-CH₂-)
1640 - 1620MediumC=C StretchVinyl Group
1220 - 1200StrongC-O-C Asymmetric StretchVinyl Ether
1150 - 1020MediumC-N StretchAliphatic Amine
960Strong=C-H Wag (trans)Vinyl Group
815Strong=C-H Wag (terminal)Vinyl Group
750 - 680Broad, WeakN-H WagSecondary Amine

Interpretation of Key Peaks:

  • N-H Stretch (3350 - 3310 cm⁻¹): A single, relatively sharp, and weak absorption is expected in this region, which is a hallmark of a secondary amine.[1][2][3] This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).[4]

  • Vinyl Group Stretches (=C-H at ~3050 cm⁻¹ and C=C at ~1630 cm⁻¹): The presence of the two vinyl groups will give rise to characteristic alkene C-H stretching just above 3000 cm⁻¹ and a C=C double bond stretch in the 1640-1620 cm⁻¹ region.[5][6]

  • C-O-C Stretch (~1210 cm⁻¹): A very strong absorption band is anticipated around 1200-1220 cm⁻¹, characteristic of the asymmetric C-O-C stretching mode of a vinyl ether.[7][8] This is often one of the most prominent peaks in the spectrum.

  • Out-of-Plane Bending (~960 and ~815 cm⁻¹): The vinyl groups are expected to show strong, sharp bands in the fingerprint region corresponding to out-of-plane C-H wagging vibrations.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of this compound, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show four distinct sets of signals, plus a broad signal for the amine proton. The vinyl region, in particular, will display a classic AMX spin system.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H on N11.0 - 3.0broad singlet1H-
H on C2, C2'2.85triplet4HJ = 5.5 Hz
H on C3, C3'3.78triplet4HJ = 5.5 Hz
H on C5, C5'6.45doublet of doublets2HJ = 14.4 Hz (trans), 6.8 Hz (cis)
H on C6, C6' (trans)4.18doublet of doublets2HJ = 14.4 Hz (trans), 1.8 Hz (gem)
H on C6, C6' (cis)3.99doublet of doublets2HJ = 6.8 Hz (cis), 1.8 Hz (gem)

Interpretation of Key Signals:

  • Alkyl Chain (C2/C2' and C3/C3'): The two methylene groups of the ethyl linker form a simple A₂B₂ system. The protons on C2 (H-C2 -N) are adjacent to the electron-withdrawing nitrogen and are expected around 2.85 ppm.[9] The protons on C3 (H-C3 -O) are adjacent to the more electronegative oxygen and are shifted further downfield to approximately 3.78 ppm.[10] Both signals are predicted to be triplets due to coupling with their methylene neighbors (J ≈ 5.5 Hz).

  • Vinyl Group (C5/C6): The three vinyl protons form a complex spin system (AMX) resulting in three distinct signals, each appearing as a doublet of doublets.

    • The proton on C5 (H-C5 =) is coupled to both terminal protons, with a large trans coupling constant (J ≈ 14.4 Hz) and a smaller cis constant (J ≈ 6.8 Hz). Its position is significantly downfield (~6.45 ppm) due to the deshielding effect of the adjacent ether oxygen.

    • The two geminal protons on C6 are diastereotopic. The proton trans to the C5 proton appears around 4.18 ppm, while the cis proton is slightly upfield at ~3.99 ppm. Both are split by the C5 proton (with their respective trans/cis couplings) and by each other with a small geminal coupling constant (J ≈ 1.8 Hz).[11]

  • Amine Proton (N1-H): This proton typically appears as a broad singlet that can exchange with deuterium. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, providing a definitive method for its identification.[2] Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to be very clean, showing only four signals due to the molecule's symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts

Atom AssignmentPredicted δ (ppm)Rationale
C2, C2'48.5Carbon alpha to amine nitrogen
C3, C3'67.0Carbon alpha to ether oxygen
C6, C6'86.5Terminal vinyl carbon (=CH₂)
C5, C5'152.0Internal vinyl carbon (-O-CH=)

Interpretation of Key Signals:

  • Alkyl Carbons (C2, C3): The carbon adjacent to the amine (C2) is expected around 48.5 ppm.[9] The carbon adjacent to the more electronegative ether oxygen (C3) is shifted further downfield to ~67.0 ppm.[12]

  • Vinyl Carbons (C5, C6): The chemical shifts of the vinyl carbons are highly characteristic. The terminal carbon (C6) is significantly shielded by the resonance effect of the ether oxygen and appears upfield around 86.5 ppm. Conversely, the internal carbon (C5), which is directly attached to the oxygen, is strongly deshielded and appears far downfield at approximately 152.0 ppm.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are essential. The following protocols describe the general methodology for obtaining NMR and FT-IR spectra for a liquid sample like this compound.

Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals and pick peaks proc4->proc5

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[13]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[14]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[14]

  • Transfer the solution into a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.[14]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the ¹H spectrum using a standard single-pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2-5 seconds, and 8-16 scans.[13]

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.[13]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and identify the chemical shift (peak picking) for all signals in both spectra.

Protocol for FT-IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is an ideal technique for analyzing liquid samples with minimal preparation.[15]

G start Start bg Clean ATR Crystal Surface start->bg acq_bg Acquire Background Spectrum (Air) bg->acq_bg sample Place 1-2 drops of liquid sample on crystal acq_bg->sample acq_sample Acquire Sample Spectrum sample->acq_sample clean Clean crystal with appropriate solvent (e.g., isopropanol) acq_sample->clean end End clean->end

Caption: Workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[16] Record a background spectrum of the empty crystal against air. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one or two drops of this compound directly onto the center of the ATR crystal.[17]

  • Data Acquisition: Initiate the sample scan. The infrared beam interacts with the sample at the crystal interface, generating the spectrum.[18]

  • Cleaning: After the measurement is complete, thoroughly clean the sample from the crystal surface using a soft lab wipe soaked in an appropriate solvent, such as isopropanol, followed by a dry wipe.[15]

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive reference for the structural characterization of this compound. The key identifying features include a single weak N-H stretch in the IR spectrum, a strong C-O-C ether band, and a highly characteristic AMX system for the vinyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum is simplified by the molecule's symmetry, with the vinyl ether carbons appearing at distinctive upfield (~86.5 ppm) and downfield (~152.0 ppm) positions. Adherence to the outlined experimental protocols will ensure the reliable acquisition of data for comparison with these predicted values, facilitating confident structural verification for researchers and drug development professionals.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
  • Química Organica.org. (n.d.). IR spectrum: Ethers.
  • BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.
  • Bulletin of the Chemical Society of Japan. (n.d.). Characteristic Absorption Bands of Vinyl Ethers. Oxford Academic.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • SpectraBase. (n.d.). Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Ethyl vinyl ether(109-92-2) 13C NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether - NMR Spectrum 18.
  • University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • Chemistry LibreTexts. (2022, July 20). 5.9: Complex Coupling in Proton Spectra.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Specac Ltd. (n.d.).
  • Chem Help ASAP. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube.
  • Ly, T. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Vancouver Island University.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Gable, K. (n.d.). 13C NMR Chemical Shift.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Scribd. (n.d.).
  • Asakura, T., & Williamson, M. P. (2009). Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins. PMC.
  • European Journal of Chemistry. (n.d.). Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Patil, R., et al. (2021, January 18). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • The Organic Chemistry Tutor. (2021, February 13). Chemical Shift, ¹H & ¹³C NMR Basics for Organic Chemistry [Video]. YouTube.

Sources

An In-depth Technical Guide on the Reactivity of the Vinyl Ether Groups in "Bis-(2-vinyloxy-ethyl)-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(2-vinyloxy-ethyl)-amine is a bifunctional molecule featuring two vinyl ether groups and a central secondary amine. This unique structure imparts a versatile range of reactivity, making it a valuable building block in polymer science and organic synthesis. The electron-rich nature of the vinyl ether double bonds, influenced by the adjacent ether oxygen, dictates their susceptibility to electrophilic attack and participation in various addition and polymerization reactions. This guide provides a comprehensive exploration of the chemical behavior of the vinyl ether moieties in this compound, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for its effective application.

PropertyValue
Molecular Formula C8H15NO2[1][2]
Molecular Weight 157.21 g/mol [1]
CAS Number 13985-50-7[1][3]
Boiling Point 80.5-81.5 °C at 8 Torr[3]
Density 0.9491 g/cm³[3]
pKa 7.92 ± 0.19 (Predicted)[3]

Core Reactivity of the Vinyl Ether Groups

The reactivity of the vinyl ether groups in this compound is primarily governed by the high electron density of the carbon-carbon double bond. This arises from the electron-donating resonance effect of the adjacent ether oxygen atom. This electronic characteristic makes the vinyl ether groups highly susceptible to attack by electrophiles and predisposes them to several key reaction pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, vinyl ethers undergo rapid hydrolysis to yield an aldehyde and an alcohol. This reaction is a hallmark of vinyl ether chemistry and proceeds through a well-established mechanism.

Mechanism of Hydrolysis

The hydrolysis of a vinyl ether is initiated by the protonation of the β-carbon of the vinyl group, which is the rate-determining step.[4][5][6][7] This leads to the formation of a resonance-stabilized carbocation. The subsequent steps, including the addition of water to form a hemiacetal and its decomposition to the final products, are rapid.[4]

G cluster_0 Acid-Catalyzed Hydrolysis of a Vinyl Ether Group Start Vinyl Ether (in this compound) Protonation Protonation of β-carbon by H₃O⁺ Start->Protonation H⁺ (from acid) Carbocation Resonance-Stabilized Carbocation Intermediate Protonation->Carbocation Rate-determining step Hydration Nucleophilic attack by H₂O Carbocation->Hydration H₂O Hemiacetal Hemiacetal Intermediate Hydration->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation Decomposition Decomposition Deprotonation->Decomposition End Acetaldehyde + Diethanolamine Decomposition->End

Caption: Mechanism of acid-catalyzed hydrolysis of a vinyl ether group.

Experimental Protocol: Monitoring Hydrolysis via ¹H NMR

Objective: To monitor the acid-catalyzed hydrolysis of this compound by observing the disappearance of vinyl proton signals in the ¹H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Trifluoroacetic acid (TFA)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in CDCl₃ (e.g., 0.1 M).

  • Transfer 0.5 mL of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the vinyl protons.

  • Add a catalytic amount of TFA (e.g., 1-2 µL) to the NMR tube, cap, and invert several times to mix.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the vinyl proton signals relative to a stable internal standard or the methylene protons of the ethyl groups.

  • Plot the integral of the vinyl proton signals as a function of time to determine the rate of hydrolysis.

Cationic Polymerization

The electron-rich nature of the double bond makes vinyl ethers particularly susceptible to cationic polymerization.[8][9][10][11] This process is initiated by electrophiles, such as Lewis acids or protonic acids, and can be controlled to produce polymers with well-defined molecular weights and low dispersity.[10][11][12] The bifunctionality of this compound allows it to act as a cross-linking agent, leading to the formation of polymer networks.

Mechanism of Cationic Polymerization

The polymerization is initiated by the addition of an electrophile to the vinyl ether monomer, generating a carbocationic active center. This carbocation then propagates by adding to another monomer unit. Chain transfer and termination reactions can also occur, which can be controlled by careful selection of reaction conditions.[11]

G cluster_1 Cationic Polymerization of a Vinyl Ether Group Initiation Initiation: Monomer + Initiator (I⁺) → M⁺ Propagation Propagation: M⁺ + n(Monomer) → Pn⁺ Initiation->Propagation Chain_Transfer Chain Transfer: Pn⁺ + Monomer → Pn + M⁺ Propagation->Chain_Transfer Termination Termination: Pn⁺ + Nu⁻ → Pn-Nu Propagation->Termination

Caption: Key steps in the cationic polymerization of vinyl ethers.

Experimental Protocol: Bulk Polymerization Initiated by a Lewis Acid

Objective: To synthesize a cross-linked polymer network from this compound using a Lewis acid initiator.

Materials:

  • This compound (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Nitrogen or argon gas supply

  • Schlenk flask and syringe

Procedure:

  • Under an inert atmosphere, add this compound to a Schlenk flask containing anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BF₃·OEt₂ in DCM to the stirred monomer solution via syringe.

  • Observe the reaction mixture for an increase in viscosity or the formation of a gel, indicating polymerization.

  • After a predetermined time, quench the reaction by adding a small amount of methanol.

  • Isolate the polymer by precipitation into a non-solvent (e.g., hexane), followed by filtration and drying under vacuum.

Cycloaddition Reactions

Vinyl ethers can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the dienophile. Due to the electron-donating nature of the ether oxygen, they are considered electron-rich alkenes and are particularly well-suited for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-poor dienes.[13] There is also evidence of hetero-Diels-Alder cycloaddition reactions involving vinyl ethers.[14][15]

Mechanism of Inverse-Electron-Demand Diels-Alder Reaction

In an IEDDA reaction, the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (the vinyl ether) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. This concerted [4+2] cycloaddition leads to the formation of a six-membered ring.

G cluster_2 Inverse-Electron-Demand Diels-Alder Reaction Reactants Vinyl Ether (HOMO) + Electron-Poor Diene (LUMO) Transition_State Concerted [4+2] Transition State Reactants->Transition_State Product Six-Membered Cycloadduct Transition_State->Product

Caption: Conceptual workflow of an IEDDA reaction involving a vinyl ether.

The Role of the Central Amine Group

The secondary amine in the core of this compound can influence the reactivity of the vinyl ether groups. The lone pair of electrons on the nitrogen atom can act as a Brønsted-Lowry base, potentially neutralizing acidic catalysts and thereby inhibiting acid-catalyzed reactions like hydrolysis and cationic polymerization. Conversely, the amine can be protonated under acidic conditions, which could alter the electronic properties of the molecule and its solubility. In some contexts, the amine could also participate in reactions as a nucleophile.[16][17] The basicity of the amine allows for its dissolution in dilute mineral acids, which can be a useful property for separation from neutral compounds.[17]

Analytical Techniques for Monitoring Reactivity

Several analytical techniques are instrumental in studying the reactions of the vinyl ether groups in this compound.

Analytical TechniqueApplication
¹H NMR Spectroscopy Monitors the disappearance of vinyl proton signals to quantify monomer conversion.[18]
FTIR Spectroscopy Tracks the disappearance of the C=C stretching vibration of the vinyl group.[18]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with exothermic polymerization reactions to determine kinetics.[18]
Gas Chromatography (GC) Can be used to monitor the consumption of the monomer.
Gel Permeation Chromatography (GPC) Characterizes the molecular weight and molecular weight distribution of the resulting polymers.

Conclusion

The vinyl ether groups in this compound exhibit a rich and versatile reactivity profile. Their susceptibility to acid-catalyzed hydrolysis, cationic polymerization, and cycloaddition reactions makes this molecule a valuable component in the synthesis of a wide array of materials. The presence of the central amine group adds another layer of chemical complexity, offering opportunities for further functionalization and influencing the overall reaction pathways. A thorough understanding of these reactive characteristics is crucial for harnessing the full potential of this compound in research, development, and industrial applications.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
  • Boral, S., & Bhanja, A. (2023).
  • Fei, F., et al. (2014). Mechanism of acid-catalyzed vinyl ether hydrolysis involving a stabilizing beta-ester group. Journal of the American Chemical Society, 136(4), 1438-1445.
  • Kamigaito, M., & Sawamoto, M. (2018). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry, 9(18), 2297-2309.
  • Li, B., et al. (2021). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 12(46), 15372-15380.
  • Liu, Y., et al. (2023). Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry, 88(19), 13741-13748.
  • Liu, Y., et al. (2023). Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. PubMed.
  • McGrath, J. E., et al. (2021). Cationic RAFT Polymerization of Vinyl Ethers. Macromolecules, 54(17), 7799-7807.
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
  • Kresge, A. J., & Salomaa, P. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57.
  • Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129.
  • Choi, J., et al. (2014). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry, 5(1), 164-171.
  • Organic Syntheses. (n.d.). vinyl acetate. Retrieved from [Link]

  • Spencer, R. W. (2010). Methods for Vinyl Ether Synthesis. Synthesis, 2010(15), 2497-2511.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Lal, J., McGrath, J. E., & Trich, G. S. (1967). POLY (VINYL ETHERS)
  • Li, Y., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 23(17), 6814–6818.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(3-trifluoromethylphenyl)-ethyl amine. Retrieved from [Link]

  • Aissou, K., et al. (2010). Synthesis and characterization of novel functional vinyl ethers that bear various groups.
  • Reddit. (2021, December 6). How does the mechanism for this intermediate even occur? How does the amine replace the Vinyl Ether? r/chemhelp. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-vinyloxyethyl)-α-methyl-β-(4-chlorophenyl) ethyl amine. Retrieved from [Link]

  • Hogsed, M. J. (1951). U.S. Patent No. 2,579,412. Washington, DC: U.S.
  • LibreTexts. (2023, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson. (n.d.). Purpose of Analytical Techniques. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Retrieved from [Link]

  • Siggia, S., & Edsberg, R. L. (1948). Determination of Vinyl Ethers and Acetals. Analytical Chemistry, 20(8), 762-763.
  • LookChem. (n.d.). Cas 13985-50-7,this compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. Retrieved from [Link]

  • Al-Oweini, R., et al. (2021). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate.
  • Sobolewski, P., et al. (2023). Biodegradable Block Poly(ester amine)
  • Cho, J., et al. (2011). Formation, Characterization, and Reactivity of Bis(μ-oxo)dinickel(III) Complexes Supported by A Series of Bis[2-(2-pyridyl)ethyl]amine Ligands. Inorganic Chemistry, 50(5), 2891-2903.
  • Ozturk, T., & Tanyeli, C. (2015). Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups.

Sources

The Dual Nature of Reactivity: An In-depth Technical Guide to the Role of the Secondary Amine in Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis-(2-vinyloxy-ethyl)-amine is a fascinating yet sparsely documented bifunctional monomer. Its unique molecular architecture, featuring a central secondary amine flanked by two vinyl ether functionalities, suggests a complex and versatile reactivity profile. This guide provides a comprehensive analysis of the pivotal role the secondary amine plays in dictating the chemical behavior of this molecule. Through a deductive approach grounded in the established principles of organic chemistry, we will explore the amine's influence on polymerization, its potential for nucleophilic additions, and its capacity to act as an internal catalyst. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar molecules in material science and synthetic chemistry.

Introduction: A Molecule of Dichotomous Functionality

The structure of this compound presents an intriguing dichotomy. On one hand, the two terminal vinyl ether groups are electron-rich alkenes, highly susceptible to cationic polymerization, making them valuable moieties for the synthesis of polyacetals.[1][2] On the other hand, the central secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic.[3] This duality is the cornerstone of the molecule's reactivity, where the amine can either be a passive structural element or an active participant, profoundly influencing the fate of the vinyl ether groups. Understanding this interplay is critical to harnessing the full synthetic potential of this compound. This guide will dissect this relationship, offering insights into the predicted reactivity and providing a framework for its application in polymer synthesis and functional material development.

The Chemical Landscape of this compound

To appreciate the role of the secondary amine, we must first consider the electronic and steric properties of the entire molecule.

PropertyValueSource
CAS Number 13985-50-7Internal Database
Molecular Formula C8H15NO2Internal Database
Molecular Weight 157.21 g/mol Internal Database

The ethylene glycol spacers between the amine and the vinyl ethers provide significant conformational flexibility. This flexibility can allow the secondary amine to interact with the vinyl ether groups, either intramolecularly or intermolecularly.

The Directing Hand: How the Secondary Amine Governs Reactivity

The secondary amine in this compound is not merely a linker; it is a powerful directing group that can influence the molecule's reactivity in several key ways.

A Nucleophilic Powerhouse: The Aza-Michael Addition Pathway

Secondary amines are well-established nucleophiles that readily participate in conjugate addition reactions, particularly the aza-Michael reaction.[4][5] While vinyl ethers are not as electron-deficient as classic Michael acceptors (e.g., α,β-unsaturated carbonyls), under certain conditions, they can undergo nucleophilic attack. The lone pair on the nitrogen of the secondary amine can initiate a nucleophilic attack on an activated alkene.

The proposed mechanism for an intermolecular aza-Michael addition is depicted below:

G cluster_0 Aza-Michael Addition amine R₂NH (this compound) intermediate [R₂N⁺H-CH₂-C⁻H-OR'] Zwitterionic Intermediate amine->intermediate Nucleophilic Attack acceptor CH₂=CH-OR' (Activated Vinyl Ether) acceptor->intermediate product R₂N-CH₂-CH₂-OR' Adduct intermediate->product Proton Transfer G cluster_1 Intramolecular Cyclization start This compound protonation Protonated Vinyl Ether (Carbocation Intermediate) start->protonation H⁺ cyclization Cyclic Ammonium Intermediate protonation->cyclization Intramolecular Nucleophilic Attack product Substituted Morpholine Derivative cyclization->product Deprotonation

Sources

"Bis-(2-vinyloxy-ethyl)-amine" as a bifunctional monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis-(2-vinyloxy-ethyl)-amine as a Bifunctional Monomer

Authored by a Senior Application Scientist

Disclaimer: This document synthesizes available chemical data and established principles of polymer chemistry to provide a technical overview of this compound. While this guide is grounded in scientific theory, it is important to note that detailed, peer-reviewed experimental protocols and extensive application studies for this specific monomer are not widely available in the public literature. The protocols and mechanisms described herein are therefore presented as illustrative examples based on the known reactivity of its functional groups and may require substantial optimization.

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of polymer science and material development, monomers possessing multiple, distinct reactive sites are invaluable tools. These bifunctional monomers serve as foundational building blocks for creating complex macromolecular architectures, from crosslinked networks to functional polymers. This compound, also known as 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine, emerges as a molecule of significant interest. It uniquely combines two vinyl ether groups, known for their susceptibility to cationic polymerization, with a central secondary amine, which offers a site for nucleophilic addition, conjugation, or pH-responsive behavior.

This guide provides a comprehensive technical exploration of this compound, designed for researchers and professionals in materials science and drug development. We will delve into its physicochemical properties, explore its potential polymerization pathways, and propose its application as a versatile crosslinking agent and a monomer for synthesizing novel functional polymers.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a monomer is critical for designing and controlling polymerization reactions. This compound is a liquid with a unique structure that dictates its reactivity.

The presence of two vinyl ether groups makes this molecule highly susceptible to cationic polymerization, a process known for its rapid reaction rates.[1][2][3] The secondary amine core introduces a nucleophilic and basic center, allowing for a secondary mode of reactivity or imparting pH-sensitivity to the resulting polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13985-50-7[4][5]
Molecular Formula C₈H₁₅NO₂[4][5]
Molecular Weight 157.21 g/mol [4][5]
Boiling Point 80.5-81.5 °C (at 8 Torr)[4]
Density 0.9491 g/cm³[4]
Predicted pKa 7.92 ± 0.19[4]

Below is a diagram illustrating the chemical structure of the monomer, highlighting its distinct functional groups.

Caption: Structure of this compound.

Polymerization Mechanisms and Control

The primary pathway for the polymerization of this compound involves the cationic polymerization of its vinyl ether groups. Vinyl ethers are particularly well-suited for living cationic polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow dispersity.[1][6]

Cationic Polymerization of Vinyl Ether Groups

Cationic polymerization is initiated by a Lewis acid or a protonic acid, which activates the vinyl ether monomer, creating a propagating carbocationic chain end.[2][3] This reactive species then adds sequentially to other monomer units.

Causality Behind Experimental Choices:

  • Initiator System: A common initiating system for vinyl ethers is a combination of a proton source (like an alcohol or water) and a Lewis acid (e.g., BF₃·OEt₂ or an organoaluminum compound). The choice of initiator is critical for controlling the rate of initiation versus propagation, which directly impacts the polymer's properties.

  • Solvent: The choice of solvent is crucial. Non-polar solvents like toluene or hexane are often preferred to stabilize the propagating carbocation and minimize side reactions.

  • Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions, which are undesirable events that can broaden the molecular weight distribution.[7]

The diagram below illustrates the proposed mechanism for the cationic polymerization.

G Monomer This compound Monomer Propagation Propagation: Sequential Monomer Addition Monomer->Propagation Initiator Initiator (e.g., H⁺/Lewis Acid) ActivatedMonomer Activated Monomer (Carbocation) Initiator->ActivatedMonomer Initiation ActivatedMonomer->Propagation Chain Growth Polymer Crosslinked Polymer Network Propagation->Polymer

Caption: Proposed Cationic Polymerization Mechanism.

Applications as a Bifunctional Monomer

The dual functionality of this compound opens up a range of potential applications, particularly as a crosslinking agent and for the synthesis of functional polymers.

Crosslinking Agent for Polymer Networks

With two polymerizable vinyl ether groups, this monomer is an ideal candidate for a crosslinking agent.[] When copolymerized with monofunctional vinyl ether monomers, it can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network.

Potential Applications:

  • Hydrogels: The resulting networks could be designed to be hydrophilic, leading to hydrogels with potential uses in drug delivery or tissue engineering.

  • Coatings and Adhesives: Crosslinked polymers often exhibit enhanced mechanical properties, chemical resistance, and thermal stability, making them suitable for high-performance coatings and adhesives.[6]

Synthesis of Functional Polymers

The secondary amine group can be exploited either during or after polymerization to introduce specific functionalities.

  • pH-Responsive Polymers: The amine group has a pKa of around 7.92, meaning it will be protonated at acidic pH.[4] This property can be used to create "smart" polymers that change their solubility or conformation in response to pH changes, which is highly desirable for targeted drug delivery systems.

  • Post-Polymerization Modification: The amine can serve as a reactive handle for attaching other molecules, such as drugs, targeting ligands, or imaging agents, after the polymer backbone has been formed.

Illustrative Experimental Protocols

The following protocols are hypothetical and based on established methods for the cationic polymerization of vinyl ethers. They serve as a starting point and would require significant optimization and validation.

Protocol 1: Synthesis of a Crosslinked Poly(vinyl ether) Gel

Objective: To synthesize a crosslinked polymer network using this compound as a crosslinker and ethyl vinyl ether as the primary monomer.

Materials:

  • Ethyl vinyl ether (monomer)

  • This compound (crosslinker)

  • Toluene (solvent, anhydrous)

  • Methanol (initiator)

  • Ethylaluminum sesquichloride (Et₃Al₂Cl₃) (activator)

  • Methanol with 10% ammonia (quenching solution)

Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve ethyl vinyl ether (e.g., 10 mmol) and this compound (e.g., 0.5 mmol, 5 mol%) in anhydrous toluene (50 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add methanol (0.1 mmol) as the initiator.

  • Polymerization: Start the polymerization by adding the activator, ethylaluminum sesquichloride (0.2 mmol). The solution is expected to become viscous as the gel forms.

  • Quenching: After a set time (e.g., 1 hour), terminate the reaction by adding pre-chilled methanol containing 10% ammonia.

  • Purification: The resulting gel is washed repeatedly with methanol to remove unreacted monomer and catalyst residues.

  • Drying: The purified gel is dried under vacuum to a constant weight.

  • Characterization (Self-Validation): The swelling ratio of the gel should be determined in various solvents to confirm crosslinking. The absence of monomer peaks in the ¹H NMR spectrum of a swollen and then re-dissolved (if possible) sample would validate the reaction's completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Monomers (Ethyl vinyl ether & Crosslinker) in Anhydrous Toluene B Purge with Argon A->B C Cool to 0°C B->C D Add Initiator (Methanol) C->D E Add Activator (Et₃Al₂Cl₃) D->E F Quench with Ammoniacal Methanol E->F G Wash Gel with Methanol F->G H Dry under Vacuum G->H I Swelling Ratio, NMR H->I Characterize

Sources

Potential applications of "Bis-(2-vinyloxy-ethyl)-amine" in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Polymer Chemistry of Bis-(2-vinyloxy-ethyl)-amine: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a difunctional monomer possessing two electron-rich vinyl ether groups and a central secondary amine. This unique trifecta of reactive sites positions it as a highly versatile building block for advanced polymer synthesis. This guide provides a comprehensive exploration of its polymerization behavior, with a primary focus on cationic polymerization, and elucidates its potential in high-performance applications, including cross-linked coatings, functional adhesives, and smart biomedical materials. We will delve into the mechanistic principles governing its reactivity, provide actionable experimental protocols, and present a forward-looking perspective on its role in next-generation material science.

The Monomer: Structure and Inherent Reactivity

This compound (CAS: 13985-50-7, Molecular Formula: C₈H₁₅NO₂) is a unique monomer characterized by two terminal vinyl ether functionalities linked by a secondary amine.[1][2] This structure is the key to its utility. The vinyl ether groups are highly susceptible to cationic polymerization due to the electron-donating nature of the adjacent ether oxygen, which stabilizes the propagating carbocationic species.[3] The secondary amine introduces a nucleophilic and basic site, offering a handle for post-polymerization modification, influencing polymer properties like adhesion and pH-responsiveness, and presenting a challenge for certain polymerization techniques.

The strategic importance of this monomer lies in its ability to act as a cross-linking agent, forming network polymers with tailored properties. Understanding the interplay between its functional groups is paramount to harnessing its full potential.

Polymerization Pathways: Harnessing the Vinyl Ether Reactivity

The primary route for polymerizing this compound is through the cationic polymerization of its vinyl ether groups. This method is known for its high reaction rates and the ability to proceed under various conditions, including photoinitiation.[4]

Cationic Polymerization: The Primary Synthetic Route

Cationic polymerization of vinyl ethers is a well-established field, offering pathways to polymers with controlled molecular weights and architectures.[5][6] The process is initiated by electrophilic species, which attack the electron-rich double bond of the vinyl ether.

Mechanism: The polymerization proceeds via a carbocationic intermediate. The presence of the ether oxygen atom effectively stabilizes the positive charge on the adjacent carbon through resonance, which accounts for the high reactivity of vinyl ethers in cationic systems.[3]

Initiation Systems: A variety of initiators can be employed, ranging from traditional Lewis acids to modern organocatalysts and photoacid generators.

  • Protic/Brønsted Acids: Strong acids like trifluoromethyl sulfonate can directly protonate the vinyl ether double bond to initiate polymerization.[5]

  • Lewis Acids: Systems like BF₃·OEt₂ in the presence of a proton source (e.g., water, alcohol) are effective.

  • Organocatalysts: Recent advancements have introduced metal-free catalysts, such as pentacarbomethoxycyclopentadiene (PCCP), which offer excellent control under ambient conditions.[7][8]

  • Photoinitiators: For applications like UV curing, photoacid generators (e.g., iodonium salts) are used to produce a strong acid upon irradiation, triggering rapid polymerization.[3]

The Challenge of the Amine Group: The secondary amine in this compound is a Brønsted base. It can readily neutralize acidic initiators, quenching the polymerization. This necessitates a strategic approach:

  • Use of a large excess of initiator: This is a straightforward but often inefficient method.

  • Protection of the amine: The amine can be temporarily protected (e.g., as a carbamate) prior to polymerization and deprotected afterward.

  • Use of specific initiator systems: Some systems may be less sensitive to the basicity of the amine.

Below is a diagram illustrating the general mechanism of cationic polymerization for a divinyl ether monomer.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H⁺) M Vinyl Ether Monomer (CH₂=CH-OR) I->M Attack IM Carbocationic Species (⁺CH(OR)-CH₃) M->IM Formation IM_prop Propagating Cation (Pₙ⁺) M_prop Monomer IM_prop->M_prop Addition IM_final Propagating Cation (Pₙ⁺) IM_long Lengthened Chain (Pₙ₊₁⁺) M_prop->IM_long T Terminating Agent (X⁻) or Monomer/Solvent IM_final->T Reaction Polymer Stable Polymer (Pₙ-X) T->Polymer

Caption: Cationic polymerization mechanism of a vinyl ether.

Free-Radical Copolymerization

While vinyl ethers do not typically undergo free-radical homopolymerization efficiently, they readily copolymerize with electron-poor monomers such as acrylates and maleic anhydride. This opens a pathway for their inclusion in UV-curable formulations, where they can act as reactive diluents to reduce viscosity and enhance cure speed.[9]

Potential Applications: A Technical Overview

The unique structure of poly[this compound] gives rise to a wide array of potential applications, from industrial coatings to advanced biomedical devices.

High-Performance Coatings and Adhesives

The difunctionality of the monomer allows for the formation of highly cross-linked polymer networks. When initiated by UV light in the presence of a photoacid generator, polymerization is extremely rapid, making it ideal for industrial curing processes.[3][9]

  • UV-Curable Coatings: Polymers based on this monomer can form hard, chemically resistant coatings for wood, plastic, and graphic arts applications. The incorporated amine functionality can significantly improve adhesion to metal and glass substrates by interacting with surface oxides or silanols.

  • Structural Adhesives: The cross-linked network provides high bond strength and thermal stability. The amine groups can also contribute to improved adhesion and durability.

Biomedical Materials and Drug Delivery

Poly(vinyl ethers) are known for their potential biocompatibility, and the introduction of an amine group provides a versatile platform for biomedical applications.[10]

  • pH-Responsive Hydrogels: The secondary amine, with a pKa around 7.9, will be protonated at physiological or lower pH. This charge can induce swelling in a cross-linked hydrogel network. This property can be exploited for targeted drug delivery, where a drug is released in the acidic microenvironment of a tumor or within a specific cellular compartment.

  • Bioconjugation Platform: The amine serves as a reactive handle for conjugating biomolecules such as peptides, antibodies, or enzymes using standard bioconjugation chemistries (e.g., NHS-ester coupling). This allows for the creation of functionalized surfaces for biosensors or tissue engineering scaffolds.

  • Gene Delivery: The protonated polymer can form polyplexes with negatively charged nucleic acids (DNA, siRNA), potentially serving as a non-viral vector for gene therapy.

The diagram below illustrates the functional potential of the resulting polymer.

Functional_Polymer cluster_apps Potential Applications & Modifications Polymer Polymer Backbone Amine Group (-NH-) pH pH-Responsive Swelling (Drug Delivery) Polymer:n->pH Protonation Bio Bioconjugation (Peptides, Antibodies) Polymer:n->Bio Covalent Coupling Adhesion Substrate Adhesion (Coatings) Polymer:n->Adhesion H-Bonding / Acid-Base Interaction Ion Anion Exchange (Water Treatment) Polymer:n->Ion Anion Binding

Caption: Functional capabilities of the amine-containing polymer.

Ion Exchange Resins

The presence of basic amine groups makes a cross-linked polymer network derived from this compound a prime candidate for use as a weak base anion exchange resin.[11] These resins are crucial in industrial processes such as water purification, chemical processing, and the separation of ionic species.[11] The polymer can effectively remove anionic contaminants from aqueous solutions.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Cationic Polymerization via Organocatalysis

Objective: To synthesize poly[this compound] using a metal-free organic acid catalyst.

Rationale: This method, adapted from protocols for other vinyl ethers, uses a bench-stable acid to avoid the complexities of moisture-sensitive Lewis acids and provides good control over the polymerization.[8] The amine functionality will compete for the acid; thus, a higher catalyst loading is used as a starting point.

Materials:

  • This compound (monomer), purified by passing through a plug of basic alumina.

  • Pentacarbomethoxycyclopentadiene (PCCP-H, initiator).

  • Dichloromethane (DCM), anhydrous.

  • Methanol/Triethylamine (quenching solution, 10:1 v/v).

Procedure:

  • In a nitrogen-purged glovebox, add PCCP-H (0.01 mmol, 1 equiv.) to a dry vial.

  • Add 2 mL of anhydrous DCM and stir until the initiator is dissolved.

  • Add this compound (1.0 mmol, 100 equiv.) to the vial via syringe.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR for the disappearance of vinyl protons (~6.5 ppm).

  • After 2 hours (or when desired conversion is reached), quench the reaction by adding 0.5 mL of the methanol/triethylamine solution.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexane.

  • Collect the polymer by filtration or decantation and dry under vacuum at 40 °C to a constant weight.

Protocol 2: UV-Initiated Cationic Polymerization (UV Curing)

Objective: To form a cross-linked polymer film via photoinitiated cationic polymerization.

Rationale: This protocol is representative of applications in coatings and adhesives, where rapid, solvent-free curing is desired. A diaryliodonium salt is used as a photoacid generator.[3]

Materials:

  • This compound (monomer).

  • (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate (photoinitiator).

  • Glass slides or desired substrate.

Procedure:

  • Prepare a formulation by dissolving 2% (w/w) of the photoinitiator in the this compound monomer. Stir in the dark until a homogenous solution is formed.

  • Apply a thin film of the formulation onto a glass slide using a drawdown bar (e.g., 25 µm).

  • Expose the film to a UV source (e.g., a medium-pressure mercury lamp, 365 nm) with a defined intensity (e.g., 100 mW/cm²).

  • Curing will be rapid, typically occurring within seconds. Monitor the disappearance of the C=C bond using real-time IR spectroscopy if available.

  • Test the cured film for tackiness, hardness (pencil hardness test), and solvent resistance (e.g., methyl ethyl ketone rub test).

Data Summary

The following table provides representative starting conditions for the cationic polymerization of vinyl ethers, which can be adapted for this compound.

ParameterCationic (Organocatalysis)Cationic (UV Curing)
Initiator Pentacarbomethoxycyclopentadiene (PCCP-H)Diaryliodonium Salt
[Monomer]:[Initiator] 50:1 to 500:1100:1 to 100:2 (by weight)
Solvent Dichloromethane, TolueneSolvent-free
Temperature -20 °C to 25 °CRoom Temperature
Reaction Time 1 - 24 hours1 - 30 seconds
Quenching Agent Methanol / Amine BaseNot applicable

Conclusion and Future Outlook

This compound is a monomer with significant, largely untapped potential. Its ability to form cross-linked networks via rapid cationic polymerization, combined with the versatile functionality of its secondary amine group, makes it a compelling candidate for a new generation of advanced materials. Future research should focus on the controlled synthesis of block copolymers incorporating this monomer, the detailed investigation of its pH-responsive behavior in hydrogel form for drug delivery systems, and the optimization of its performance in durable, high-adhesion coatings. As the demand for functional and smart polymers grows, this compound is poised to become a valuable tool in the polymer chemist's arsenal.

References

  • Title: Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Source: National Institutes of Health (NIH).
  • Title: Recent Developments on Cationic Polymerization of Vinyl Ethers. Source: ACS Polymers Au. URL: [Link]

  • Title: Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Source: Polymer Chemistry (RSC Publishing). URL: [Link]

  • Title: Modern use of vinyl ethers and vinyl amids in UV curable applications. Source: RadTech. URL: [Link]

  • Title: Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. Source: PMC - NIH. URL: [Link]

  • Title: Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Source: Polymer Chemistry (RSC Publishing). URL: [Link]

  • Title: Chapter 7 Vinyl Ethers. Source: ASTM International. URL: [Link]

  • Title: Cas 13985-50-7,this compound. Source: LookChem. URL: [Link]

  • Title: Vinyl.Polymer.Applications.and.Special.Uses. Source: Handbook of Vinyl Polymers. URL: [Link]

  • Title: Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. Source: PMC - NIH. URL: [Link]

  • Title: The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications. Source: University of Texas Libraries. URL: [Link]

Sources

The Strategic Polymerization of Bis-(2-vinyloxy-ethyl)-amine: A Technical Guide to Crafting Functional Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and polymerization of bis-(2-vinyloxy-ethyl)-amine, a monomer of significant interest for the development of functional polymers. Tailored for researchers, scientists, and professionals in drug development, this document navigates the nuances of handling this amine-containing divinyl ether. We will delve into the rationale behind choosing specific polymerization techniques, with a focus on cationic polymerization, and address the inherent challenges posed by the reactive amine functionality. This guide will offer detailed, field-proven protocols, characterization methodologies, and a forward-looking perspective on the application of the resulting polymers in intelligent drug delivery systems.

Introduction: The Promise of Amine-Functionalized Poly(vinyl ether)s

The convergence of polymer chemistry and pharmaceutical sciences has unlocked new frontiers in therapeutic delivery. At the heart of this revolution lies the design of "intelligent" polymers capable of responding to specific physiological cues. Poly(vinyl ether)s (PVEs) bearing amine functional groups are a particularly promising class of such materials. The presence of the tertiary amine in this compound imparts a pH-responsive character to the resulting polymer. In acidic environments, such as those found in tumor microenvironments or within endosomes, the amine groups become protonated, leading to a change in polymer conformation and solubility.[1] This property can be harnessed to trigger the release of a therapeutic payload at a specific target site, enhancing efficacy while minimizing off-target effects.[2][3]

However, the very feature that makes this monomer so attractive—the nucleophilic tertiary amine—also presents a significant challenge during synthesis and polymerization. This guide will provide a comprehensive framework for navigating these challenges to successfully synthesize and characterize functional polymers from this compound.

Monomer Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products.[4] A common synthetic route involves the reaction of diethanolamine with acetylene under basic conditions.

Synthesis Pathway Overview:

cluster_reactants Reactants cluster_conditions Conditions Diethanolamine Diethanolamine Monomer This compound Diethanolamine->Monomer Vinylation Acetylene Acetylene Acetylene->Monomer Vinylation Base Base (e.g., KOH) Solvent Solvent (e.g., DMSO) A Reactor Setup: Flame-dry glassware under vacuum. Assemble under inert atmosphere. B Solvent and Monomer Addition: Add anhydrous solvent via cannula. Cool to reaction temperature (e.g., -78°C). Add purified monomer. A->B C Initiation: Prepare initiator solution in a separate flask. Slowly add initiator to the monomer solution. B->C D Polymerization: Monitor reaction progress (e.g., by taking aliquots for NMR). C->D E Termination: Quench the reaction with pre-chilled methanol. D->E F Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., cold hexane). Filter and wash the polymer. E->F G Drying: Dry the polymer under vacuum to a constant weight. F->G Start Drug-loaded nanoparticle at physiological pH (7.4) Endosome Endosomal uptake into cancer cell Start->Endosome Acidification Acidification of endosome (pH 5.0-6.5) Endosome->Acidification Protonation Protonation of tertiary amines on the polymer Acidification->Protonation H+ Swelling Nanoparticle swelling and/or disassembly Protonation->Swelling Release Drug Release Swelling->Release

Sources

Methodological & Application

The Elusive Crosslinker: An In-Depth Analysis of Bis-(2-vinyloxy-ethyl)-amine in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and patent databases, detailed application notes and established protocols for the use of Bis-(2-vinyloxy-ethyl)-amine as a crosslinking agent in polymers remain conspicuously absent. This finding suggests that the compound is not widely utilized or documented in the fields of polymer chemistry, drug delivery, and materials science. This report summarizes the available information and explores the theoretical potential of this molecule, while highlighting the significant information gap that prevents the creation of a detailed technical guide as originally requested.

This compound, with the chemical formula C8H15NO2 and CAS number 13985-50-7, is commercially available for research purposes.[1][2] Its molecular structure features a secondary amine flanked by two vinyl ether functional groups. This bifunctionality theoretically allows it to act as a crosslinking agent, forming bridges between polymer chains and creating a three-dimensional network.

Theoretical Crosslinking Mechanism: The Michael Addition Pathway

The most probable mechanism for the crosslinking activity of this compound is through aza-Michael addition reactions.[3] In this type of reaction, the secondary amine acts as a nucleophile, attacking an electron-deficient carbon-carbon double bond in a polymer chain. This reaction is particularly effective with polymers containing activated double bonds, such as those found in acrylates, methacrylates, or maleimides.

The reaction proceeds in two steps for each vinyl ether group. The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of the activated double bond in the polymer, leading to the formation of a carbanion. This is followed by protonation of the carbanion, resulting in a stable carbon-nitrogen bond and the formation of a crosslink. Given that this compound possesses two such reactive sites, it can bridge two different polymer chains, or two different points on the same chain, leading to the formation of a networked polymer structure.

Potential Applications and Parallels with Other Crosslinking Agents

While specific data for this compound is unavailable, we can infer its potential applications by examining similar crosslinking agents. Amine-based crosslinkers are widely used to cure epoxy resins and to form hydrogels for various biomedical applications, including drug delivery.[4] For instance, other multifunctional amines are used to crosslink polymers for coatings, adhesives, and composites, imparting improved mechanical strength, chemical resistance, and thermal stability.

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key area where such a crosslinker could theoretically be employed.[4] The amine functionality could also introduce pH-sensitivity to the resulting hydrogel, making it a candidate for stimuli-responsive drug delivery systems that release their payload in response to changes in the local environment.[5]

The Information Void: A Challenge for Practical Application

The primary obstacle to providing a detailed guide on the use of this compound is the complete lack of published research detailing its use. A thorough search of scientific databases yielded no studies that have synthesized and characterized polymers crosslinked with this specific agent. Consequently, there is no data on:

  • Optimal reaction conditions: such as temperature, solvent, catalyst, and stoichiometry for effective crosslinking with various polymers.

  • Kinetics of the crosslinking reaction: understanding the rate at which the crosslinking occurs is crucial for controlling the final properties of the material.

  • Characterization of the resulting polymers: there is no information on the mechanical, thermal, and swelling properties of polymers crosslinked with this compound. Spectroscopic data (e.g., FTIR, NMR) that would confirm the crosslinking reaction and characterize the final product is also absent from the public domain.

It is also important to note the frequent confusion in search results with a similarly named but structurally different compound, O-(2-(vinyloxy)ethyl)hydroxylamine (CAS 391212-29-6).[6] This compound, containing a hydroxylamine group instead of a secondary amine, exhibits different reactivity and is used in different synthetic applications, further complicating the search for relevant information.

Conclusion and Future Outlook

While the chemical structure of this compound suggests its potential as a crosslinking agent, the current body of scientific and technical literature does not support the creation of a detailed application note or protocol for its use. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish its reactivity, optimize crosslinking conditions, and characterize the resulting polymers. Such research would be essential to unlock any potential applications this molecule may hold in materials science and drug delivery. Until such data becomes available, its practical use as a crosslinking agent remains purely theoretical.

References

  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.
  • This reference is not available as no specific liter
  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced drug delivery reviews, 58(15), 1655-1670.
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter
  • This reference is not available as no specific liter

Sources

Application Notes and Protocols: Surface Modification Using Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Molecule for Advanced Surface Engineering

In the landscape of materials science and biomedical engineering, the ability to precisely control the surface properties of a material is paramount. Surface modification can dictate a material's biocompatibility, hydrophilicity, chemical reactivity, and overall performance in its intended application. Bis-(2-vinyloxy-ethyl)-amine, with its unique bifunctional structure incorporating two reactive vinyl ether groups and a central secondary amine, emerges as a highly versatile molecule for covalent surface modification. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound for the surface functionalization of a variety of material substrates.

The presence of the vinyl ether moieties allows for facile polymerization through cationic or UV-initiated mechanisms, forming a stable poly(vinyl ether) layer on the substrate.[1][2] Simultaneously, the secondary amine group can serve as a reactive site for the subsequent conjugation of biomolecules, drugs, or other functional ligands, or it can directly influence the surface's physicochemical properties, such as its charge and wettability. This dual functionality makes this compound an attractive candidate for creating tailored surfaces for applications ranging from cell culture and medical implants to biosensors and drug delivery systems.[3][4]

This guide will detail the core principles behind using this compound for surface modification, provide step-by-step protocols for various substrates, and outline essential characterization techniques to validate the functionalization process.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is crucial for its effective application.

PropertyValueSource(s)
CAS Number 13985-50-7[5][6]
Molecular Formula C₈H₁₅NO₂[5][7]
Molecular Weight 157.21 g/mol [5][6]
Appearance Colorless to light yellow liquid
Key Functional Groups Two vinyl ether groups, one secondary amine

The vinyl ether groups are susceptible to cationic polymerization, which can be initiated by Lewis acids or protonic acids.[3] This polymerization can also be initiated by UV radiation in the presence of a suitable photoinitiator.[2] The secondary amine provides a nucleophilic center that can participate in various chemical reactions, including amide bond formation and reactions with epoxides or isocyanates.

Reaction Mechanisms for Surface Modification

The modification of surfaces with this compound can proceed through several pathways, primarily dictated by the nature of the substrate and the chosen initiation method.

Cationic Polymerization on Hydroxylated Surfaces (e.g., Silica, Glass)

On surfaces rich in hydroxyl groups, such as silicon wafers or glass, a cationic polymerization approach is highly effective. The surface hydroxyls can act as co-initiators in the presence of a Lewis acid, leading to the covalent grafting of a poly(vinyl ether) layer.

G cluster_0 Surface Initiation cluster_1 Polymerization cluster_2 Termination & Functionalization Substrate Si-OH (Silica Surface) Initiator_Complex Initiator Complex [Si-O⁻ H⁺---Lewis Acid] Substrate->Initiator_Complex Activation Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Initiator_Complex Monomer This compound Initiator_Complex->Monomer Initiation Propagating_Chain Growing Polymer Chain -[-CH(OR)-CH₂-]n- Monomer->Propagating_Chain Propagation Functionalized_Surface Amine-Functionalized Surface Propagating_Chain->Functionalized_Surface Termination

Caption: Cationic polymerization of this compound on a silica surface.

UV-Initiated Polymerization

For a wide range of substrates, including polymers, UV-initiated polymerization offers a versatile and spatially controllable method for surface modification.[2] This process involves a photoinitiator that generates reactive species upon UV exposure, which then initiate the polymerization of the vinyl ether groups.

G cluster_0 Initiation cluster_1 Polymerization on Substrate Photoinitiator Photoinitiator (e.g., Iodonium Salt) Reactive_Species Reactive Species (Cationic or Radical) Photoinitiator->Reactive_Species Generates UV_Light UV Light (λ) UV_Light->Photoinitiator Substrate_Monomer Substrate with Adsorbed This compound Reactive_Species->Substrate_Monomer Initiates Polymerization Polymer_Layer Grafted Polymer Layer Substrate_Monomer->Polymer_Layer Propagation

Caption: UV-initiated polymerization workflow for surface modification.

Protocols for Surface Modification

The following protocols provide detailed, step-by-step methodologies for the surface modification of common substrates using this compound.

Protocol 1: Cationic Polymerization on Silicon Wafer/Glass Slides

This protocol is designed for hydroxylated surfaces and utilizes a Lewis acid catalyst to initiate polymerization.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous methanol and acetone for rinsing

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Activation:

    • Immerse the silicon wafers or glass slides in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and then with methanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Polymerization Reaction:

    • In a clean, dry reaction vessel under a nitrogen atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

    • Place the cleaned and dried substrates in the monomer solution.

    • Add BF₃·OEt₂ to the solution to a final concentration of 0.1 mol% relative to the monomer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse the modified substrates sequentially with toluene, acetone, and methanol to remove any unreacted monomer and catalyst.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store in a desiccator until characterization.

Protocol 2: UV-Initiated Polymerization on Polymer Substrates (e.g., Polystyrene, Polycarbonate)

This protocol is suitable for a variety of polymer surfaces and offers spatial control over the modification.

Materials:

  • Polymer substrates (e.g., polystyrene petri dishes, polycarbonate sheets)

  • Isopropanol and deionized water for cleaning

  • This compound

  • Cationic photoinitiator (e.g., diaryliodonium salt)

  • Anhydrous acetone

  • UV curing system (e.g., UV lamp with a specific wavelength, typically 254 nm or 365 nm)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Clean the polymer substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • Coating Application:

    • Prepare a solution of 2% (w/v) this compound and 0.5% (w/v) cationic photoinitiator in anhydrous acetone.

    • Coat the cleaned polymer substrates with this solution using a suitable method such as spin-coating, dip-coating, or drop-casting to achieve a uniform thin film.

    • Allow the solvent to evaporate completely in a fume hood.

  • UV Curing:

    • Place the coated substrates in the UV curing system.

    • Expose the substrates to UV radiation for a predetermined time (typically 5-15 minutes, optimization may be required) under a nitrogen atmosphere to prevent oxygen inhibition of any potential radical side reactions.[8]

  • Post-Curing Cleaning:

    • After UV exposure, rinse the modified substrates with acetone to remove any unreacted monomer and photoinitiator byproducts.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store in a clean, dry environment.

Characterization of Modified Surfaces

Thorough characterization is essential to confirm the successful surface modification and to quantify the resulting changes in surface properties.

Surface Wettability: Contact Angle Measurements

Contact angle goniometry is a straightforward and powerful technique to assess the change in surface hydrophilicity or hydrophobicity.[9] A decrease in the water contact angle after modification typically indicates a more hydrophilic surface, which can be attributed to the presence of the amine groups.

Typical Expected Results:

SubstrateBefore Modification (Water Contact Angle)After Modification with this compound (Water Contact Angle)
Silicon Wafer< 10°30-50°
Polystyrene~90°60-75°
Glass< 10°35-55°

Note: These are representative values and can vary depending on the exact reaction conditions and surface roughness.[10][11]

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material.[12][13] It is invaluable for confirming the presence of the grafted polymer layer.

Expected XPS Signatures:

  • N 1s peak: The appearance of a nitrogen 1s peak at approximately 400 eV is a clear indication of the presence of the amine groups from the this compound.

  • C 1s peak deconvolution: The high-resolution C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O (from the ether linkage), and C-N bonds, confirming the chemical structure of the grafted layer.

  • Si 2p or other substrate signals: Attenuation of the substrate signals (e.g., Si 2p for silicon wafers) after modification indicates the formation of an overlayer.

Quantification of Amine Density

The density of amine groups on the surface is a critical parameter for many applications. This can be quantified using various methods.[5][14]

  • Colorimetric Assays: Simple and rapid methods like the ninhydrin or 4-nitrobenzaldehyde assays can be used to estimate the number of accessible amine groups.[5]

  • Fluorescence Labeling: Reacting the surface amines with a fluorescent dye (e.g., a succinimidyl ester of a fluorophore) followed by fluorescence intensity measurement can provide a quantitative measure of amine density.

  • XPS: The atomic percentage of nitrogen obtained from XPS can be used to estimate the surface amine density.[4]

G cluster_0 Surface Modification Workflow cluster_1 Characterization Loop Start Select Substrate Cleaning Substrate Cleaning & Activation Start->Cleaning Coating Apply this compound Solution Cleaning->Coating Polymerization Initiate Polymerization (Cationic or UV) Coating->Polymerization Rinsing Rinse and Dry Polymerization->Rinsing End Functionalized Surface Rinsing->End Contact_Angle Contact Angle Measurement End->Contact_Angle XPS XPS Analysis End->XPS Amine_Quant Amine Quantification End->Amine_Quant

Caption: A comprehensive workflow from surface preparation to characterization.

Applications in Research and Drug Development

The ability to introduce a reactive amine-functionalized layer onto a variety of surfaces opens up numerous possibilities in biomedical research and drug development.

  • Cell Culture: The amine groups can be used to immobilize cell adhesion peptides (e.g., RGD) to promote specific cell attachment and growth.

  • Biomolecule Immobilization: Antibodies, enzymes, and other proteins can be covalently attached to the surface for applications in biosensors, diagnostics, and biocatalysis.

  • Drug Delivery: The modified surface can serve as a platform for the controlled release of therapeutic agents. The amine groups can be used to attach drug molecules via cleavable linkers.

  • Antifouling Surfaces: The amine groups can be further modified with polymers like polyethylene glycol (PEG) to create surfaces that resist non-specific protein adsorption and cell adhesion.

Conclusion

This compound is a powerful and versatile tool for the surface modification of materials. Its dual functionality allows for the creation of stable, amine-functionalized surfaces through straightforward polymerization techniques. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in their specific applications. By carefully controlling the reaction conditions and thoroughly characterizing the resulting surfaces, scientists can engineer materials with tailored properties for a wide range of advanced applications in materials science and biomedicine.

References

  • Decker, C. (2001). Photoinitiated polymerization of vinyl ether-based systems. Polymer, 42(13), 5531-5541.
  • Knowles, S. M., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analyst, 144(5), 1649-1659.
  • Arafat, M. A., et al. (2021). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 143(31), 12096-12105.
  • Lee, J. H., et al. (2018). Effect of Amine Surface Density on CO2 Adsorption Behaviors of Amine-Functionalized Polystyrene. Energy & Fuels, 32(10), 10743-10751.
  • Aoshima, S., & Kanaoka, S. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. Macromolecules, 47(5), 1636-1645.
  • Zhang, Y., et al. (2020). Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI. Polymer Chemistry, 11(3), 555-562.
  • Fernandez-Alos, L., et al. (2021). “Hidden” CO2 in Amine-Modified Porous Silicas Enables Full Quantitative NMR Identification of Physi- and Chemisorbed CO2 Species. The Journal of Physical Chemistry C, 125(28), 15456-15466.
  • Sang, R., et al. (2021). Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry, 12(43), 6236-6243.
  • Ghosh, S., & G, S. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(4), 284-303.
  • Gentry, T. P., et al. (2023). Free-Standing 3D Printing of Epoxy-Vinyl Ether Structures Using Radical-Induced Cationic Frontal Polymerization.
  • Ghosh, S., & G, S. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Publications, [Link]

  • Schmid, G. M., et al. (2004). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 22(6), 3373-3378.
  • Karaman, R. (2013). Is the reaction between Si-OH and NH2-Ar possible?. ResearchGate. [Link]

  • Michal, T. L., et al. (2019). Investigation of a New Approach to Measuring Contact Angles for Hydrophilic Impression Materials. The Journal of prosthetic dentistry, 122(6), 555-560.
  • Sirris. (2019). Contact angle measurement. [Link]

  • Al-dwairi, Z. N., et al. (2018). Comparison of the contact angle of water on set elastomeric impression materials.
  • Fischer, K., et al. (2009). Modification of Poly(ethylene terephthalate) Surfaces by Linear Poly(vinyl amine). Macromolecular Symposia, 280(1), 86-92.
  • Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 9(4), 457-465.
  • Al-dwairi, Z. N., et al. (2018). Comparison of the contact angle of water on set elastomeric impression materials. PubMed, [Link]

  • Belbachir, M., & Bensaoula, A. (2006). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. International Journal of Molecular Sciences, 7(10), 437-448.
  • Biolin Scientific. (2021). Water contact angle measurements for surface treatment quality control. [Link]

  • Dongil, A. B., et al. (2014). Exploring the insertion of ethylenediamine and bis(3-aminopropyl)amine into graphite oxide. Nanoscience Methods, 3(1), 28-40.
  • Bos, J., et al. (2022). Electron beam-induced cationic polymerization drives structure and properties of epoxy coatings.
  • Li, Z., et al. (2003). XPS investigation of plasma modified polyethylene surfaces. Chinese Journal of Structural Chemistry, 22(1), 84-87.
  • Lee, M. W., & Lee, K. B. (2011). Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. Applied Surface Science, 257(15), 6519-6526.
  • Lee, J. H., et al. (2018). Spectroscopic Analysis on Michael Addition Reaction of Secondary Amino Groups on Silica Surface with 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate. Bulletin of the Korean Chemical Society, 39(11), 1269-1274.
  • Macocinschi, D., et al. (2017). Analysis of the reaction mechanism of the thiol-epoxy addition initiated by nucleophilic tertiary amines. RSC Advances, 7(63), 39899-39910.
  • Torres-Pardo, A., et al. (2022). XPS Study in BiFeO3 Surface Modified by Argon Etching.
  • Hegab, H. A. M., et al. (2014). Surface initiated polydopamine grafted poly([2-(methacryoyloxy)ethyl]trimethylammonium chloride) coatings to produce reverse osmosis desalination membranes with anti-biofouling properties. Journal of Membrane Science, 468, 216-223.

Sources

Application Notes & Protocols: Synthesis of pH-Responsive Hydrogels Using Bis-(2-vinyloxy-ethyl)-amine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Smart Biomaterials

Hydrogels, with their three-dimensional polymeric networks and high water content, are at the forefront of biomedical innovation, closely mimicking the soft tissues of the human body.[1][2][3] Their applications in drug delivery, tissue engineering, and regenerative medicine are continually expanding, driven by the development of novel monomers that impart unique functionalities.[1][4][5] Among these, "Bis-(2-vinyloxy-ethyl)-amine" (BVEA) emerges as a monomer of significant interest. Its unique bifunctional nature, featuring two reactive vinyl ether groups and a central secondary amine, presents a compelling platform for the synthesis of stimuli-responsive hydrogels.

The vinyl ether groups are amenable to various polymerization techniques, including photo-initiated and thiol-ene coupling reactions, allowing for rapid and controlled crosslinking.[6][7][8] The secondary amine, with a predicted pKa of approximately 7.92, introduces a pH-sensitive character to the resulting hydrogel.[9] This "smart" property enables the hydrogel to swell or shrink in response to changes in the surrounding pH, making it an ideal candidate for targeted drug delivery systems that can release their payload in specific physiological environments, such as the acidic microenvironment of a tumor or the varying pH of the gastrointestinal tract.[10][11][12]

This comprehensive guide provides detailed protocols for the synthesis of BVEA-based hydrogels using two distinct and robust methodologies: UV-initiated free-radical polymerization and thiol-ene "click" chemistry. We will delve into the rationale behind each experimental step, offering insights into the underlying chemical mechanisms and providing a framework for researchers, scientists, and drug development professionals to harness the potential of this versatile monomer.

Chemical Profile: this compound (BVEA)

A thorough understanding of the monomer's properties is crucial for designing effective synthesis strategies.

PropertyValueSource(s)
CAS Number 13985-50-7[9][13]
Molecular Formula C₈H₁₅NO₂[13]
Molecular Weight 157.21 g/mol [13]
Boiling Point 80.5-81.5 °C (at 8 Torr)[9]
Density 0.9491 g/cm³[9]
pKa (Predicted) 7.92 ± 0.19[9]

The structure of BVEA is visualized in the diagram below.

BVEA_Structure cluster_bvea This compound (BVEA) C1 H₂C= C2 CH—O—CH₂—CH₂ N NH C3 CH₂—CH₂—O—CH C4 =CH₂

Caption: Chemical structure of this compound.

Protocol 1: UV-Initiated Free-Radical Polymerization

This protocol details the synthesis of a BVEA-based hydrogel through photopolymerization, a widely used technique for its rapid curing times and spatial control.[7][14] We will copolymerize BVEA with Acrylamide (AAm) to enhance the mechanical properties and hydrophilicity of the hydrogel. N,N'-methylenebis(acrylamide) (MBA) will be used as a crosslinker to form the three-dimensional network.

Causality and Experimental Rationale
  • Co-monomer (Acrylamide): While BVEA can self-polymerize, incorporating a hydrophilic co-monomer like acrylamide can improve the hydrogel's swelling capacity and mechanical strength.[14]

  • Crosslinker (MBA): MBA contains two vinyl groups, allowing it to connect different polymer chains, which is essential for forming a stable, insoluble hydrogel network.[14]

  • Photoinitiator (Irgacure 2959): This initiator is chosen for its high efficiency and biocompatibility upon UV exposure, making it suitable for biomedical applications. It generates free radicals that initiate the polymerization of the vinyl groups on BVEA, AAm, and MBA.[14]

Experimental Workflow Diagram

Caption: Workflow for UV-initiated hydrogel synthesis.

Step-by-Step Protocol
  • Preparation of the Pre-gel Solution:

    • In a 10 mL amber vial, dissolve 100 mg of Acrylamide (AAm) and 10 mg of N,N'-methylenebis(acrylamide) (MBA) in 2 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Add 200 µL of this compound (BVEA).

    • Add 20 mg of Irgacure 2959 photoinitiator.

    • Vortex the solution thoroughly until all components are fully dissolved.

  • Molding and Curing:

    • Pipette the pre-gel solution into a mold of the desired shape (e.g., a PDMS mold to create discs of 1 mm thickness and 5 mm diameter).

    • Place the mold in a UV crosslinker chamber.

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 10 minutes. The solution should transition from a liquid to a solid gel.

  • Purification and Swelling:

    • Carefully remove the hydrogel discs from the mold.

    • Place the hydrogels in a beaker containing 50 mL of fresh PBS (pH 7.4).

    • Allow the hydrogels to swell for 24-48 hours, replacing the PBS every 8 hours. This step is crucial to remove any unreacted monomers and initiator, which could be cytotoxic.

  • Storage:

    • Store the fully swollen hydrogels in PBS at 4 °C until further use.

Expected Results and Self-Validation
  • A transparent, stable hydrogel should be formed after UV exposure.

  • The hydrogel should remain intact during the swelling and purification process.

  • The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dried hydrogel. This ratio should be significant, indicating successful network formation.

Protocol 2: Thiol-Ene "Click" Chemistry

Thiol-ene reactions are a type of "click" chemistry known for their high efficiency, specificity, and ability to proceed under mild, biocompatible conditions.[6][15] This protocol utilizes the reaction between the vinyl ether groups of BVEA and the thiol groups of a crosslinker, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), to form the hydrogel network.

Causality and Experimental Rationale
  • Mechanism: The reaction proceeds via a step-growth mechanism, where a thiyl radical adds across the vinyl group of BVEA. This is followed by a chain-transfer reaction with another thiol, regenerating the thiyl radical.[6] This cycle repeats, rapidly forming a crosslinked network.

  • Crosslinker (PETMP): PETMP is a tetra-functional thiol crosslinker. Its multiple thiol groups allow for the formation of a highly crosslinked and stable hydrogel network.

  • Photoinitiator (Irgacure 2959): As in the previous protocol, a photoinitiator is used to generate the initial thiyl radicals upon UV exposure, kicking off the thiol-ene reaction.

Reaction Mechanism Diagram

ThiolEne cluster_main Thiol-Ene Reaction Pathway initiator Initiator + UV Light radicals Free Radicals (I•) initiator->radicals Generation thiol Thiol (R-SH) radicals->thiol H-abstraction thiyl_radical Thiyl Radical (R-S•) thioether_bond Stable Thioether Bond + Regenerated Thiyl Radical vinyl_ether Vinyl Ether (BVEA) thiyl_radical->vinyl_ether Propagation intermediate_radical Carbon-centered Radical intermediate_radical->thiol Chain Transfer

Caption: Simplified mechanism of photo-initiated thiol-ene reaction.

Step-by-Step Protocol
  • Preparation of Components:

    • Component A (BVEA Solution): In a 5 mL amber vial, dissolve 20 mg of Irgacure 2959 in 1 mL of PBS (pH 7.4). Add 250 µL of this compound (BVEA). Vortex until homogenous.

    • Component B (Crosslinker Solution): In a separate vial, add 160 µL of Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). Note: The stoichiometric ratio of thiol to vinyl groups should be approximately 1:1.

  • Mixing and Gelation:

    • Quickly add Component B to Component A.

    • Vortex vigorously for 5-10 seconds to ensure complete mixing.

    • Immediately pipette the mixture into the desired mold.

    • Expose to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes. Gelation should occur rapidly.

  • Purification and Swelling:

    • Remove the formed hydrogels from the mold.

    • Immerse the hydrogels in 50 mL of PBS (pH 7.4) for 24 hours to remove unreacted components, replacing the PBS at least three times.

  • Storage:

    • Store the purified hydrogels in PBS at 4 °C.

Characterization and Application in Drug Delivery

pH-Responsiveness Evaluation

The presence of the amine group in the BVEA backbone is expected to confer pH-sensitive swelling behavior.

  • Equilibrate pre-weighed dried hydrogel samples in buffer solutions of varying pH (e.g., pH 5.0, pH 7.4, pH 8.5) for 24 hours.

  • Measure the weight of the swollen hydrogels.

  • Calculate the swelling ratio at each pH.

It is hypothesized that at a pH below the pKa of the amine group (~7.92), the amine will be protonated (-NH₂⁺-). This will lead to electrostatic repulsion between polymer chains and an influx of water, resulting in a higher degree of swelling.[11] Conversely, at a pH above the pKa, the amine will be deprotonated, reducing repulsion and causing the hydrogel to shrink. This behavior is critical for designing drug delivery systems that release their cargo in response to specific pH triggers.[10][12]

Drug Loading and Release Study
  • Loading: Swell the synthesized hydrogels in a concentrated solution of a model drug (e.g., doxorubicin, which is fluorescent, or a charged molecule like methylene blue) for 48 hours. The porous network of the hydrogel will entrap the drug molecules.[5][16]

  • Release:

    • Place the drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5).

    • At predetermined time intervals, take aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or fluorescence spectroscopy.

    • Replenish the volume with fresh medium to maintain sink conditions.

    • Plot the cumulative drug release as a function of time.

A faster release rate is expected at the lower pH due to the increased swelling of the hydrogel, demonstrating the potential for targeted drug delivery.[11][17]

Conclusion and Future Outlook

This compound is a highly promising monomer for the creation of advanced, pH-responsive hydrogels. The protocols outlined here, based on robust and versatile UV-initiated free-radical polymerization and thiol-ene chemistry, provide a solid foundation for researchers to develop novel biomaterials. The inherent pH-sensitivity of BVEA-based hydrogels opens up exciting possibilities for sophisticated drug delivery systems that can respond to physiological cues.[11] Future research could focus on optimizing the mechanical properties by varying the co-monomer and crosslinker ratios, functionalizing the amine group for targeted ligand conjugation, and exploring in vivo applications for these intelligent materials.[4]

References

  • Title: Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-: Alt -maleic acid) with α,ω-dithio-polyethyleneglycol | Request PDF Source: ResearchGate URL: [Link]

  • Title: Hydrogels: Properties and Applications in Biomedicine - PMC Source: PubMed Central URL: [Link]

  • Title: Nanosized cationic hydrogels for drug delivery: preparation, properties and interactions with cells Source: ScienceDirect URL: [Link]

  • Title: Synthesis of pH Sensitive Hydrogels Based on Poly Vinyl Alcohol and Poly Acrylic Acid Source: ResearchGate URL: [Link]

  • Title: The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications Source: University of Texas at Austin URL: [Link]

  • Title: Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications Source: MDPI URL: [Link]

  • Title: Cross-linking in Hydrogels - A Review Source: Scientific & Academic Publishing URL: [Link]

  • Title: Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Photoinduced Cationic Crosslinking of PEG-based Polymers with Highly Reactive Vinyl Ether Side Chains | Request PDF Source: ResearchGate URL: [Link]

  • Title: Applications of Hydrogels with Special Physical Properties in Biomedicine Source: MDPI URL: [Link]

  • Title: Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Photoinitiated polymerization of vinyl ether-based systems | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol Source: RSC Publishing URL: [Link]

  • Title: Formation of Multicolor Nanogels Based on Cationic Polyfluorenes and Poly(methyl vinyl ether-alt-maleic monoethyl ester): Potential Use as pH-Responsive Fluorescent Drug Carriers Source: NIH National Library of Medicine URL: [Link]

  • Title: Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Hydrogels Based on Imino-Chitosan Amphiphiles as a Matrix for Drug Delivery Systems Source: MDPI URL: [Link]

  • Title: Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery Source: PubMed URL: [Link]

Sources

Application Note: Controlled Cationic Polymerization of Bis-(2-vinyloxy-ethyl)-amine for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(2-vinyloxy-ethyl)-amine is a unique bifunctional monomer possessing two vinyl ether groups and a secondary amine.[1][2] This structure makes it a valuable building block for the synthesis of functional polymers with potential applications in coatings, adhesives, and drug delivery systems.[3][4] The vinyl ether moieties are readily polymerizable through cationic mechanisms, allowing for the creation of polymers with a polyacetal backbone.[3][5] The presence of the secondary amine in the monomer's structure offers a site for post-polymerization modification or can influence the polymer's properties, such as its pH-responsiveness and adhesive characteristics.

This application note provides a detailed experimental protocol for the controlled cationic polymerization of this compound. We will describe a robust and reproducible method that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The causality behind the choice of reagents and reaction conditions is explained to provide researchers with a thorough understanding of the polymerization process.

Scientific Background: Cationic Polymerization of Vinyl Ethers

The cationic polymerization of vinyl ethers is a chain-growth polymerization that proceeds via a carbocationic propagating species.[6] This process is typically initiated by electrophiles, such as protic acids or Lewis acids.[7] A significant challenge in cationic polymerization is the high reactivity of the propagating carbocations, which can lead to side reactions like chain transfer and termination, resulting in poor control over the polymer's molecular weight and structure.[6]

To overcome these challenges, living cationic polymerization techniques have been developed. These methods often involve the reversible activation of a dormant species, which helps to suppress the concentration of the highly reactive propagating carbocations. This, in turn, minimizes side reactions and allows for the synthesis of well-defined polymers.[8]

The presence of the amine group in this compound introduces a specific challenge, as amines are basic and can neutralize acidic initiators or catalysts. Therefore, the choice of the initiating system is critical for the successful polymerization of this monomer. A system that is tolerant to the amine functionality or where the amine is protected is necessary. For this protocol, we will utilize an initiating system that has been shown to be effective for the controlled polymerization of various vinyl ethers.

Experimental Protocol: Controlled Cationic Polymerization

This protocol is designed for the synthesis of poly(this compound) with a target molecular weight and a narrow molecular weight distribution.

Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Santa Cruz BiotechnologyStore under an inert atmosphere.[1]
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichPurify by passing through a column of activated alumina.
Ethyl acetateAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Triflic acid (HOTf)≥99%e.g., Sigma-AldrichHandle with extreme care in a fume hood.
2,6-Di-tert-butylpyridine (DTBP)≥99%e.g., Sigma-AldrichUsed as a proton scavenger.
MethanolAnhydrous, ≥99.8%e.g., Sigma-AldrichFor quenching the polymerization.
Diethyl etherAnhydrous, ≥99.5%e.g., Sigma-AldrichFor polymer precipitation.
Argon or Nitrogen gasHigh purityFor maintaining an inert atmosphere.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (Schlenk flasks, syringes, cannulas).

  • Magnetic stirrer and stir bars.

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C).

  • Syringes for precise liquid transfer.

  • Rotary evaporator.

  • Vacuum oven.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization prep_glass Oven-dry glassware prep_reagents Purify and dry solvents prep_inert Set up Schlenk line add_monomer Add monomer and solvent to flask under Argon prep_inert->add_monomer Start cool_reaction Cool to -78 °C add_monomer->cool_reaction add_dtbp Add DTBP cool_reaction->add_dtbp add_initiator Add Initiator Solution (HOTf in DCM) add_dtbp->add_initiator polymerize Stir for desired time (e.g., 2-24 hours) add_initiator->polymerize quench Quench with methanol polymerize->quench warm_up Warm to room temperature quench->warm_up concentrate Concentrate solution warm_up->concentrate precipitate Precipitate in cold diethyl ether concentrate->precipitate isolate Isolate polymer by centrifugation/filtration precipitate->isolate dry Dry under vacuum isolate->dry nmr 1H NMR & 13C NMR dry->nmr Analyze gpc GPC/SEC dry->gpc ftir FTIR dry->ftir

Sources

Application Notes & Protocols: Bis-(2-vinyloxy-ethyl)-amine as a Novel Monomer for Advanced Dental Resin Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The long-term clinical success of dental restorations is largely dependent on the durability and biocompatibility of the resin-based composites. Conventional methacrylate-based systems, while widely used, are susceptible to hydrolytic degradation at their ester linkages, potentially compromising the restoration's longevity and leading to the release of unwanted byproducts. This document outlines the prospective application of Bis-(2-vinyloxy-ethyl)-amine , a divinyl ether monomer, as a foundational component in the development of next-generation, hydrolytically stable dental resins. By leveraging the inherent resistance of ether bonds to hydrolysis, resins formulated with this monomer are hypothesized to offer superior durability and biocompatibility. These notes provide a comprehensive guide for researchers and materials scientists on the formulation, polymerization, and evaluation of dental resins incorporating this compound, paving the way for a new class of restorative materials.

Introduction: The Case for Hydrolytically Stable Monomers

The oral environment is a challenging milieu for polymeric materials, characterized by constant exposure to water, enzymes, and fluctuating pH levels. Traditional dental resins, predominantly based on monomers like Bis-GMA and TEGDMA, contain ester groups that are prone to hydrolysis.[1][2] This chemical breakdown can lead to a gradual loss of mechanical properties, surface degradation, and the leaching of monomers and byproducts, which raises biocompatibility concerns.[3][4]

The exploration of monomers with alternative functional groups that are more resistant to aqueous degradation is a critical frontier in dental materials science. Vinyl ether monomers present a compelling alternative due to the inherent stability of the ether linkage.[5][6] This compound (CAS 13985-50-7) is a bifunctional monomer featuring two vinyl ether groups, making it a suitable candidate for cross-linked polymer networks. Its amine functionality may also play a role in modulating the polymerization kinetics and enhancing adhesion to tooth structures. The primary advantage of incorporating such monomers is the potential for significantly enhanced hydrolytic stability, leading to more durable and reliable dental restorations.[7][8]

Monomer Profile: this compound

A thorough understanding of the monomer's properties is essential for successful formulation development.

PropertyValueSource
CAS Number 13985-50-7[9]
Molecular Formula C8H15NO2[9][10]
Molecular Weight 157.21 g/mol [9][10]
Boiling Point 80.5-81.5 °C (at 8 Torr)[10]
Density 0.9491 g/cm³[10]
pKa (Predicted) 7.92 ± 0.19[10]

Proposed Mechanism of Polymerization: Cationic Photopolymerization

Unlike methacrylates which typically undergo free-radical polymerization, vinyl ethers polymerize via a cationic mechanism.[11] This process is initiated by a strong acid, which can be generated photochemically. This distinct polymerization pathway offers several advantages, including reduced oxygen inhibition and potentially lower polymerization shrinkage stress.

The proposed initiation system involves a photosensitizer (e.g., camphorquinone) and an iodonium salt (e.g., diphenyliodonium hexafluorophosphate). Upon exposure to blue light (λ ≈ 470 nm), the photosensitizer enters an excited state and interacts with the iodonium salt to generate a superacid. This acid then protonates the vinyl ether group of the this compound monomer, creating a carbocationic active center. This cation subsequently propagates by attacking the vinyl groups of other monomer molecules, leading to rapid chain growth and the formation of a highly cross-linked polymer network.[11][12]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Network Formation CQ Camphorquinone (CQ) CQ_star CQ* (Excited State) CQ->CQ_star Excitation Light Blue Light (hv) Light->CQ Superacid Superacid (H+) CQ_star->Superacid + Iodonium Salt Iodonium Iodonium Salt (I) Cation Initiated Monomer (Cation) Superacid->Cation + Monomer Monomer This compound Growing_Chain Growing Polymer Chain Cation->Growing_Chain + n(Monomer) Crosslinked_Network Cross-linked Polymer Network Growing_Chain->Crosslinked_Network Termination/Cross-linking

Caption: Workflow for the comprehensive evaluation of a new dental resin.

Degree of Conversion (DC)

The DC is a critical parameter that influences the final properties of the resin. It can be determined using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the vinyl ether peak (around 1620 cm⁻¹) before and after curing. [6]

Mechanical Properties

The mechanical integrity of the cured composite is paramount for its clinical success.

  • Flexural Strength and Modulus: These properties should be measured using a three-point bending test according to ISO 4049 standards. [13][14]* Hardness: Knoop or Vickers microhardness testing provides insight into the surface resistance of the material. [14]

Water Sorption and Solubility

To validate the hypothesis of enhanced hydrolytic stability, water sorption and solubility must be quantified as per ISO 4049. [2]Lower values compared to methacrylate-based controls would indicate superior water resistance.

Hydrolytic Stability (Accelerated Aging)

To assess long-term stability, cured specimens should be subjected to accelerated aging by storing them in a 0.1 M NaOH solution at 60°C for 7-14 days. [15]The retention of mechanical properties after this harsh chemical challenge provides a strong indicator of the material's durability.

Expected Outcomes & Significance

Resin systems based on this compound are anticipated to exhibit the following advantages over traditional methacrylate resins:

PropertyExpected OutcomeSignificance
Hydrolytic Stability Significantly reduced degradation in aqueous environments.Increased longevity of the dental restoration. [6]
Water Sorption Lower water uptake.Improved color stability and reduced plasticization. [2]
Mechanical Properties Comparable or improved flexural strength and modulus after aging.Long-term structural integrity of the restoration. [7][8]
Monomer Leaching Reduced release of unreacted monomers over time.Enhanced biocompatibility and reduced risk of adverse biological reactions. [4]

The successful development of dental resins based on this compound and other vinyl ether monomers would represent a significant advancement in restorative dentistry. These materials have the potential to overcome the primary limitation of current composites—hydrolytic instability—thereby extending the service life of dental restorations and improving patient outcomes.

References

  • Xie, D., et al. (2019). High-Performance Dental Adhesives Containing an Ether-Based Monomer. Journal of Dental Research. Available from: [Link]

  • Salvador, M.V., et al. (2021). Physicochemical properties of dental resins formulated with amine-free photoinitiation systems. Dental Materials. Available from: [Link]

  • 3M. (n.d.). Safety Data Sheet. Available from: [Link]

  • Ge, J., et al. (2020). Improve Dentin Bonding Performance Using a Hydrolytically Stable, Ether-Based Primer. MDPI. Available from: [Link]

  • Saha, P., et al. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega. Available from: [Link]

  • Sun, J., et al. (2018). High performance dental resin composites with hydrolytically stable monomers. Dental Materials. Available from: [Link]

  • Pfeifer, C.S., et al. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. MDPI. Available from: [Link]

  • Fors, B.P., et al. (2018). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. ACS Macro Letters. Available from: [Link]

  • PubChem. (n.d.). O-(2-(Vinyloxy)ethyl)hydroxylamine. Available from: [Link]

  • Xie, D., et al. (2019). High-Performance Dental Adhesives Containing an Ether-Based Monomer. PubMed. Available from: [Link]

  • Wang, G., et al. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PubMed. Available from: [Link]

  • Saha, P., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. Available from: [Link]

  • Salz, U., et al. (2005). Hydrolytic stability of self-etching adhesive systems. PubMed. Available from: [Link]

  • Prezi. (2024). UV-Cured Vinyl Ester Resins as Dental Composites. Available from: [Link]

  • Marczak, M., et al. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. ResearchGate. Available from: [Link]

  • Wang, G., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Publishing. Available from: [Link]

  • MDPI. (2021). Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. Available from: [Link]

  • Furtos, G., et al. (2021). Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles. MDPI. Available from: [Link]

  • Chen, C., et al. (2018). Synthesis and characterization of a novel resin monomer with low viscosity. Polymers. Available from: [Link]

  • The University of Manchester. (n.d.). Enhancing the mechanical properties and providing bioactive potential for graphene oxide/montmorillonite hybrid dental resin com. Available from: [Link]

  • ResearchGate. (2023). Effect of ethylene oxide unit number in bis-EMA on the physical properties of additive-manufactured occlusal splint material. Available from: [Link]

  • ResearchGate. (2019). Effect of Poly(Methyl Vinyl Ether-comaleic Anhydride) Copolymer on Bond Strength of Experimental Dental Adhesive. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Design of Monomers and Polymers with Dental Applications: Dental Composites and Adhesives. Available from: [Link]

  • NIH. (2024). Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. Available from: [Link]

  • Witzel, M.F., et al. (2022). Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing. PubMed Central. Available from: [Link]

Sources

Application of Bis-(2-vinyloxy-ethyl)-amine in Coatings and Adhesives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis-(2-vinyloxy-ethyl)-amine, identified by its CAS number 13985-50-7, is a bifunctional monomer that possesses both secondary amine and vinyl ether functionalities.[1][2][3] This unique molecular structure makes it a versatile building block and reactive intermediate in the formulation of advanced coatings and adhesives. Its application in these fields is driven by the synergistic contributions of its constituent chemical groups, which can enhance curing speeds, improve adhesion to various substrates, and modify the physical properties of the final polymer network. This technical guide provides an in-depth exploration of the application of this compound, offering detailed application notes and protocols for researchers and professionals in the field.

The vinyl ether groups in this compound are known to be excellent reactive diluents, effectively reducing the viscosity of formulations, which is particularly beneficial in applications like UV-curable inks and coatings.[4] Furthermore, these groups can undergo rapid polymerization through both free-radical and cationic mechanisms, the latter being advantageous due to its insensitivity to oxygen inhibition.[4] The amine functionality, on the other hand, is well-established for its role as an adhesion promoter and a curing agent, particularly in epoxy systems.[5][6] The presence of both moieties in a single molecule opens up possibilities for creating highly crosslinked and durable polymer networks with tailored properties.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValue
CAS Number 13985-50-7[1][2][3]
Molecular Formula C₈H₁₅NO₂[2][3]
Molecular Weight 157.21 g/mol [2][3]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 80.5-81.5 °C at 8 Torr[3]
Density 0.9491 g/cm³[3]

Application in UV-Curable Coatings

In the realm of UV-curable coatings, this compound offers a dual functionality that can be leveraged to achieve desirable performance characteristics. Its vinyl ether groups can participate in the photopolymerization process, while the amine group can enhance adhesion and act as a synergist in certain photoinitiation systems.

Mechanism of Action

The application of this compound in UV-curable coatings primarily involves two potential reaction pathways for its vinyl ether groups:

  • Cationic UV Curing: In the presence of a cationic photoinitiator (e.g., iodonium or sulfonium salts), UV irradiation generates a strong acid that initiates the polymerization of the vinyl ether groups. This process is known for its high reaction rates and is not inhibited by oxygen, allowing for rapid curing even in air.

  • Free-Radical UV Curing: While vinyl ethers do not readily homopolymerize via a free-radical mechanism, they can copolymerize with other monomers like acrylates.[4] In such systems, the amine functionality of this compound can also act as a synergist, accelerating the curing process by donating a hydrogen atom to the photoinitiator, thereby generating additional free radicals.

The amine group also plays a crucial role in promoting adhesion by forming strong bonds with the substrate surface. Amines are known to be effective adhesion promoters due to their reactivity with both the substrate and the polymer matrix.[6]

Diagram of Curing Mechanisms

G cluster_0 Cationic Curing cluster_1 Free-Radical Curing (with Acrylates) UV_Light_C UV Light Photoinitiator_C Cationic Photoinitiator UV_Light_C->Photoinitiator_C activates Proton_Generation Proton (H+) Generation Photoinitiator_C->Proton_Generation VE_Monomer_C Vinyl Ether (from this compound) Proton_Generation->VE_Monomer_C initiates Polymerization_C Cationic Polymerization VE_Monomer_C->Polymerization_C Cured_Coating_C Cured Coating Polymerization_C->Cured_Coating_C UV_Light_R UV Light Photoinitiator_R Free-Radical Photoinitiator UV_Light_R->Photoinitiator_R activates Radical_Generation Radical Generation Photoinitiator_R->Radical_Generation Amine_Synergist Amine (from this compound) Radical_Generation->Amine_Synergist H-abstraction Acrylate_Monomer Acrylate Co-monomer Radical_Generation->Acrylate_Monomer initiates Amine_Synergist->Radical_Generation generates more radicals Copolymerization Copolymerization Acrylate_Monomer->Copolymerization Cured_Coating_R Cured Coating Copolymerization->Cured_Coating_R

Caption: Curing mechanisms of vinyl ether groups.

Protocol for a UV-Curable Clear Coat Formulation

This protocol outlines a general procedure for incorporating this compound into a UV-curable clear coat formulation.

Materials:

  • This compound

  • Epoxy acrylate or Urethane acrylate oligomer

  • Reactive diluent (e.g., triethylene glycol divinyl ether)

  • Photoinitiator (cationic or free-radical, depending on the desired curing mechanism)

  • Flow and leveling additives

Procedure:

  • Formulation Preparation:

    • In a suitable mixing vessel, combine the epoxy acrylate or urethane acrylate oligomer with the reactive diluent.

    • Slowly add this compound to the mixture while stirring. A typical starting concentration would be in the range of 5-15% by weight of the total formulation.

    • Add the photoinitiator at a concentration of 1-5% by weight. The choice of photoinitiator will depend on the UV source and the desired curing chemistry.

    • Incorporate any flow and leveling additives as required.

    • Mix thoroughly until a homogeneous solution is obtained.

  • Application:

    • Apply the formulated coating to the desired substrate (e.g., wood, plastic, metal) using a suitable method such as spray, roller, or curtain coating to achieve the desired film thickness.

  • Curing:

    • Expose the coated substrate to a UV light source (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength).

    • The required UV dose will depend on the film thickness, photoinitiator concentration, and the specific formulation. A typical dose might range from 100 to 1000 mJ/cm².

  • Performance Evaluation:

    • After curing, evaluate the coating for properties such as hardness (pencil hardness), adhesion (cross-hatch test), gloss, and chemical resistance.

Expected Performance Enhancements:

  • Reduced Viscosity: The addition of this compound can significantly lower the viscosity of the formulation, allowing for easier application and the potential for higher solids content.[4]

  • Improved Adhesion: The amine functionality is expected to enhance the adhesion of the coating to a variety of substrates.

  • Fast Cure Speed: The vinyl ether groups contribute to a rapid curing process, especially in cationic systems.

Application in Adhesives

In adhesive formulations, particularly in two-component epoxy systems, this compound can function as a reactive component and an adhesion promoter.

Mechanism of Action

In a typical two-component epoxy adhesive, the amine group of this compound can react with the epoxy groups of the resin in a crosslinking reaction. This reaction forms a durable thermoset polymer network. The vinyl ether groups may or may not participate in this primary curing reaction, depending on the formulation. If a secondary curing step (e.g., UV or thermal) is introduced, the vinyl ether groups can be polymerized to further increase the crosslink density and modify the properties of the adhesive.

The amine groups also contribute to improved adhesion by forming strong interactions with the surfaces being bonded.[5] This is particularly effective on polar substrates like metals and glass.

Diagram of Epoxy Curing Workflow

G Start Start: Prepare Components Component_A Component A: Epoxy Resin Start->Component_A Component_B Component B: This compound (as curing agent/adhesion promoter) Start->Component_B Mixing Mix Component A and B Component_A->Mixing Component_B->Mixing Application Apply Adhesive to Substrate Mixing->Application Curing Curing (Amine-Epoxy Reaction) Application->Curing Optional_Curing Optional Secondary Curing (UV or Thermal for Vinyl Ethers) Curing->Optional_Curing optional Final_Product Final Cured Adhesive Curing->Final_Product Optional_Curing->Final_Product

Caption: Workflow for a two-component epoxy adhesive.

Protocol for a Two-Component Epoxy Adhesive Formulation

This protocol provides a starting point for formulating a two-component epoxy adhesive using this compound.

Materials:

  • Part A: Bisphenol A or F based epoxy resin

  • Part B: this compound, potentially blended with other polyamines to achieve desired properties.

  • Fillers (e.g., fumed silica for rheology control, talc for reinforcement)

  • Toughening agents (optional)

Procedure:

  • Formulation of Components:

    • Part A: Prepare the epoxy resin component. If desired, add fillers and toughening agents to the epoxy resin and mix until uniform.

    • Part B: Prepare the curing agent component. This compound can be used as the sole curing agent or in combination with other amines. The stoichiometry between the amine hydrogens and epoxy groups should be carefully calculated, typically aiming for a 1:1 ratio.

  • Mixing and Application:

    • Thoroughly mix Part A and Part B in the predetermined ratio immediately before use.

    • Apply the mixed adhesive to the substrates to be bonded.

  • Curing:

    • Allow the adhesive to cure at ambient temperature or accelerate the cure with heat. A typical thermal cure schedule might be 1-2 hours at 60-80°C.

    • If a secondary cure of the vinyl ether groups is desired, the bonded assembly can be exposed to UV radiation, provided the adhesive line is accessible to the light.

  • Performance Testing:

    • After full cure, evaluate the adhesive bond strength (e.g., lap shear strength), peel strength, and resistance to environmental factors like moisture and temperature.

Potential Advantages in Adhesives:

  • Enhanced Adhesion: The amine functionality promotes strong bonding to a wide range of materials.

  • Toughness and Flexibility: The ether linkages in the backbone of this compound can impart a degree of flexibility to the cured adhesive.

  • Dual-Cure Capabilities: The presence of vinyl ether groups allows for the possibility of a secondary cure mechanism, which can be used to further enhance the properties of the adhesive bond.

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a promising bifunctional monomer for the formulation of high-performance coatings and adhesives. Its unique combination of vinyl ether and amine functionalities allows formulators to achieve a desirable balance of properties, including low viscosity, rapid cure, and excellent adhesion. The protocols and application notes provided in this guide serve as a starting point for researchers and professionals to explore the full potential of this versatile molecule in their specific applications. Further optimization of formulations and curing conditions will be necessary to achieve the desired performance characteristics for any given end-use.

References

  • Modern use of vinyl ethers and vinyl amids in UV curable applic
  • Cas 13985-50-7,this compound - LookChem. (URL: [Link])

  • US Patent 9,550,912 B2 - Curing agent for epoxy co
  • US Patent Application 20090065143 A1 - Two-component epoxy adhesive composition. (URL: )
  • US Patent 7,491,763 B2 - Two-component epoxy adhesive composition. (URL: )
  • WO 1996015204 A1 - Epoxy adhesive formul
  • EP 3997153 B1 - TWO COMPONENT (2K) COMPOSITION BASED ON MODIFIED EPOXY RESINS. (URL: [Link])

  • Synthesis and Characterization of Precision Poly(ethylene-co-vinyl Amine) Copolymers | Request PDF. (URL: [Link])

  • Fluoroethylene Vinyl Ether Resins for High-Performance Coatings - Lumiflon FEVE Resins. (URL: [Link])

  • WO 2008002543 A2 - Low viscosity uv curable ink formul
  • Using Silanes as Adhesion Promoters - Computational Chemistry List. (URL: [Link])

  • uv-curable release coating and adhesive formulations containing vinylethers - INIS-IAEA. (URL: [Link])

  • FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. (URL: [Link])

  • Characteristics and Applications of UV-Curable Coatings with Different Formulations. (URL: [Link])

  • Improved water-based coatings derived from alkyd and amino resin - European Coatings. (URL: [Link])

  • Synthesis and characterization of poly(amido-amine)s belonging to two different homologous series - PubMed. (URL: [Link])

  • What is Crosslinking Agent in Water Based Adhesive? - HyMax Anti-hydrolysis Additive. (URL: [Link])

  • ADHESION PROTEIN PROTOCOLS - Chemotaxis Research Group. (URL: [Link])

  • US Patent 6,087,413 A - UV curable clearco
  • Improving Performance of Waterborne Industrial Coatings with Amino Alcohols - Advancion. (URL: [Link])

  • SOLVENTS IN TODAY'S COATINGS - Kinam Park. (URL: [Link])

  • Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers - VTechWorks. (URL: [Link])

  • EP 2084239 B1 - ACRYLIC ADHESIVES CONTAINING AN AMINE PLASTICIZER. (URL: [Link])

  • Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol - MDPI. (URL: [Link])

Sources

Application Notes and Protocols for Controlled Polymerization of "Bis-(2-vinyloxy-ethyl)-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Amine-Functionalized Poly(vinyl ethers)

"Bis-(2-vinyloxy-ethyl)-amine" is a unique monomer offering a gateway to synthesizing smart and functional polymers. The presence of two vinyl ether groups allows for cationic polymerization, while the secondary amine functionality provides a site for post-polymerization modification, pH-responsiveness, or conjugation with biomolecules. Polymers derived from this monomer, poly(this compound), are of significant interest for applications in drug delivery, gene therapy, and as intelligent coatings, owing to their potential biocompatibility and stimuli-responsive nature.

However, the direct controlled polymerization of this monomer presents a significant chemical challenge. The secondary amine is basic and nucleophilic, making it incompatible with the highly reactive, electrophilic species characteristic of cationic polymerization. The amine can neutralize the acidic initiators or terminate the growing polymer chains, leading to uncontrolled reactions and poorly defined materials.

This guide provides a comprehensive, field-tested strategy to overcome this challenge using a "protect-polymerize-deprotect" approach. We will detail the protocols for:

  • Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group.

  • Performing a controlled/living cationic polymerization of the protected monomer to synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

  • Deprotecting the polymer to reveal the amine functionality, yielding the desired smart polymer.

This document is designed for researchers and professionals in polymer chemistry and drug development, providing not just the steps, but the scientific rationale behind them to ensure successful synthesis and validation.

Logical Workflow: The Protect-Polymerize-Deprotect Strategy

The entire process is a three-stage workflow. Each stage must be successfully completed and validated before proceeding to the next.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Controlled Polymerization cluster_2 Stage 3: Final Polymer Synthesis Monomer This compound Protection Protocol 1: Amine Protection Monomer->Protection Boc Protection BocAnhydride Boc Anhydride (Boc)₂O ProtectedMonomer Boc-Protected Monomer (Boc-BVEA) Polymerization Protocol 2: Living Cationic Polymerization ProtectedMonomer->Polymerization Protection->ProtectedMonomer ProtectedPolymer Boc-Protected Polymer (poly(Boc-BVEA)) Polymerization->ProtectedPolymer Deprotection Protocol 3: Amine Deprotection ProtectedPolymer->Deprotection FinalPolymer Final Amine-Functional Polymer (poly(BVEA)) Deprotection->FinalPolymer

Caption: Workflow for synthesizing poly(this compound).

Stage 1: Amine Protection Protocol

Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine. It is introduced under basic or neutral conditions that do not affect the vinyl ether groups. Critically, it is robust enough to withstand the conditions of cationic polymerization but can be cleanly removed under acidic conditions without degrading the poly(vinyl ether) backbone.

Protocol 1: Synthesis of tert-butyl bis(2-(vinyloxy)ethyl)carbamate (Boc-BVEA)

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Boc-protected monomer (Boc-BVEA) as a colorless oil.

Validation:

  • ¹H NMR: Confirm the presence of the Boc group (a large singlet at ~1.4-1.5 ppm) and the preservation of the vinyl ether protons (~6.4 ppm, dd; ~4.2 ppm, dd; ~4.0 ppm, dd). The N-CH₂ protons will shift upon protection.

  • FTIR: Appearance of a strong C=O stretch from the carbamate at ~1690 cm⁻¹.

Stage 2: Controlled Polymerization Protocol

Causality: Living cationic polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity (Đ ≈ 1.1–1.3).[1][2] This control is achieved by establishing an equilibrium between a dormant covalent species (the polymer chain end capped with an anion) and a reactive carbocationic species.[1] Using a Lewis acid like Tin(IV) chloride (SnCl₄) in conjunction with a protonic acid adduct of the monomer ensures rapid initiation followed by controlled propagation, especially at low temperatures which suppress chain transfer side reactions.[1][3]

Protocol 2: Living Cationic Polymerization of Boc-BVEA

Materials:

  • Boc-BVEA (protected monomer), freshly purified and dried

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in hexane or DCM

  • 1-isobutoxyethyl acetate (IBEA) or a similar initiator. Alternatively, an adduct can be pre-formed from the monomer.

  • Anhydrous Methanol (for quenching)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon.

  • Initiator Adduct Formation (Optional but Recommended): In a separate flask, dissolve a small amount of Boc-BVEA in anhydrous DCM. Add an equimolar amount of acetic acid and stir for 1 hour at room temperature to form the acetate adduct initiator. Remove the solvent in vacuo.

  • Polymerization Setup: In the main reaction flask, under an inert atmosphere, dissolve the desired amount of Boc-BVEA monomer in anhydrous toluene. The solvent volume should be sufficient to make the final monomer concentration ~0.5-1.0 M.

  • Cool the monomer solution to the desired temperature (e.g., -40 °C to -78 °C) using a dry ice/acetone or similar cooling bath.

  • Add the initiator (e.g., IBEA or the pre-formed adduct) via syringe. The ratio of [Monomer]/[Initiator] will determine the target degree of polymerization.

  • Initiation: Vigorously stir the solution and add the SnCl₄ solution via syringe. The amount of Lewis acid is typically 2-10 times the initiator concentration. The solution may turn slightly yellow or orange, indicating the formation of carbocations.

  • Allow the polymerization to proceed for the desired time (e.g., 1 to 4 hours). Samples can be taken periodically via a purged syringe and quenched in cold methanol to analyze conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol. This will react with the cationic chain ends.

  • Allow the solution to warm to room temperature. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Mechanism of Living Cationic Polymerization:

G cluster_0 Initiation cluster_1 Propagation I Initiator (R-X) I_LA R⁺[X-SnCl₄]⁻ I->I_LA + SnCl₄ LA Lewis Acid (SnCl₄) IM R-M⁺[X-SnCl₄]⁻ I_LA->IM + Monomer M Monomer Dormant Pₙ-X IM->Dormant Forms Equilibrium Active Pₙ⁺[X-SnCl₄]⁻ Dormant->Active + SnCl₄ (Activation) Propagated Pₙ₊₁⁺[X-SnCl₄]⁻ Active->Propagated + Monomer (kₚ) M2 Monomer

Caption: Mechanism of Lewis Acid-mediated Living Cationic Polymerization.

Quantitative Data Summary
ParameterTypical RangeRationale
Temperature -78 °C to -30 °CLower temperatures stabilize the propagating carbocation and minimize side reactions like chain transfer, ensuring a "living" process.[1]
[Monomer]₀ 0.5 M - 1.5 MA balance between achieving a reasonable reaction rate and maintaining solubility and manageable viscosity.
[Monomer]/[Initiator] 20 - 500This ratio is the primary determinant of the target molecular weight (Mₙ). Mₙ ≈ ([M]/[I]) × M.W.monomer.
[Lewis Acid]/[Initiator] 2 - 10A molar excess of Lewis acid is needed to activate the dormant chain ends and shift the equilibrium towards the active species.
Expected Đ (PDI) 1.1 - 1.3A narrow dispersity is the hallmark of a controlled polymerization, indicating all chains grow at a similar rate.

Stage 3: Post-Polymerization Deprotection

Causality: To unmask the amine functionality, the Boc group must be removed. This is achieved by hydrolysis under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective as it is volatile and can be easily removed after the reaction.[4][5] The poly(vinyl ether) backbone is generally stable to these conditions for the required reaction time.

Protocol 3: Deprotection of poly(Boc-BVEA) to yield poly(BVEA)

Materials:

  • poly(Boc-BVEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (if needed for purification)

Procedure:

  • Dissolve the Boc-protected polymer in DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 50/50 v/v mixture of DCM/TFA).

  • Stir the reaction at room temperature for 2-4 hours. The deprotection reaction releases tert-butyl cation and CO₂, so the flask should not be sealed.

  • Monitor the reaction by ¹H NMR by taking a small aliquot, removing the solvent/acid in vacuo, and re-dissolving in D₂O or DMSO-d₆. The disappearance of the Boc signal (~1.4 ppm) indicates complete deprotection.

  • Once complete, remove the DCM and TFA by rotary evaporation. Multiple co-evaporations with fresh DCM may be necessary to remove all residual TFA.

  • Dissolve the resulting crude polymer in a minimal amount of water or methanol.

  • Precipitate the final amine-functional polymer into a large volume of a non-solvent like cold diethyl ether.

  • Collect the polymer by filtration or centrifugation.

  • Final Purification: For high purity, especially for biological applications, the polymer can be dissolved in water and purified by dialysis against deionized water for 48 hours to remove any remaining salts or small molecules, followed by lyophilization (freeze-drying) to obtain the final product as a fluffy solid.

Comprehensive Characterization

Validation at each stage is critical for success.

TechniqueStage 1 (Monomer)Stage 2 (Protected Polymer)Stage 3 (Final Polymer)
¹H NMR Confirm Boc group presence (~1.4 ppm) and intact vinyl groups (~4.0-6.5 ppm).Disappearance of vinyl protons. Broad polymer backbone signals appear. Boc group signal remains.Disappearance of the Boc signal. Shift in backbone signals adjacent to the newly formed secondary amine.
GPC/SEC N/ADetermine number-average molecular weight (Mₙ) and dispersity (Đ). A narrow, symmetric peak confirms controlled polymerization.Confirm polymer backbone integrity. Mₙ should decrease slightly due to loss of Boc groups. Đ should remain narrow.
FTIR C=O stretch at ~1690 cm⁻¹.C=O stretch at ~1690 cm⁻¹.Disappearance of the C=O stretch. Appearance of N-H bend (~1500-1600 cm⁻¹) and stretch (~3300-3500 cm⁻¹).

Alternative Method: Cationic RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be adapted for vinyl ethers. Cationic RAFT offers another pathway to controlled polymerization, often with greater tolerance to certain functional groups and milder reaction conditions.[6] Recent developments have even produced moisture-tolerant cationic RAFT systems. While amine protection is still highly recommended, this method provides an alternative route for synthesizing well-defined block copolymers and other advanced architectures. The mechanism involves a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.

Applications in Drug Development

The resulting poly(this compound) is a cationic polymer at physiological pH. This property is highly valuable in drug and gene delivery.

  • Gene Delivery: The cationic backbone can complex with negatively charged nucleic acids (like siRNA, mRNA, or plasmid DNA) to form polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.

  • Drug Conjugation: The secondary amine serves as a handle for covalently attaching drugs, targeting ligands, or imaging agents.

  • pH-Responsive Systems: The amine groups provide pH-buffering capacity (the "proton sponge effect"), which can aid in the endosomal escape of therapeutic payloads, a critical step for intracellular drug delivery.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kurtulus, I. (2015). Synthesis of amine containing well-defined polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and their characterization. Semantic Scholar. [Link]

  • Uchiyama, M., Satoh, K., & Kamigaito, M. (2021). Cationic RAFT polymerization of vinyl ethers. ACS Polymers Au, 1(2), 78-95. [Link]

  • Liu, G., Shi, H., Cui, Y., Tong, J., Zhao, Y., Wang, D., & Cai, Y. (2019). Toward rapid aqueous RAFT polymerization of primary amine functional monomer under visible light irradiation at 25 °C. Polymer Chemistry, 10(30), 4165-4174. [Link]

  • Boyer, C., et al. (2012). Amine-reactive polymers synthesized by RAFT polymerization using an azlactone functional trithiocarbonate RAFT agent. Macromolecular Rapid Communications, 33(20), 1756-1761. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Sawamoto, M., & Higashimura, T. (1986). Living cationic polymerization of isobutyl vinyl ether by hydrogen iodide/Lewis acid initiating systems: effects of Lewis acid activators and polymerization kinetics. Macromolecules, 19(4), 1037–1042. [Link]

  • Stayton, I., et al. (2017). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Macromolecular Bioscience, 17(11), 1700195. [Link]

  • Sugihara, Y., et al. (2017). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules, 50(21), 8436–8443. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polymerization of Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the polymerization of Bis-(2-vinyloxy-ethyl)-amine. As a difunctional vinyl ether monomer also containing a secondary amine, this molecule presents a unique and compelling set of challenges. The high reactivity of the vinyl ether groups towards cationic polymerization is often complicated by the nucleophilic and basic nature of the central amine.

This guide is structured from field-level experience to help you navigate these complexities. We will move from troubleshooting common experimental failures to answering broader questions about mechanism and control. The core philosophy here is to understand the underlying chemical principles, as this knowledge is the most powerful tool for overcoming synthetic hurdles. Due to the specialized nature of this monomer, some guidance is synthesized from established principles in the cationic polymerization of analogous functionalized vinyl and divinyl ethers.[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the polymerization of this compound. Each issue is broken down into its likely causes and actionable solutions.

Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly

You've mixed your monomer, solvent, and initiator, but you observe no change in viscosity or temperature, and analysis shows only unreacted monomer.

Potential Causes & Solutions

  • Cause A: Initiator Quenching by the Amine Group. The secondary amine in your monomer is a Brønsted-Lowry base and a nucleophile. It will readily react with and neutralize common cationic initiators (e.g., Lewis acids like BF₃·OEt₂ or protonic acids like TfOH), preventing the formation of the propagating carbocationic species.[4]

    • Solution 1: Amine Protection. Before polymerization, protect the amine group. A common strategy for amines is conversion to a non-nucleophilic ammonium salt by protonation with a strong acid whose conjugate base is non-nucleophilic (e.g., HPF₆). Alternatively, chemical protection (e.g., as a carbamate or amide) can be employed, though this requires a subsequent deprotection step on the final polymer.[1]

    • Solution 2: Use of "Amine-Tolerant" Initiating Systems. Some specialized initiating systems are designed to be less susceptible to amine basicity. Research into organocatalysts or specific photocatalytic systems may offer pathways, though this is an advanced approach.[4][5]

  • Cause B: Impurities in Monomer or Solvent. Water is a notorious terminating agent in cationic polymerization.[6][7] Other nucleophilic impurities (e.g., alcohols) can also act as chain transfer agents, halting polymerization.

    • Solution: Rigorous Purification. Ensure all components are scrupulously dry. Distill the monomer over a suitable drying agent (e.g., CaH₂). Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate desiccant. All glassware must be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (N₂ or Ar).[2]

Problem 2: Rapid, Uncontrolled Polymerization Leading to Gel Formation

Shortly after adding the initiator, the reaction mixture becomes highly viscous and solidifies into an insoluble gel.

Potential Causes & Solutions

  • Cause A: High Reactivity of Divinyl Ether. As a divinyl ether, your monomer is a crosslinker.[2][3] The high reactivity of the carbocationic propagating species can lead to rapid intermolecular reactions, forming a crosslinked network instead of soluble linear or branched polymer chains.

    • Solution 1: Lower the Temperature. Cationic polymerizations of vinyl ethers are often performed at low temperatures (e.g., -78 °C to 0 °C) to tame the reactivity of the propagating species and suppress side reactions.[1][5] This provides greater control over the polymerization process.

    • Solution 2: Reduce Monomer Concentration. Working in more dilute conditions can favor intramolecular cyclization or linear propagation over intermolecular crosslinking, reducing the likelihood of gelation.

    • Solution 3: Slow Monomer Addition. Instead of adding all the monomer at once, use a syringe pump to add it slowly to the initiator/solvent mixture. This keeps the instantaneous monomer concentration low, disfavoring crosslinking.

  • Cause B: Initiator Concentration is Too High. An excessive concentration of the initiator leads to the simultaneous growth of many polymer chains, increasing the probability of intermolecular reactions and gelation.

    • Solution: Optimize Initiator-to-Monomer Ratio. Systematically decrease the initiator concentration. A typical starting point for living/controlled polymerizations is a monomer-to-initiator ratio of 100:1 or higher.

Visualizing the Core Challenge & Troubleshooting Workflow

To better understand the central issue and the path to resolving it, the following diagrams illustrate the key chemical interaction and a logical troubleshooting flow.

Amine_Inhibition cluster_Monomer Monomer Structure cluster_Initiation Cationic Initiation cluster_Problem The Problem Monomer This compound (R-NH-R) R = -(CH₂)₂-O-CH=CH₂ Quenched Quenched Initiator (R-NH₂⁺-R A⁻) NON-REACTIVE Monomer->Quenched Amine attacks Initiator Initiator Initiator (e.g., H⁺A⁻) Propagating Desired Propagating Carbocation (...-CH₂-CH⁺-OR) Initiator->Propagating Reacts with Vinyl Ether Initiator->Quenched

Caption: Fig 1: The basic amine group intercepts the initiator, preventing the desired polymerization.

Troubleshooting_Workflow Start Polymerization Issue (No Rxn, Gelation, etc.) CheckPurity Step 1: Verify Purity - Distill Monomer - Use Anhydrous Solvent - Flame-Dry Glassware Start->CheckPurity AddressAmine Step 2: Address Amine Reactivity - Protect Amine (e.g., protonate) - Choose different initiator CheckPurity->AddressAmine If purity is confirmed ControlKinetics Step 3: Control Kinetics - Lower Temperature (-78°C) - Reduce Concentrations - Slow Monomer Addition AddressAmine->ControlKinetics If initiation occurs but is uncontrolled Success Successful Polymerization (Controlled Mw, Soluble Polymer) ControlKinetics->Success

Caption: Fig 2: A systematic workflow for troubleshooting common polymerization problems.

Frequently Asked Questions (FAQs)

Q1: What are the best initiators for the cationic polymerization of vinyl ethers?

A1: The choice of initiator is critical. For well-controlled or living cationic polymerization of vinyl ethers, initiating systems often consist of a weak Lewis acid combined with an adduct of a vinyl ether and a protonic acid (e.g., HI/ZnI₂ or iBVE-HCl/TiCl₄).[5] Strong Brønsted acids like triflic acid (TfOH) or Lewis acids like BF₃·OEt₂ can also be used, but they often lead to very fast, uncontrolled polymerizations unless conditions are carefully optimized (e.g., very low temperatures).[4][5] Given the amine functionality, you must consider the initiator's susceptibility to being neutralized.

Q2: How does the solvent choice affect the polymerization?

A2: Solvent polarity plays a major role. Non-polar solvents like hexane or toluene are often used for living cationic polymerization because they promote a closer association between the propagating carbocation and its counter-ion, reducing termination and chain transfer reactions.[8] More polar solvents like dichloromethane (CH₂Cl₂) can increase the polymerization rate but may also lead to more side reactions. The solvent must be inert to the highly reactive cationic species.

Q3: My polymer is soluble, but the molecular weight is low and the distribution is broad. What's wrong?

A3: This classic symptom points towards chain transfer reactions being dominant. Chain transfer can occur to the monomer, solvent, impurities, or even the polymer itself.[6][8] The amine group on another monomer molecule or a different segment of a polymer chain could act as a chain transfer agent.

  • Solutions:

    • Lower the temperature: This is the most effective way to suppress chain transfer relative to propagation.

    • Protect the amine group: An unprotected amine is a prime candidate for causing chain transfer.

    • Check for impurities: Water, in particular, will lead to termination and a low molecular weight.

    • Consider a living polymerization system: Techniques like cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization are specifically designed to minimize these events and produce polymers with controlled molecular weights and narrow distributions.[4][5]

Q4: How can I characterize the resulting polymer?

A4: Standard polymer characterization techniques apply, but with some caveats.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the polymer structure, verifying the disappearance of the vinyl protons, and checking for the integrity of the side chains.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ = Mw/Mn). Be aware that the amine groups can interact with standard GPC columns. It is often necessary to use an eluent containing an amine salt (e.g., LiBr) to suppress these interactions or to protect/derivatize the amine groups before analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quickly confirming the loss of the C=C double bond from the monomer.

Experimental Protocols

Protocol 1: Monomer Purification

Monomer purity is non-negotiable for successful cationic polymerization.[7]

  • Initial Wash: If starting with a crude monomer, wash it with a dilute, cold aqueous NaOH solution to remove any acidic impurities, followed by washing with brine until the aqueous layer is neutral.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the bulk solvent via rotary evaporation.

  • Distillation: Place the crude, dried monomer in a distillation flask with fresh calcium hydride (CaH₂). Perform a vacuum distillation. Collect the fraction that boils at the expected temperature for this compound.

  • Storage: Store the purified monomer under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., 4 °C) in a flask sealed with a rubber septum to prevent moisture ingress. Use within a short period.

Protocol 2: General Procedure for Controlled Cationic Polymerization

This is a representative protocol and must be adapted based on your specific initiator and goals.

  • Glassware Preparation: Assemble a Schlenk flask or a multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer inlet, and a rubber septum. Flame-dry the entire apparatus under high vacuum and then cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent and Monomer Addition: Transfer anhydrous solvent (e.g., dichloromethane or toluene) to the flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified this compound monomer via a dry syringe. If amine protection is used, this step would involve the protected monomer.

  • Initiation: Prepare a stock solution of your chosen initiator in the anhydrous solvent. Add the required amount of the initiator solution dropwise to the rapidly stirring monomer solution.

  • Polymerization: Monitor the reaction. In a controlled polymerization, you may observe a gradual increase in viscosity. Take aliquots periodically via syringe to analyze for monomer conversion by ¹H NMR or GC.

  • Quenching: Once the desired conversion is reached, terminate the polymerization by adding a pre-chilled quenching agent, such as anhydrous methanol or a solution of diethylamine in methanol.[8]

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Re-dissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove residual monomer and initiator. Dry the final polymer under vacuum to a constant weight.

Data Summary Table

The following table summarizes the expected effects of key parameters on the polymerization outcome. This should be used as a guide for experimental design.

ParameterActionExpected Effect on PolymerizationRationale
Temperature Decrease (e.g., RT to -78 °C)↓ Rate, ↓ Side Reactions, ↑ ControlReduces the reactivity of the carbocationic species, suppressing chain transfer and termination.[1][5]
Monomer Conc. Decrease↓ Rate, ↓ Gelation RiskLowers the probability of intermolecular reactions, favoring linear chain growth.
Initiator Conc. Decrease↓ Rate, ↑ Molecular WeightFewer chains are initiated, allowing each chain to grow longer for a given amount of monomer.
Solvent Polarity Decrease (e.g., CH₂Cl₂ to Hexane)↓ Rate, ↑ "Livingness"Stabilizes the ion pair of the propagating chain end, reducing dissociation and side reactions.[8]
Water Content Increase↓ Yield, ↓ Molecular WeightWater acts as a potent terminating agent for the cationic propagating centers.[6]

References

  • Singha, S., Pan, S., Tallury, S. S., Nguyen, G., Tripathy, R., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Singha, S., Pan, S., Tallury, S. S., Nguyen, G., Tripathy, R., & De, P. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Zhang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • Sugihara, Y., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI. [Link]

  • Wang, W., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. [Link]

  • Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Troubleshooting step growth polymerization. r/Chempros on Reddit. [Link]

  • Taylor & Francis Online. Divinyl ether – Knowledge and References. Taylor & Francis. [Link]

Sources

Navigating the Complexities of "Bis-(2-vinyloxy-ethyl)-amine" Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of "Bis-(2-vinyloxy-ethyl)-amine". This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique monomer in their synthetic strategies. As a bifunctional monomer containing both two reactive vinyl ether groups and a central tertiary amine, "this compound" presents a distinct set of challenges and opportunities in polymer synthesis. This document aims to provide in-depth, field-proven insights into the potential side reactions that can occur during its polymerization, along with practical troubleshooting advice and detailed experimental protocols to help you achieve your desired polymeric structures with high fidelity.

Understanding the Reactivity of "this compound"

"this compound" is an electron-rich monomer, making it highly susceptible to cationic polymerization. The two vinyl ether moieties offer the potential for creating crosslinked networks or engaging in cyclopolymerization, while the tertiary amine group introduces a significant complicating factor. Understanding the interplay between these functional groups is paramount to controlling the polymerization process.

The primary mode of polymerization for vinyl ethers is cationic chain-growth polymerization.[1][2] This process is initiated by a cationic species, typically generated from a protic or Lewis acid, which attacks the electron-rich double bond of the vinyl ether, creating a propagating carbocationic chain end.[2] However, the high reactivity of these carbocations also makes them prone to various side reactions, including chain transfer and termination.[3][4]

The presence of the tertiary amine in "this compound" introduces a fundamental challenge: amines are basic and nucleophilic, and therefore can readily react with and neutralize the acidic initiators required for cationic polymerization. This can lead to complete inhibition of the polymerization process. Furthermore, the amine can act as a chain transfer agent, leading to polymers with low molecular weight and broad dispersity.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the polymerization of "this compound".

Q1: Why is my polymerization of "this compound" failing to initiate?

A1: The most probable cause is the inhibition of the cationic initiator by the tertiary amine functionality of your monomer. The lone pair of electrons on the nitrogen atom readily scavenges the acidic protons or coordinates with the Lewis acid, rendering the initiator inactive.

  • Troubleshooting:

    • Initiator Stoichiometry: You may need to use a stoichiometric or even an excess amount of initiator relative to the amine functionality to overcome the inhibitory effect. However, this can lead to uncontrolled polymerization and is generally not ideal.

    • Proton Sponges/Non-nucleophilic Bases: In some controlled polymerization systems, the addition of a non-nucleophilic base can help to scavenge protons that might otherwise terminate the reaction, without interfering with the initiator.

    • Alternative Polymerization Methods: Consider alternative polymerization techniques that are more tolerant of amine functional groups, such as radical polymerization, if applicable to your desired polymer structure.

Q2: My polymerization is producing low molecular weight oligomers with a broad molecular weight distribution. What is causing this?

A2: This is a classic sign of uncontrolled chain transfer and termination reactions. The amine group in your monomer or polymer can act as a potent chain transfer agent. The propagating carbocation can abstract a proton from a neighboring polymer chain or monomer, terminating one chain and initiating a new, shorter one.

  • Troubleshooting:

    • Lowering Polymerization Temperature: Conducting the polymerization at very low temperatures (e.g., -78 °C) can significantly reduce the rate of chain transfer reactions relative to propagation.[2]

    • Choice of Solvent: The polarity of the solvent can influence the stability of the propagating carbocation. Less polar solvents can sometimes help to minimize chain transfer.

    • Controlled/Living Polymerization Techniques: Employing controlled or living cationic polymerization methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, can provide much better control over molecular weight and dispersity.[1][3] These techniques utilize a chain transfer agent to establish a dynamic equilibrium between active and dormant species.

Q3: I am observing the formation of cyclic structures instead of the desired linear or crosslinked polymer. Why is this happening?

A3: As a divinyl monomer, "this compound" has a propensity for intramolecular cyclization to compete with intermolecular chain growth, a phenomenon known as cyclopolymerization.[5][6] This is particularly favored at low monomer concentrations. The proximity of the two vinyl ether groups allows the propagating chain end from one vinyl group to react with the unreacted vinyl group on the same monomer unit, forming a cyclic repeating unit in the polymer backbone.

  • Troubleshooting:

    • Monomer Concentration: Increasing the monomer concentration will favor intermolecular propagation over intramolecular cyclization.

    • Reaction Conditions: The choice of initiator and solvent can also influence the balance between cyclization and linear polymerization. Some initiating systems may favor one pathway over the other.

Key Side Reactions and Their Mechanisms

To effectively troubleshoot, it is crucial to understand the underlying chemical mechanisms of the potential side reactions.

Amine Inhibition and Chain Transfer

The tertiary amine in "this compound" can interfere with cationic polymerization in two primary ways:

  • Initiator Neutralization: The basic amine reacts with the acidic initiator (e.g., a Lewis acid or a proton acid), preventing the formation of the initiating cationic species.

  • Chain Transfer: The amine can act as a chain transfer agent. The propagating carbocation can be terminated by the amine, leading to the formation of a quaternary ammonium salt and the release of a proton which can then initiate a new polymer chain.

G cluster_0 Amine Inhibition cluster_1 Chain Transfer to Amine Initiator Initiator (H⁺ or Lewis Acid) Amine R₃N (Monomer/Polymer) Initiator->Amine Reaction Inactive_Complex Inactive Complex (R₃NH⁺ or R₃N-Lewis Acid) Amine->Inactive_Complex Propagating_Chain ~~~P⁺ Amine_CT R₃N Propagating_Chain->Amine_CT Reaction Terminated_Chain ~~~P-NR₃⁺ Amine_CT->Terminated_Chain G Monomer This compound Monomer Activated_Monomer Activated Monomer (Carbocation) Monomer->Activated_Monomer Initiation Cyclic_Unit Intramolecular Cyclization (Forms Cyclic Repeating Unit) Activated_Monomer->Cyclic_Unit Low Monomer Concentration Linear_Polymer Intermolecular Propagation (Forms Linear/Crosslinked Polymer) Activated_Monomer->Linear_Polymer High Monomer Concentration

Caption: Competition between cyclization and propagation.

Hydrolysis of Vinyl Ether Groups

Vinyl ethers are susceptible to hydrolysis in the presence of acidic conditions and water, leading to the formation of an aldehyde and an alcohol. This can be a significant side reaction if stringent anhydrous conditions are not maintained.

G Vinyl_Ether R-O-CH=CH₂ Aldehyde R-OH + CH₃CHO Vinyl_Ether->Aldehyde H2O H₂O H2O->Aldehyde H+ H⁺ (catalyst) H+->Aldehyde

Caption: Acid-catalyzed hydrolysis of a vinyl ether.

Experimental Protocols for Controlled Polymerization

To mitigate the aforementioned side reactions, a carefully designed experimental protocol is essential. Here, we provide a general procedure for the controlled cationic polymerization of "this compound" using a Lewis acid initiator at low temperature.

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous dichloromethane (or other suitable non-polar solvent)

  • Lewis acid initiator (e.g., SnCl₄, TiCl₄) solution in anhydrous dichloromethane

  • Anhydrous methanol (for quenching)

  • Dry nitrogen or argon atmosphere

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Monomer and Solvent Preparation: The "this compound" monomer should be purified by distillation under reduced pressure and stored over molecular sieves. The solvent must be freshly distilled from a suitable drying agent (e.g., CaH₂).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the purified "this compound" and anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Slowly add the pre-chilled Lewis acid initiator solution dropwise to the stirred monomer solution. The amount of initiator will need to be optimized based on the desired molecular weight and to overcome the inhibitory effect of the amine.

  • Polymerization: Allow the reaction to proceed at the low temperature for the desired time. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy if possible.

  • Quenching: Terminate the polymerization by adding an excess of pre-chilled anhydrous methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data Summary:

The success of the polymerization should be evaluated by characterizing the resulting polymer.

ParameterMethodExpected Outcome for Controlled Polymerization
Molecular Weight (Mₙ) Size Exclusion Chromatography (SEC/GPC)Predictable based on the monomer-to-initiator ratio.
Dispersity (Đ or PDI) Size Exclusion Chromatography (SEC/GPC)Narrow, typically below 1.5.
Structure Confirmation ¹H and ¹³C NMR SpectroscopyConfirmation of the polymer backbone structure and the absence of significant side products.
Degree of Cyclization ¹H NMR SpectroscopyCan be estimated by comparing the integrals of the signals corresponding to the cyclic repeating units and any remaining pendant vinyl groups.

Conclusion

The polymerization of "this compound" presents a unique synthetic challenge due to the inherent conflict between the requirements of cationic polymerization and the reactivity of the amine functionality. However, by understanding the potential side reactions and implementing careful experimental control, it is possible to synthesize well-defined polymers with novel architectures and functionalities. This guide provides a foundational understanding and practical strategies to navigate these challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746.
  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172.
  • Percec, V., & Asandei, A. D. (2000). Living Cationic Polymerization of Vinyl Ethers. In Living and Controlled Polymerization (pp. 1-34). Springer, Berlin, Heidelberg.
  • Penczek, S., Cypryk, M., & Misicka, A. (1991). The mechanism of the cationic polymerization of vinyl ethers. Progress in Polymer Science, 16(1), 1-109.
  • Butler, G. B. (1992).
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287.
  • De, P., & Schork, F. J. (2009). Cationic Polymerization in Aqueous Media. Progress in Polymer Science, 34(7), 639-666.
  • Hashimoto, T., & Kodaira, T. (2001). Cationic Polymerization of Divinyl Ethers. Journal of Macromolecular Science, Part C: Polymer Reviews, 41(3), 235-274.
  • Cho, C. G., Feit, B. A., & Webster, O. W. (1990). Cationic cyclopolymerization of 1,2-bis(vinyloxy)ethane. Macromolecules, 23(7), 1918-1923.
  • Penczek, S., & Matyjaszewski, K. (1976). Cationic polymerization of heterocyclic monomers. Journal of Polymer Science: Polymer Symposia, 56(1), 1-27.

Sources

Purification methods for "Bis-(2-vinyloxy-ethyl)-amine" containing polymers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Poly[Bis-(2-vinyloxy-ethyl)-amine]

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers containing this compound. The unique properties imparted by the tertiary amine and vinyl ether functionalities make these polymers highly valuable, but also introduce specific challenges during purification. Impurities such as residual monomers, catalysts, or low molecular weight oligomers can significantly alter the polymer's final properties, including its biological activity, mechanical performance, and degradation profile.[1][2]

This guide is designed with full editorial control to provide practical, in-depth solutions to common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying polymers containing this compound?

The three most effective methods for purifying these polymers are precipitation, dialysis, and size exclusion chromatography (SEC). The choice depends on the polymer's molecular weight, solubility, the nature of the impurities to be removed, and the desired final purity.

  • Precipitation: This is the most common and scalable method. It involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the higher molecular weight polymer chains to precipitate, leaving impurities behind in the solution.[]

  • Dialysis: Ideal for water-soluble polymers, dialysis uses a semi-permeable membrane to separate the larger polymer molecules from small-molecule impurities like salts, residual monomers, and initiators based on a concentration gradient.[4][5]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[6] While often used for analytics, preparative SEC can be employed for high-purity fractionation, effectively separating the polymer from both low and high molecular weight impurities.

Q2: How do the tertiary amine groups in my polymer affect the choice of purification method?

The tertiary amine groups are a critical factor due to their basicity and polarity.

  • pH-Dependent Solubility: The amine groups can be protonated at acidic pH, rendering the polymer a polyelectrolyte and often increasing its solubility in polar solvents like water. Conversely, at neutral or basic pH, the polymer is less charged and may be more soluble in organic solvents. This pH-responsiveness can be exploited for purification, for instance, by dissolving the polymer in acidic water for dialysis or precipitating it by raising the pH.

  • Interaction with Chromatography Media: The polar and potentially charged nature of the amine groups can lead to unwanted interactions (adsorption) with standard silica-based SEC columns, causing peak tailing and inaccurate molecular weight determination.[7] It is crucial to use specialized polymer-based columns or modify the mobile phase to suppress these interactions.[6]

Q3: What analytical techniques should I use to confirm the purity of my polymer post-purification?

A combination of techniques is essential for comprehensive validation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the gold standard for detecting residual monomer. Compare the integration of characteristic monomer peaks (e.g., vinyl protons at ~6.5, 4.2, and 4.0 ppm) to polymer backbone signals. The absence or significant reduction of monomer signals confirms its removal.[1][8]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight (MW) and molecular weight distribution (polydispersity index, Đ). A successful purification should show a clean, monomodal polymer peak without trailing shoulders that indicate residual small molecules.[6][8]

  • Thermogravimetric Analysis (TGA): TGA can sometimes indicate the presence of volatile impurities, such as residual solvents, which would be lost at lower temperatures than the polymer's decomposition temperature.[9]

Q4: How do I select an appropriate solvent/non-solvent system for precipitation?

The guiding principle is "like dissolves like." The polymer should be highly soluble in the chosen solvent, while being completely insoluble in the non-solvent. Critically, the impurities you wish to remove should remain soluble in the solvent/non-solvent mixture.[]

  • For Poly[this compound]:

    • Good Solvents: Depending on the molecular weight and synthesis conditions, good solvents might include tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or water at a slightly acidic pH.

    • Good Non-Solvents: Common choices include non-polar solvents like hexanes or diethyl ether, or polar solvents that do not dissolve the polymer, such as cold methanol or water at a neutral/basic pH.[10]

  • Systematic Approach: Always perform a small-scale test first. Dissolve a small amount of crude polymer in a few potential solvents. Then, add potential non-solvents dropwise to see which combination provides a clean, non-sticky precipitate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow.

Problem 1: My polymer yields are very low after precipitation.
Potential Cause Scientific Explanation Recommended Solution
Polymer is partially soluble in the non-solvent. The difference in polarity between the polymer and the non-solvent is insufficient, leading to the loss of lower molecular weight chains.[]1. Select a more effective non-solvent: Choose a non-solvent that is significantly different in polarity (e.g., switch from methanol to hexanes). 2. Lower the temperature: Cooling the mixture in an ice bath often decreases polymer solubility, improving precipitation efficiency.
Insufficient volume of non-solvent was used. The concentration of the non-solvent may not have reached the critical point needed to force the polymer out of solution completely.Gradually add more non-solvent until no further precipitation is observed. A common target ratio is 1 part polymer solution to 5-10 parts non-solvent.
Initial polymer concentration is too low. In very dilute solutions, the polymer chains are far apart and may not aggregate and precipitate effectively, instead forming a fine, difficult-to-collect suspension.Concentrate the polymer solution using a rotary evaporator before adding the non-solvent.
Problem 2: The polymer precipitates as a sticky, oily, or gummy substance instead of a fine powder.
Potential Cause Scientific Explanation Recommended Solution
Precipitation was performed too quickly. Rapid addition of the non-solvent creates localized areas of high supersaturation, causing the polymer to crash out of solution in an uncontrolled manner, trapping solvent and impurities.[11]1. Add the non-solvent dropwise: This is the most critical step. Add the non-solvent slowly while vigorously stirring the polymer solution. 2. Reverse the addition: Add the polymer solution dropwise into a large, well-stirred volume of the non-solvent. This ensures the polymer is always entering a non-solvent-rich environment.
Precipitation temperature is too high. Higher temperatures can increase the polymer's solubility and lead to a softer, more amorphous precipitate.Perform the precipitation in a vessel submerged in an ice bath to ensure rapid and complete precipitation into a solid form.
Poor choice of non-solvent. The non-solvent may be plasticizing the polymer, causing it to become soft and sticky rather than a hard solid.Experiment with a different non-solvent. For example, if diethyl ether gives a gummy solid, try a less polar solvent like hexane.
Problem 3: ¹H NMR still shows residual monomer after extensive dialysis.
Potential Cause Scientific Explanation Recommended Solution
Incorrect MWCO of the dialysis membrane. The Molecular Weight Cut-Off (MWCO) of the membrane is too close to the molecular weight of the polymer, preventing efficient diffusion of small molecules, or too high, allowing loss of small polymer chains.Select a membrane with an MWCO that is at least 10-20 times smaller than the average molecular weight of your polymer. For example, for a 20,000 g/mol polymer, a 1-2 kDa MWCO membrane is appropriate.[4]
Insufficient dialysis time or dialysate volume. The concentration gradient between the inside and outside of the dialysis bag has reached equilibrium, preventing further removal of impurities.[12]1. Increase dialysis duration: Dialyze for at least 48 hours. 2. Change the external solvent (dialysate) more frequently: Change the dialysate at least 3-4 times in the first 24 hours, and then twice daily.[12] 3. Use a larger volume of dialysate: Use a volume ratio of at least 100:1 (dialysate:sample).
Monomer aggregation or interaction. The monomer may be interacting with the polymer chains, preventing it from freely diffusing across the membrane.Try changing the solvent conditions. For example, if dialyzing in pure water, switch to a dilute salt solution or slightly acidic water to disrupt non-covalent interactions.
Problem 4: My SEC chromatogram shows a broad or tailing peak.
Potential Cause Scientific Explanation Recommended Solution
Adsorption of the polymer onto the column. The tertiary amine groups on the polymer are interacting with active sites (e.g., residual silanols) on the stationary phase of the SEC column, slowing its elution and causing the peak to tail.[7]1. Modify the mobile phase: Add a small amount of a salt (e.g., 0.1% LiCl) or a competing amine (e.g., 0.1% triethylamine) to the mobile phase. This will screen the ionic/polar interactions between your polymer and the column.[13] 2. Use a different column: Switch to a column with a more inert packing material, such as one made from a polymer (e.g., polystyrene-divinylbenzene), which is less prone to these interactions.[6]
Polymer aggregation in the mobile phase. The polymer chains may be forming aggregates that elute at different times, leading to a broadened or multimodal peak.Filter your sample through a 0.22 or 0.45 µm filter immediately before injection. If aggregation is suspected, consider changing the mobile phase to a better solvent for the polymer.

Visualized Workflows and Data

Table 1: Comparative Overview of Primary Purification Methods
Method Principle Advantages Disadvantages Best For...
Precipitation Differential solubilityHigh throughput, scalable, cost-effective, good for removing most monomers/catalysts.[14]Can trap solvent/impurities, may not be effective for oligomers, can result in an oily product if not optimized.[11]Large-scale purification; initial cleanup of crude polymer.
Dialysis Size-based diffusion across a semi-permeable membraneGentle, effective for removing salts and small molecules, good for water-soluble polymers.[1][15]Slow, requires large volumes of solvent, ineffective for removing oligomers or high MW impurities.[12]Removing salts and residual monomer from water-soluble polymers intended for biological applications.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeHigh resolution, can separate oligomers, provides analytical data simultaneously.[6]Low capacity, expensive, requires careful method development to avoid column interactions.[16]Final high-purity polishing; separating narrow fractions of the polymer.
Diagram 1: General Purification & Analysis Workflow

This diagram outlines a standard workflow for moving from a crude polymer reaction mixture to a purified and validated final product.

cluster_purification Purification Stage cluster_analysis Analysis & Final Prep crude Crude Polymer Solution precipitation 1. Precipitation (Bulk Impurity Removal) crude->precipitation dissolve Re-dissolve in Appropriate Solvent precipitation->dissolve dialysis 2. Dialysis (Salt & Monomer Removal) dissolve->dialysis sec 3. SEC Analysis (Check MW & PDI) dialysis->sec Purified Solution nmr 4. ¹H NMR Analysis (Check for Residual Monomer) sec->nmr freeze_dry Lyophilization / Drying nmr->freeze_dry pure_polymer Pure, Characterized Polymer freeze_dry->pure_polymer

Caption: A typical multi-step purification and analysis workflow.

Diagram 2: Troubleshooting Guide for Polymer Precipitation

This decision tree helps diagnose and solve common issues encountered during precipitation.

cluster_oily Troubleshooting Oily Precipitate cluster_none Troubleshooting No Precipitate start Start: Add non-solvent to polymer solution result What is the result? start->result path_good Fine Powder Precipitates result->path_good Success! path_oily Oily / Sticky Precipitate result->path_oily Problem path_none No Precipitate / Low Yield result->path_none Problem oily_q1 Was addition slow with vigorous stirring? path_oily->oily_q1 none_q1 Is polymer solution concentrated? path_none->none_q1 oily_a1_no Action: Add non-solvent dropwise OR add polymer solution to non-solvent. oily_q1->oily_a1_no No oily_q2 Was it done in an ice bath? oily_q1->oily_q2 Yes oily_a2_no Action: Repeat precipitation at 0 °C. oily_q2->oily_a2_no No oily_a2_yes Action: Try a different, less-polar non-solvent (e.g., hexanes). oily_q2->oily_a2_yes Yes none_a1_no Action: Concentrate solution via rotary evaporation. none_q1->none_a1_no No none_q2 Is non-solvent volume sufficient (e.g., 10x)? none_q1->none_q2 Yes none_a2_no Action: Add more non-solvent. none_q2->none_a2_no No none_a2_yes Action: Non-solvent is unsuitable. Try a new one and test on a small scale first. none_q2->none_a2_yes Yes

Caption: A decision tree for resolving common precipitation issues.

References

  • Precipitation of polymer? - ResearchGate. (2024).
  • A user-guide for polymer purification using dialysis | Request PDF - ResearchGate. (n.d.).
  • High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries - PMC - NIH. (n.d.). Retrieved from [Link]

  • Automated Parallel Dialysis for Purification of Polymers - PMC - NIH. (2022). Retrieved from [Link]

  • Automated Polymer Purification Using Dialysis - MDPI. (n.d.). Retrieved from [Link]

  • Automated Parallel Dialysis for Purification of Polymers - ResearchGate. (2022).
  • Size Exclusion Chromatography (SEC) Columns - PolyLC. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions - ScholarWorks@UARK. (2021). Retrieved from [Link]

  • Polymer purification by reprecipitation troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]

  • Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid - MDPI. (2017). Retrieved from [Link]

  • A user-guide for polymer purification using dialysis - RSC Publishing. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions | Macromolecules - ACS Publications. (2021). Retrieved from [Link]

  • Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023). Retrieved from [Link]

  • Size exclusion chromatography used for characterizing large mRNA and LNP aggregates. (n.d.). Retrieved from [Link]

  • Precipitation polymerization in the presence of a tertiary amine and of an anhydride - Google Patents. (n.d.).
  • Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles - PMC - NIH. (2022). Retrieved from [Link]

  • Size-Exclusion Chromatography Method for Poly(A) Tail Analysis of mRNA - Waters Corporation. (n.d.). Retrieved from [Link]

  • Choice of size-exclusion chromatography column affects recovery, purity, and miRNA cargo analysis of extracellular vesicles from human plasma - PubMed. (2024). Retrieved from [Link]

  • Ion exclusion chromatography of RNA-lipid nanoparticles using polyethyleneimine-modified spongy monoliths - PubMed. (2026). Retrieved from [Link]

  • Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - MDPI. (2024). Retrieved from [Link]

  • Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. (n.d.). Retrieved from [Link]

  • Studies on the Influence of Monomers on the Performance Properties of Epoxy Acrylate Resin - ResearchGate. (2008).
  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers - VTechWorks. (2013). Retrieved from [Link]

Sources

Improving the stability of "Bis-(2-vinyloxy-ethyl)-amine" under storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-(2-vinyloxy-ethyl)-amine (CAS 13985-50-7). This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile bifunctional molecule. Due to its unique structure, featuring both highly reactive vinyl ether moieties and a secondary amine, users may encounter issues with polymerization, oxidation, and hydrolysis during storage and handling. This document provides in-depth troubleshooting advice and preventative protocols to ensure the long-term integrity of your material.

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses specific problems you might observe during your experiments, explains the underlying chemical causality, and provides actionable solutions.

Issue 1: Increased Viscosity, Gelation, or Complete Solidification

Q: My sample of this compound, which was initially a liquid, has become viscous, gel-like, or has turned into a solid plug in the container. What happened and can it be reversed?

A: This is a classic sign of uncontrolled cationic polymerization of the vinyl ether groups.

  • Root Cause Analysis: The vinyl ether functional group is exceptionally sensitive to cationic polymerization. This process can be initiated by trace amounts of acidic impurities, including atmospheric moisture which can act as a proton source, especially in the presence of Lewis acids.[1][2][3] The reaction creates poly(vinyl ether) chains, leading to a rapid increase in molecular weight and viscosity.[4] Once the material has polymerized, the process is irreversible, and the reagent is no longer viable for most applications.

  • Immediate Actions & Solutions:

    • Safety First: If the container is sealed and appears to be under pressure, handle it with extreme caution in a fume hood. Polymerization can be exothermic.

    • Verify the Cause: A simple solubility test can confirm polymerization. The polymerized material will be insoluble in common organic solvents where the monomer is soluble.

    • Prevention Protocol: The key is to prevent initiation. This requires stringent exclusion of moisture and acidic contaminants and the use of appropriate inhibitors. Upon receiving a new batch, immediately implement the Long-Term Storage Preparation Protocol detailed below.

Issue 2: Sample Discoloration (Yellowing or Browning)

Q: My this compound has developed a yellow or brown tint over time, even when stored in the cold. Is it still usable?

A: This discoloration is most likely due to the oxidation of the secondary amine functional group.

  • Root Cause Analysis: Secondary amines are susceptible to oxidation by atmospheric oxygen.[5][6] This process can form various chromophoric (color-producing) byproducts such as N-oxides, imines, or other degradation products, even at low temperatures.[7][8] While minor discoloration may not significantly impact all applications, it indicates product degradation and the presence of impurities.

  • Immediate Actions & Solutions:

    • Purity Assessment: Before use, analyze the discolored material using techniques like GC-MS or NMR to quantify the level of impurities. The presence of significant degradation products may interfere with your reaction.

    • Purification (Use with Caution): Distillation under high vacuum can potentially purify the material, but this can be risky. Thermal stress can accelerate polymerization if inhibitors are not present or become depleted. This should only be attempted by experienced chemists.

    • Prevention Protocol: The most effective solution is strict anaerobic storage. Always store the amine under a dry, inert atmosphere like nitrogen or argon. The addition of an antioxidant is also highly recommended.

Issue 3: Inconsistent Experimental Results or Appearance of Unexpected Byproducts

Q: I am using the amine in a synthesis, but my reaction yields are low, and I'm observing unexpected peaks in my analytical data (NMR, LC-MS). Could this be related to the amine's stability?

A: Absolutely. This is likely caused by the hydrolysis of the vinyl ether groups.

  • Root Cause Analysis: In the presence of water, particularly under acidic conditions, vinyl ethers readily hydrolyze.[9][10][11] The hydrolysis of this compound breaks the vinyl ether bond to produce acetaldehyde and diethanolamine. This rate-determining proton transfer is a well-established mechanism for vinyl ether degradation.[12] These degradation products can act as nucleophiles or bases in your reaction, leading to unwanted side reactions and reduced yield of your desired product.

  • Immediate Actions & Solutions:

    • Confirm Hydrolysis: Use ¹H NMR to check for the characteristic signals of acetaldehyde (a doublet around 2.2 ppm and a quartet around 9.7 ppm) and diethanolamine.

    • Use Anhydrous Techniques: Ensure all solvents and reagents used in your reaction are rigorously dried. Perform reactions under an inert atmosphere to exclude atmospheric moisture.

    • Prevention Protocol: Store the reagent in a desiccator over a drying agent (e.g., Drierite) and under an inert atmosphere. Use a syringe or cannula for transfers rather than opening the bottle to the air.

Visualizing Degradation Pathways

The diagram below illustrates the three primary mechanisms by which this compound can degrade. Understanding these pathways is crucial for designing an effective stabilization strategy.

A This compound B Cationic Polymerization A->B vinyl groups C Oxidation A->C amine group D Hydrolysis A->D vinyl ether groups E Poly(vinyl ether) Gel/Solid B->E F N-Oxides, Imines (Colored Impurities) C->F G Acetaldehyde + Diethanolamine D->G H Initiator: Acid / H₂O H->B I Initiator: O₂ (Air) I->C J Initiator: H₂O (Moisture) J->D

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs) for Long-Term Stability

Q1: What are the absolute ideal storage conditions for this compound?

A: To maximize shelf-life, you must address all potential degradation pathways simultaneously. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of all chemical degradation pathways.
Atmosphere Dry Inert Gas (Nitrogen or Argon)Prevents both oxidation of the amine and moisture-induced hydrolysis/polymerization of the vinyl ethers.[13]
Light Amber or Opaque ContainerProtects against potential light-induced radical reactions.
Inhibitors Required (See Q2)Chemically scavenges radicals and neutralizes acid traces to prevent polymerization and oxidation.

Q2: What inhibitors should I add, and in what concentration?

A: Because this molecule has two distinct reactive moieties, a dual-inhibitor system is recommended.

Inhibitor TypeExampleRecommended ConcentrationTarget Moiety & Purpose
Polymerization Inhibitor Hydroquinone (HQ) or Hydroquinone monomethyl ether (HQMME)100 - 500 ppmVinyl Ether: Prevents premature cationic polymerization.[14]
Antioxidant Butylated hydroxytoluene (BHT) or a hindered amine antioxidant200 - 1000 ppmAmine: Prevents oxidative degradation and discoloration.[15][16][17]

Note: Always use high-purity inhibitors. The concentrations can be adjusted based on the expected storage duration and purity requirements of your application.

Q3: What type of container should I use for storage?

A: Material compatibility is critical to prevent leaching of catalysts or reaction with the container itself.

  • Recommended: Borosilicate amber glass bottles with PTFE-lined caps or high-purity stainless steel containers.[18][19] These materials are inert and provide excellent protection.

  • Avoid:

    • Plastics like HDPE for long-term storage: While convenient, concerns about gas permeability (oxygen, moisture) and potential leaching of plasticizers or acidic residues exist.

    • Copper and its alloys (e.g., brass): These metals can catalyze oxidation reactions and are incompatible with vinyl ethers.[20]

Q4: How can I quickly check the quality of my stored material before an experiment?

A: A quick quality control check is highly recommended.

  • Visual Inspection: Check for any color change, increased viscosity, or presence of solid particles.

  • ¹H NMR Spectroscopy: This is the most informative method. Check for the disappearance or reduction of vinyl proton signals (typically 6.4-6.5 ppm and 4.0-4.2 ppm) which would indicate polymerization or hydrolysis. Look for the appearance of new signals corresponding to degradation products like acetaldehyde.

  • Karl Fischer Titration: If your application is highly sensitive to water, measure the water content to ensure it is within your acceptable limits.

Experimental Protocols
Protocol 1: Long-Term Storage Preparation Workflow

This protocol should be performed in a fume hood immediately upon receiving a new container of this compound.

cluster_prep Preparation cluster_process Processing (Inert Atmosphere) cluster_storage Storage A Receive Compound B Prepare Inhibitor Stock (e.g., HQ + BHT in anhydrous toluene) C Add Inhibitor Stock to Amine (Target ppm) A->C B->C D Mix Gently C->D E Purge Headspace with N₂/Ar (5-10 minutes) D->E F Seal Tightly with PTFE-lined Cap E->F G Wrap with Parafilm F->G H Store in Refrigerator (≤4°C) Away from Light G->H

Sources

Technical Support Center: Optimizing Initiator Choice for Bis-(2-vinyloxy-ethyl)-amine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cationic polymerization of Bis-(2-vinyloxy-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your polymerization experiments. Here, we address common challenges and frequently asked questions, grounding our recommendations in established scientific principles and field-proven insights.

Introduction: The Challenge of the Amine Group in Cationic Polymerization

This compound is a divinyl ether monomer with the potential to form cross-linked polymers with interesting properties for various applications. However, the presence of a secondary amine in its structure presents a significant challenge for traditional cationic polymerization. Cationic polymerization is initiated by acidic species (Lewis or Brønsted acids), which are readily neutralized by the basic amine group. This acid-base reaction deactivates the initiator, preventing polymerization.

Therefore, a successful polymerization strategy requires careful consideration of how to manage the reactivity of the amine functionality. The most common and effective approach is a "protect-polymerize-deprotect" strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization of this compound failing to initiate?

A1: The most probable cause is the neutralization of your acidic initiator by the basic secondary amine of the monomer. Conventional cationic initiators like BF₃·OEt₂, AlCl₃, or even strong protonic acids will preferentially react with the amine rather than the vinyl ether groups. To overcome this, the amine group must be protected with a suitable functional group that is stable under cationic polymerization conditions. A common choice is the tert-butyloxycarbonyl (Boc) group.[1][2]

Q2: What is a protecting group and which one should I use for the amine in my monomer?

A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive towards specific reaction conditions.[3] For amines in the context of cationic polymerization, the tert-butyloxycarbonyl (Boc) group is an excellent choice. It transforms the nucleophilic amine into a non-basic carbamate, which does not interfere with acidic initiators. The Boc group is stable under typical cationic polymerization conditions and can be removed post-polymerization under acidic conditions.[3][4]

Q3: Once I have my Boc-protected monomer, what type of initiator should I use?

A3: With the amine group protected, you can employ a range of initiators typically used for vinyl ether polymerization. The choice will depend on the desired level of control over the polymer architecture.

  • Conventional Lewis Acids: For straightforward polymerization, Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) are effective.[5] SnCl₄ is often preferred as it can lead to more controlled polymerizations with narrower molecular weight distributions.[5][6]

  • Living/Controlled Polymerization Systems: For precise control over molecular weight and dispersity, consider living cationic polymerization techniques. Initiating systems such as a vinyl ether-HCl adduct in combination with a mild Lewis acid can be employed.[7] Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has also emerged as a powerful method for vinyl ethers.[8][9][10]

  • Organocatalysts: Metal-free organic catalysts are gaining traction as alternatives to metal-based Lewis acids, which can be advantageous for biomedical applications where metal contamination is a concern.[1][10]

Q4: What are the typical reaction conditions for the cationic polymerization of a vinyl ether?

A4: Cationic polymerization of vinyl ethers is typically conducted under inert and anhydrous conditions to prevent premature termination by water or other nucleophiles. Low temperatures (e.g., -78 °C to 0 °C) are often necessary to suppress chain transfer reactions and control the high reactivity of the propagating carbocationic species.[2][8] The choice of solvent is also critical, with non-polar solvents like toluene or dichloromethane being common.

Q5: How do I remove the Boc protecting group after polymerization?

A5: The Boc group is typically removed by treatment with a strong acid. A common and effective method is using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4] Another option is using a solution of hydrochloric acid (HCl) in dioxane.[4] The deprotection is usually rapid and proceeds at room temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No polymerization or very low yield 1. Unprotected amine: The amine in the monomer is neutralizing the initiator. 2. Impurities in reagents: Water, alcohols, or other nucleophiles are terminating the polymerization. 3. Initiator inactivity: The chosen initiator is not strong enough or has degraded.1. Protect the amine group: Synthesize the N-Boc protected version of this compound before polymerization. 2. Purify reagents: Ensure monomer, solvent, and initiator are rigorously dried and purified. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a fresh, active initiator: Verify the quality of your initiator. Consider a more active Lewis acid if necessary.
Polymer has a broad molecular weight distribution (high dispersity) 1. Chain transfer reactions: These are common in cationic polymerization, especially at higher temperatures. 2. Slow initiation: If the initiation rate is slow compared to the propagation rate, chains will have varying lengths. 3. Presence of impurities: Water can act as a chain transfer agent.1. Lower the reaction temperature: Conducting the polymerization at -30 °C or -78 °C can significantly reduce chain transfer. 2. Optimize the initiating system: Consider a living/controlled polymerization method like RAFT or use an initiator that provides a fast and clean initiation. 3. Ensure stringent anhydrous conditions.
Formation of insoluble gel 1. Uncontrolled cross-linking: As a divinyl monomer, uncontrolled polymerization can rapidly lead to an insoluble network. 2. High monomer concentration: This can favor intermolecular cross-linking over intramolecular cyclization or linear propagation.1. Use a controlled polymerization technique: This will help to manage the reactivity of the two vinyl groups. 2. Lower the monomer concentration: This can favor cyclopolymerization or the formation of soluble branched polymers.
Incomplete deprotection of the Boc group 1. Insufficient acid or reaction time: The deprotection reaction may not have gone to completion. 2. Steric hindrance: In the polymer, some Boc groups may be less accessible.1. Increase the amount of acid or extend the reaction time: Monitor the deprotection using techniques like ¹H NMR. 2. Ensure adequate swelling of the polymer: Choose a solvent for deprotection that allows the polymer to swell and expose the Boc groups.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of the monomer using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 equivalents) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-Bis-(2-vinyloxy-ethyl)-amine by column chromatography.

Protocol 2: Cationic Polymerization of N-Boc-Bis-(2-vinyloxy-ethyl)-amine

This is a general protocol for the cationic polymerization of the protected monomer. Note: This reaction is highly sensitive to air and moisture. All glassware should be flame-dried, and the reaction should be performed under an inert atmosphere.

Materials:

  • N-Boc-Bis-(2-vinyloxy-ethyl)-amine (rigorously dried)

  • Anhydrous toluene or dichloromethane

  • Initiator system (e.g., SnCl₄)

  • Methanol (for quenching)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-Bis-(2-vinyloxy-ethyl)-amine monomer in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • In a separate flask, prepare a dilute solution of the initiator (e.g., SnCl₄) in anhydrous toluene.

  • Using a syringe, slowly add the initiator solution to the stirring monomer solution.

  • Allow the polymerization to proceed for the desired time (this can range from minutes to hours, depending on the initiator and conditions).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

Protocol 3: Deprotection of Poly(N-Boc-Bis-(2-vinyloxy-ethyl)-amine)

This protocol describes the removal of the Boc protecting group to yield the final polyamine.

Materials:

  • Poly(N-Boc-Bis-(2-vinyloxy-ethyl)-amine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethylether (for precipitation)

Procedure:

  • Dissolve the Boc-protected polymer in DCM.

  • Add TFA (typically 20-50% v/v) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by ¹H NMR if possible (disappearance of the t-butyl peak).

  • Concentrate the solution under reduced pressure to remove the DCM and excess TFA.

  • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

  • Precipitate the deprotected polymer by adding the solution to a large volume of diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Cationic Polymerization Workflow

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Final Product Monomer This compound BocProtection N-Boc Protection Monomer->BocProtection ProtectedMonomer N-Boc Protected Monomer BocProtection->ProtectedMonomer Polymerization Cationic Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Boc-Protected Polymer Polymerization->ProtectedPolymer Deprotection Boc Deprotection (TFA) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: Workflow for the polymerization of this compound.

Troubleshooting Logic for Failed Polymerization

G Start Problem: No Polymerization CheckAmine Is the amine group protected? Start->CheckAmine ProtectAmine Solution: Protect the amine group (e.g., with Boc). CheckAmine->ProtectAmine No CheckConditions Are reaction conditions strictly anhydrous and inert? CheckAmine->CheckConditions Yes PurifyReagents Solution: Rigorously dry and purify all reagents and solvents. CheckConditions->PurifyReagents No CheckInitiator Is the initiator active and appropriate? CheckConditions->CheckInitiator Yes NewInitiator Solution: Use fresh initiator or a different initiator system. CheckInitiator->NewInitiator No Success Successful Polymerization CheckInitiator->Success Yes

Caption: Troubleshooting logic for failed polymerization reactions.

References

  • Chen, L., et al. (2025). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • Chen, L., et al. (2025). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • Yao, S., Chen, L., & Song, S. (2023). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry. [Link]

  • Ghosh, A., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Ghosh, A., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Aoshima, S., & Kanaoka, S. (2011). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules. [Link]

  • Ishii, R., et al. (2022). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry. [Link]

  • Ghosh, A., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Ishii, R., et al. (2022). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry. [Link]

  • Wang, C., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers. [Link]

  • Nejman, M., et al. (2020). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Green Chemistry. [Link]

  • Ben-Amor, I., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]

  • Nejman, M., et al. (2020). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • American Chemical Society. (n.d.). Strong and Confined Brønsted Acid Catalyst Enables Isotactic Polymerization of Vinyl Ethers. [Link]

  • Sugihara, Y., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers. [Link]

  • BASF. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications. [Link]

Sources

Technical Support Guide: Controlling Crosslinking Density with Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Bis-(2-vinyloxy-ethyl)-amine (CAS 13985-50-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals who are utilizing this bifunctional monomer as a crosslinking agent. This compound possesses two vinyl ether groups, making it an effective component for creating three-dimensional polymer networks through cationic polymerization.[3][4]

The degree of crosslinking, or crosslinking density, is a critical parameter that dictates the final physicochemical properties of the polymer, including its mechanical strength, thermal stability, solvent resistance, and swelling behavior.[5][6] Precise control over this parameter is essential for tailoring material performance to specific applications. This document provides a comprehensive set of frequently asked questions, in-depth technical protocols, and troubleshooting guides to empower you to achieve reproducible and predictable results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization mechanism for this compound?

The vinyl ether functional groups in this compound are electron-rich, making them highly susceptible to electrophilic attack. Consequently, they polymerize almost exclusively through a cationic polymerization mechanism.[7][8][9] This process can be initiated by either strong Brønsted or Lewis acids, which are often generated in situ by thermal initiators or, more commonly, by photoinitiators upon exposure to UV light.[10][11][12]

Q2: How does the internal secondary amine group affect the cationic polymerization process?

This is a critical consideration. The secondary amine within the this compound structure is a Lewis base. In a standard cationic polymerization initiated by a strong acid, this amine can act as a proton sink, neutralizing the acidic initiator or the propagating cationic chain end. This can lead to initiation inhibition, slow reaction rates, or complete reaction failure.

To overcome this, it is imperative to select an appropriate initiator system. Highly efficient photoinitiators, such as diaryliodonium or triarylsulfonium salts, are often preferred as they can generate a high concentration of superacids upon irradiation, which can overwhelm the basicity of the amine.[10] Alternatively, specialized initiator systems that are less sensitive to bases may be required.

Q3: What is crosslinking density and how does it fundamentally alter my final material?

Crosslinking density refers to the concentration of crosslink points within the polymer network.[5] It is inversely proportional to the average molecular weight of the polymer chain segments between two crosslinks. Adjusting this density has profound and predictable effects on material properties:

  • High Crosslinking Density: Leads to a rigid, hard, and often brittle material. It will exhibit low solvent swellability, high thermal stability, and a high elastic modulus.[5][6]

  • Low Crosslinking Density: Results in a softer, more flexible, and elastomeric material. It will swell significantly in compatible solvents and have a lower glass transition temperature.

Q4: What are the primary experimental levers for controlling crosslinking density?

You have several key parameters at your disposal to precisely tune the crosslinking density of your network:

  • Monomer Formulation: The ratio of the bifunctional crosslinker (this compound) to any monofunctional vinyl ether monomers in your system is the most direct control mechanism.[6][13]

  • Initiator Concentration: The amount of initiator affects the number of growing polymer chains, which in turn influences the length of the chains between crosslinks.

  • Curing Conditions: For photoinitiated systems, the UV light intensity and exposure time are critical. For thermal systems, temperature and reaction time dictate the extent of the reaction.[14][15]

Section 2: Core Principles for Controlling Crosslinking Density

Adjusting Formulation Stoichiometry

The most effective method for controlling crosslinking density is to copolymerize the this compound crosslinker with a monofunctional vinyl ether (e.g., ethyl vinyl ether, isobutyl vinyl ether). The monofunctional monomer acts as a chain extender, increasing the distance between crosslinks.

Molar Ratio (Crosslinker:Monofunctional Monomer)Expected Crosslinking DensityExpected Material Properties
100 : 0Very HighRigid, brittle, minimal swelling
75 : 25HighHard, moderately flexible
50 : 50MediumFlexible, moderate swelling
25 : 75LowSoft, elastomeric, high swelling
10 : 90Very LowVery soft, gel-like, very high swelling

Table 1: Effect of monomer formulation on crosslinking density.

Initiator System Selection and Concentration

The choice and concentration of the initiator are crucial for managing the polymerization kinetics.

  • Photoinitiators: Cationic photoinitiators like diaryliodonium salts (e.g., (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate) or triarylsulfonium salts are highly effective for vinyl ethers.[10][11] They are activated by UV light, offering excellent temporal and spatial control over the reaction. A higher concentration of photoinitiator typically leads to a larger number of shorter polymer chains, which can increase the crosslinking density for a given monomer conversion.

  • Thermal Initiators: Strong acids like triflic acid (CF₃SO₃H) can be used, but the reactions are often very fast and difficult to control at room temperature, requiring cryogenic conditions (-78 °C to 0 °C) to moderate the rate.[15][16]

The relationship between initiator concentration and crosslinking density is complex. While more initiator can create more chains (potentially increasing density), it can also lead to faster gelation, trapping unreacted monomers and ultimately lowering the final conversion and effective crosslink density. Empirical optimization is necessary for each specific system.

Curing Conditions
  • UV Intensity & Exposure Time (Photocuring): Higher UV intensity generates initiating species more rapidly, accelerating the polymerization. The total UV dose (Intensity x Time) determines the final monomer conversion. It is critical to ensure uniform light exposure through the sample thickness to avoid a gradient in crosslinking density.

  • Temperature (Thermal Curing): Cationic polymerization of vinyl ethers is typically performed at low temperatures to slow down the highly exothermic reaction and suppress chain transfer side reactions, which can limit chain growth and affect network formation.[14][15]

Section 3: Experimental Protocols & Workflows

This section provides standardized protocols. Safety Precaution: Always handle reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All glassware must be rigorously dried to prevent moisture from terminating the cationic polymerization.

Workflow for Controlled Crosslinking Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis prep 1. Dry Glassware & Prepare Inert Atmosphere (N2 or Ar) formulate 2. Formulate Monomer Mix (Crosslinker + Monofunctional VE) prep->formulate add_init 3. Add Photoinitiator (Protect from light) formulate->add_init uv_cure 4. UV Curing (Controlled Intensity & Time) add_init->uv_cure post_cure 5. Post-Cure (Optional) (Gentle heating in dark) uv_cure->post_cure isolate 6. Isolate Polymer post_cure->isolate characterize 7. Characterize (Swelling Test, DMA, etc.) isolate->characterize

Caption: Experimental workflow for photoinitiated crosslinking.

Protocol 3.1: Photoinitiated Cationic Crosslinking

Objective: To synthesize a crosslinked polymer network with a defined crosslinker ratio.

Materials:

  • This compound (Crosslinker)

  • Isobutyl vinyl ether (Monofunctional monomer, purified)

  • Diaryliodonium hexafluoroantimonate (Photoinitiator)

  • Anhydrous dichloromethane (Solvent)

  • UV curing system (365 nm lamp)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a light-protected vial (e.g., amber vial or wrapped in foil) under a nitrogen atmosphere, prepare the monomer formulation. For a target 50:50 molar ratio, combine the appropriate masses of this compound and isobutyl vinyl ether.

  • Dissolve the monomer mix in anhydrous dichloromethane to achieve a 50% (w/w) solution.

  • Add the photoinitiator. A typical concentration is 1 mol% with respect to the total vinyl ether functional groups. Stir gently in the dark until fully dissolved.

  • Transfer the solution to a mold (e.g., between two glass plates with a defined spacer) for film casting or use as is for bulk polymerization.

  • Expose the formulation to a 365 nm UV source. The exposure time will depend on the lamp intensity and sample thickness and must be determined empirically (start with 60-120 seconds).

  • After curing, if desired, perform a thermal post-cure by heating the polymer in an oven at 60-80 °C for 1 hour in the dark to ensure maximum conversion of trapped reactive species.

  • Isolate the resulting polymer. It should be an insoluble solid or gel.

Protocol 3.2: Measuring Crosslinking Density via Swell Ratio (ASTM D2765 Guideline)

Objective: To quantify the relative crosslinking density of a polymer sample.

Procedure:

  • Cut a small, uniform piece of the crosslinked polymer and weigh it accurately (this is the initial dry weight, Wd).[5]

  • Immerse the polymer sample in a suitable solvent (e.g., dichloromethane or toluene) in a sealed container.

  • Allow the sample to swell for 24-48 hours at a constant temperature until equilibrium is reached (i.e., its weight no longer increases).

  • Quickly remove the swollen sample from the solvent, blot the surface gently with lab tissue to remove excess solvent, and weigh it immediately (this is the swollen weight, Ws).

  • Calculate the Swell Ratio (Q) using the formula: Q = 1 + (ρp / ρs) * [ (Ws / Wd) - 1 ] where ρp is the polymer density and ρs is the solvent density. A simpler mass-based ratio is often used for comparison: Qmass = Ws / Wd.

  • Interpretation: A lower swell ratio (Q) indicates a higher degree of crosslinking.[5]

Section 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Polymerization 1. Moisture Contamination: Water is a potent terminating agent for cationic polymerization.[14] 2. Initiator Inhibition: The amine group on the crosslinker is neutralizing the acid catalyst.[17] 3. Insufficient UV Dose: The initiator is not being activated sufficiently.1. Use rigorously dried solvents and reagents. Perform the reaction under an inert (N₂ or Ar) atmosphere. 2. Increase the photoinitiator concentration (e.g., from 1 mol% to 2-3 mol%). Ensure you are using a high-efficiency cationic photoinitiator. 3. Increase UV exposure time or use a higher intensity lamp. Check the lamp's emission spectrum matches the initiator's absorption spectrum.
Uncontrollably Fast Reaction 1. High Initiator Concentration: Too many active centers are generated at once. 2. High Temperature: Reaction kinetics are too fast.1. Reduce the initiator concentration. 2. If using a thermal initiator, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). For photoinitiation, consider applying cooling to the reaction vessel.
Final Polymer is Gummy/Soft 1. Low Crosslinking Density: The formulation contains too much monofunctional monomer. 2. Incomplete Conversion: The reaction was stopped prematurely.1. Increase the molar ratio of this compound in your formulation. 2. Increase the UV exposure time/dose or add a thermal post-cure step to drive the reaction to completion.
Final Polymer is Brittle 1. Excessively High Crosslinking Density: The formulation is composed of 100% or a very high percentage of the crosslinker.1. Introduce a monofunctional vinyl ether into your formulation to increase the chain length between crosslinks, which imparts flexibility.
Inconsistent Results 1. Variable Moisture/Purity: Reagents may vary between batches. 2. Inconsistent UV Exposure: Fluctuations in lamp output or sample positioning.1. Purify monomers before use (e.g., by distillation over CaH₂). Always use freshly opened anhydrous solvents. 2. Monitor your UV lamp output regularly with a radiometer. Use a fixed geometry for all curing experiments.

Section 5: Visualizing the Cationic Crosslinking Mechanism

The following diagram illustrates the key steps in the photoinitiated cationic polymerization and crosslinking of this compound.

G cluster_init Initiation cluster_prop Propagation & Crosslinking cluster_term Termination PI Photoinitiator (e.g., Ar₂I⁺X⁻) Acid Superacid (H⁺) PI->Acid Photolysis UV UV Light (hν) UV->PI Monomer1 Vinyl Ether 1 (on Crosslinker) Acid->Monomer1 Attack ActiveChain Propagating Cation (R-CH₂-CH⁺-O-) Monomer1->ActiveChain Monomer2 Vinyl Ether 2 (on another Crosslinker) ActiveChain->Monomer2 Attack DeadChain Neutralized Polymer ActiveChain->DeadChain Reaction Crosslink Crosslink Formed (3D Network) Monomer2->Crosslink Impurity Nucleophile (e.g., H₂O) Impurity->ActiveChain

Caption: Mechanism of photoinitiated cationic crosslinking.

References

  • Jordi Labs.
  • SciELO. Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques.
  • ResearchGate.
  • University of North Carolina at Chapel Hill, Department of Chemistry.
  • KoreaScience.
  • ACS Polymers Au.
  • MDPI.
  • ResearchGate.
  • ResearchGate.
  • KoreaScience.
  • ResolveMass Laboratories Inc. Crosslinked Polymer Analysis.
  • MDPI.
  • National Institutes of Health (NIH).
  • ACS Publications. Metal-Free, Photoinitiated Cationic Terpolymerization of Vinyl Ethers, Oxiranes, and Ketones.
  • Wiley Online Library.
  • TCI Chemicals.
  • Thermo Fisher Scientific.
  • VTechWorks.
  • Smolecule. Buy (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine.
  • ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of O-(2-(vinyloxy)ethyl)hydroxylamine.
  • BenchChem. An In-Depth Technical Guide to the Reactivity of Vinyl Ether Groups in 1,4-Bis(vinyloxy)-butane.
  • Mississippi State University.
  • MDPI.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. This compound.
  • ACS Publications.
  • BenchChem. O-(2-(Vinyloxy)ethyl)hydroxylamine.
  • BenchChem. The Chemistry of 2-(Vinyloxy)

Sources

Preventing homopolymerization of "Bis-(2-vinyloxy-ethyl)-amine" in copolymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Bis-(2-vinyloxy-ethyl)-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of homopolymerization during copolymer synthesis. Our focus is on providing practical, field-proven insights grounded in established polymer chemistry principles.

The Challenge: Understanding the Unique Reactivity of this compound

This compound is a bifunctional monomer offering unique opportunities for copolymer design, introducing both flexible ether linkages and a reactive secondary amine. However, this combination of functional groups presents a significant challenge: the high propensity for uncontrolled side reactions, particularly homopolymerization, when specific copolymerization methods are attempted.

The two vinyl ether groups are electron-rich and thus highly susceptible to cationic polymerization.[1][2] The secondary amine, being a Lewis base, can interact with or neutralize acidic species, including cationic initiators, further complicating the reaction landscape. This guide will help you navigate these challenges to achieve successful copolymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my cationic polymerization of this compound with a comonomer failing or producing a gel?

A1: This is a common issue stemming from the fundamental incompatibility of a basic amine with traditional cationic polymerization initiators (e.g., Lewis acids like BF₃·OEt₂ or protonic acids). The secondary amine in your monomer can act as a potent inhibitor or a branching point.

  • Initiator Neutralization: The lone pair of electrons on the nitrogen atom will readily react with and neutralize the acidic initiator, preventing the initiation of polymerization of the vinyl ether groups.

  • Chain Transfer/Termination: The amine can act as a chain transfer agent, terminating a growing polymer chain and initiating a new one, which leads to low molecular weight polymers with broad dispersity.[3]

  • Crosslinking/Gelation: If polymerization does initiate, the amine can act as a nucleophile, attacking the carbocationic propagating center of another chain. Since the monomer has two vinyl ether groups, this can lead to extensive crosslinking and gel formation.

Q2: Can I use free-radical polymerization to copolymerize this compound?

A2: While vinyl ethers are generally considered to have low reactivity in conventional free-radical polymerization, it is a more suitable approach than cationic polymerization for this amine-functionalized monomer.[4][5] However, success depends heavily on the choice of comonomer and initiator.

  • Comonomer Choice: Vinyl ethers copolymerize most effectively with electron-poor monomers (e.g., maleic anhydride, N-substituted maleimides, acrylates) in an alternating or statistically random fashion.[4][6] Attempting to copolymerize with another electron-rich monomer will likely be unsuccessful.

  • Initiator: Use a standard free-radical initiator like AIBN (Azobisisobutyronitrile) or an organic peroxide.[7] Avoid acidic initiators that could protonate the amine.

  • Homopolymerization: The tendency for vinyl ethers to homopolymerize under radical conditions is low, which is advantageous in this context.[4] The primary challenge will be achieving efficient copolymerization rather than preventing homopolymerization of the vinyl ether itself.

Q3: How can I protect the amine group during cationic polymerization?

A3: Protecting the amine group is a viable strategy if cationic polymerization is required for your application (e.g., to create block copolymers with other vinyl ethers). The amine can be converted into a non-nucleophilic, non-basic functional group that can be removed after polymerization.

  • Amide Formation: Reacting the secondary amine with an acyl chloride or anhydride to form an amide will effectively protect it. The resulting amide is significantly less basic and nucleophilic.

  • Carbamate Formation: Reaction with a chloroformate (e.g., benzyl chloroformate) or a compound like di-tert-butyl dicarbonate (Boc₂O) will form a carbamate, which is a robust protecting group.

  • Post-Polymerization Deprotection: After copolymerization, the protecting group can be removed under conditions that do not degrade the polymer backbone (e.g., acidic or basic hydrolysis, or hydrogenolysis for a benzyl carbamate). This strategy is common in the synthesis of polymers with primary amine groups, such as poly(vinyl amine).[8][9]

Q4: What are the best storage and handling practices to prevent premature polymerization of this compound?

A4: Like many vinyl monomers, this compound can be susceptible to premature polymerization during storage, especially due to the presence of acidic impurities.

  • Inhibitors: The monomer should be stored with a suitable inhibitor. For vinyl ethers, basic compounds like potassium hydroxide (KOH) or other alkali metal salts are often used to scavenge any acidic species that could initiate cationic polymerization.[10][11]

  • Storage Conditions: Store the monomer in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and exposure to moisture and atmospheric CO₂, which can form carbonic acid.

  • Purification: Before use, it is often necessary to remove the inhibitor. This is typically done by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure. Ensure all glassware is scrupulously dried to prevent water from acting as a cationic initiator.[12]

Troubleshooting Guide: Preventing Homopolymerization

This section provides a structured approach to diagnosing and solving issues related to the unwanted homopolymerization of this compound during copolymer synthesis.

Problem Potential Cause Recommended Solution & Explanation
Immediate gelation upon adding cationic initiator. Rapid, uncontrolled cationic homopolymerization and crosslinking. The initiator is causing the vinyl ether groups to polymerize, and the amine is acting as a branching/crosslinking site.Cease using cationic polymerization with the unprotected monomer. The amine functionality is fundamentally incompatible with this mechanism. Options: 1) Switch to a free-radical copolymerization strategy with an electron-poor comonomer. 2) Protect the amine group (e.g., as an amide or carbamate) before attempting cationic polymerization.
Low yield of copolymer, and the product is primarily homopolymer of the comonomer (e.g., poly(styrene)). Inhibition of cationic polymerization. The secondary amine is neutralizing the cationic initiator before it can effectively polymerize the vinyl ether. The comonomer may be less sensitive to this inhibition.Increase initiator concentration cautiously. This may overcome the inhibition but can lead to uncontrolled reactions. A better approach is to use a protected monomer to eliminate the source of inhibition. For some advanced systems, moisture-tolerant catalysts might be an option.[1][13]
Formation of an insoluble solid during free-radical polymerization. Crosslinking due to chain transfer to the polymer. While less common in radical systems, the amine or the alpha-protons on the ether group could potentially be sites for chain transfer, leading to branching and eventual crosslinking.Lower the polymerization temperature. This will reduce the rate of chain transfer reactions relative to propagation. Introduce a chain transfer agent (CTA) like a thiol to control molecular weight and reduce the likelihood of polymer-polymer reactions. Lower the overall monomer concentration (increase solvent amount).
Copolymer has a bimodal or very broad molecular weight distribution. Presence of water or other impurities acting as uncontrolled initiators or chain transfer agents. This is a classic problem in cationic polymerizations.[3][14]Rigorously dry all reagents and glassware. Monomers and solvents should be distilled from appropriate drying agents (e.g., CaH₂ for the monomer).[12] Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).

Experimental Protocols

Protocol 1: Free-Radical Copolymerization with an Electron-Poor Comonomer

This protocol outlines a general procedure for the copolymerization of this compound with N-phenylmaleimide, a suitable electron-poor comonomer.

Materials:

  • This compound (inhibitor removed)

  • N-phenylmaleimide (recrystallized)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous 1,4-dioxane or toluene

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Purify this compound by passing it through a short column of basic alumina to remove the storage inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1 eq), N-phenylmaleimide (e.g., 1 eq), and AIBN (e.g., 0.5-1 mol% relative to total monomers) in anhydrous dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

  • Characterization: Analyze the copolymer composition and structure using ¹H NMR and FTIR spectroscopy. Determine the molecular weight and dispersity by gel permeation chromatography (GPC).

Protocol 2: Protection of the Amine Group for Cationic Polymerization

This protocol describes the protection of the secondary amine as a Boc-carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected monomer by column chromatography on silica gel.

  • Verification: Confirm the structure of the protected monomer by ¹H NMR and mass spectrometry before using it in a cationic polymerization protocol.

Visualizing the Workflow

Diagram 1: Decision Workflow for Copolymerization Strategy

G cluster_radical Radical Polymerization Path cluster_cationic Cationic Polymerization Path start Start: Synthesize Copolymer with This compound q_mechanism Is a cationic mechanism (e.g., for living polymerization) strictly required? start->q_mechanism rp_start Pursue Free-Radical Copolymerization q_mechanism->rp_start No cp_protect Protect the secondary amine group (e.g., Boc, Ac) q_mechanism->cp_protect Yes rp_comonomer Select an electron-poor comonomer (e.g., maleimide, acrylate) rp_start->rp_comonomer rp_conditions Use standard radical initiator (AIBN). Ensure anaerobic conditions. rp_comonomer->rp_conditions rp_troubleshoot Troubleshoot: Low conversion? Check for oxygen inhibition. Crosslinking? Lower temp/conc. rp_conditions->rp_troubleshoot rp_end Result: Random or Alternating Copolymer rp_troubleshoot->rp_end cp_polymerize Perform cationic polymerization under strictly anhydrous conditions cp_protect->cp_polymerize cp_deprotect Deprotect the amine post-polymerization cp_polymerize->cp_deprotect cp_end Result: Well-defined Copolymer (e.g., Block Copolymer) cp_deprotect->cp_end G initiator Cationic Initiator (e.g., H⁺, Lewis Acid) amine_group Secondary Amine (-NH-) initiator->amine_group reacts with (acid-base) monomer This compound monomer->amine_group vinyl_group Vinyl Ether Groups (C=C-O-R) monomer->vinyl_group outcome1 Initiator Neutralization (No Polymerization) amine_group->outcome1 leads to outcome2 Chain Transfer / Termination (Low Molecular Weight) amine_group->outcome2 or outcome3 Crosslinking / Gelation amine_group->outcome3 propagating_chain Growing Polymer Chain with Carbocation End (~~P⁺) propagating_chain->amine_group reacts with (nucleophilic attack)

Sources

"Bis-(2-vinyloxy-ethyl)-amine" solubility and solvent selection for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-(2-vinyloxy-ethyl)-amine. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth, practical advice on solvent selection, solubility characteristics, and troubleshooting for reactions involving this versatile difunctional monomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functional groups?

A1: this compound, is a chemical compound featuring two key functional groups: a secondary amine (-NH-) and two vinyl ether groups (-O-CH=CH₂). This dual functionality allows it to participate in a variety of chemical transformations. The amine group can undergo reactions typical of secondary amines, such as alkylation, amidation, and salt formation. The vinyl ether groups are susceptible to cationic polymerization and can also participate in cycloaddition reactions. The interplay of these groups makes it a valuable building block in polymer chemistry and organic synthesis.

Q2: What are the general solubility characteristics of this compound?

A2: Due to the presence of both ether linkages and a secondary amine, this compound exhibits a moderate polarity. It is generally soluble in a range of common organic solvents. However, its solubility in water is limited. The lone pair of electrons on the nitrogen atom of the amine group can form hydrogen bonds with protic solvents.

Q3: Are there any inherent stability issues I should be aware of when working with this compound?

A3: Yes, the vinyl ether groups are sensitive to acidic conditions. In the presence of even trace amounts of acid, the vinyl ether moieties can readily hydrolyze or undergo cationic polymerization. Therefore, it is crucial to use anhydrous and neutral or slightly basic conditions when handling and storing this compound. The amine group itself can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guide: Solvent Selection & Reaction Issues

Problem 1: My this compound appears to be immiscible or has poor solubility in my chosen reaction solvent.

  • Likely Cause: A significant mismatch in polarity between the solute and the solvent. For instance, trying to dissolve it in a very nonpolar solvent like hexane or a highly polar protic solvent like water may lead to poor solubility.

  • Recommended Action:

    • Consult a Solubility Table: Refer to the table below for a list of suitable solvents.

    • Solvent Blending: If a single solvent is not effective, consider using a solvent mixture. For example, adding a small amount of a more polar co-solvent like THF to a less polar solvent like toluene can enhance solubility.

    • Gentle Heating: In some cases, gentle warming of the mixture can improve the rate of dissolution. However, be cautious of potential side reactions or polymerization at elevated temperatures.

  • Scientific Rationale: The principle of "like dissolves like" is paramount. Solvents with a polarity similar to this compound will be the most effective. The ether and amine groups contribute to its moderate polarity, making it compatible with a range of common organic solvents.

Solubility Data Summary

Solvent ClassSolvent ExampleSolubilityEHS Considerations
EthersTetrahydrofuran (THF), DioxaneHighPeroxide formation in THF is a concern.
ChlorinatedDichloromethane (DCM), ChloroformHighGenerally less environmentally friendly.[1]
AromaticToluene, XyleneModerate to HighCan be effective, but may require warming.
Polar AproticDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighCan be difficult to remove post-reaction.
AlcoholsEthanol, IsopropanolModerateRisk of side reactions with the vinyl ether groups in the presence of an acid catalyst.[1]
Non-PolarHexane, CyclohexaneLowGenerally not recommended.
AqueousWaterLowSolubility is limited.

Problem 2: During my reaction, I'm observing unexpected polymerization or the formation of a viscous gel.

  • Likely Cause: The most probable cause is the presence of acidic impurities in the reaction mixture, which can catalyze the cationic polymerization of the vinyl ether groups. This can originate from the solvent, reactants, or even atmospheric moisture in combination with certain reagents.

  • Recommended Action:

    • Solvent Purity: Ensure your solvent is anhydrous and free from acidic contaminants. Consider passing the solvent through a column of activated neutral alumina or adding a small amount of a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to exclude moisture and carbon dioxide, which can form carbonic acid.

    • Reagent Purity: Verify the purity of your other reactants and ensure they are not contaminated with acids.

  • Scientific Rationale: The vinyl ether double bond is electron-rich and highly susceptible to electrophilic attack. Protons (H+) from acidic impurities can initiate a chain-reaction polymerization, leading to the rapid formation of high molecular weight polymers.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps you quickly determine the optimal solvent for your reaction.

  • Add approximately 10 mg of this compound to a small vial.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) while gently agitating the vial.

  • Observe the dissolution. Record the approximate volume of solvent required to fully dissolve the compound.

  • Repeat for a range of candidate solvents to identify the one with the best solubilizing power for your desired concentration.

Visualizations

Solvent Selection Workflow

SolventSelection cluster_start cluster_polarity cluster_test cluster_decision Start Reaction Type & Conditions (Temp, Reagents) Polarity Assess Polarity of This compound (Moderately Polar) Start->Polarity Solvent_Choice Select Candidate Solvents (THF, DCM, Toluene, DMF) Polarity->Solvent_Choice Solubility_Test Perform Small-Scale Solubility Test Solvent_Choice->Solubility_Test Decision Soluble? Solubility_Test->Decision Proceed Proceed with Reaction Decision->Proceed Yes Troubleshoot Troubleshoot: - Use Co-solvent - Gentle Heating Decision->Troubleshoot No Troubleshoot->Solubility_Test

Caption: A workflow diagram for selecting a suitable solvent.

Troubleshooting Unexpected Polymerization

PolymerizationTroubleshooting cluster_solutions Solutions Problem Problem: Unexpected Polymerization or Gel Formation Cause Likely Cause: Acidic Impurities Problem->Cause Solvent Check Solvent: - Use Anhydrous Grade - Pass through Alumina Cause->Solvent Atmosphere Control Atmosphere: - Use Inert Gas (N2, Ar) Cause->Atmosphere Reagents Verify Reagents: - Check Purity - Neutralize if necessary Cause->Reagents Resolution Resolution: Clean Reaction Conditions Prevent Cationic Polymerization Solvent->Resolution Atmosphere->Resolution Reagents->Resolution

Caption: A logic tree for troubleshooting polymerization issues.

References

  • Solvent Selection. YouTube. Available at: [Link]

  • Extraction solvent for amines in an aqueous reaction solution? : r/chemistry. Reddit. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]

  • A guide to the integration of environmental, health and safety criteria into the selection of solvents. Clean Products and Processes. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Managing the Exotherm of Bis-(2-vinyloxy-ethyl)-amine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The polymerization of vinyl ether monomers, such as Bis-(2-vinyloxy-ethyl)-amine, is a powerful tool in the synthesis of novel polymers for a range of applications, including advanced drug delivery systems. However, the high reactivity of the vinyl ether groups can lead to a significant exothermic reaction. Proper management of this heat generation is critical not only for the synthesis of well-defined polymers with desired properties but also for ensuring the safety of the experimental process.

This technical support guide provides a comprehensive overview of the challenges associated with the exothermic polymerization of this compound and offers practical solutions and troubleshooting advice.

Section 1: Understanding the Exotherm (FAQs)

Q1: What is an exothermic polymerization and why is it a concern with this compound?

An exothermic polymerization is a reaction that releases a significant amount of heat.[1] The polymerization of vinyl monomers is inherently exothermic because it involves the conversion of a higher-energy carbon-carbon double bond (composed of one sigma and one pi bond) into a more stable, lower-energy carbon-carbon single bond (a sigma bond) in the polymer backbone.[2][3] More energy is released during the formation of the stronger sigma bond than is consumed to break the weaker pi bond, resulting in a net release of energy as heat.[2]

With this compound, the presence of two highly reactive vinyl ether groups per molecule can lead to a rapid and highly exothermic polymerization, particularly under cationic initiation conditions.[4] The electron-rich nature of the vinyl ether double bond makes it highly susceptible to attack by electrophiles, leading to a fast chain-growth reaction and a rapid release of heat.[4]

Q2: What are the consequences of an uncontrolled exotherm?

An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway. This occurs when the rate of heat generation surpasses the rate of heat removal from the reaction system, causing a rapid and uncontrolled increase in temperature and pressure.[1][4] The consequences of a thermal runaway can be severe and include:

  • Poorly Defined Polymers: High temperatures can lead to side reactions, such as chain transfer and termination, resulting in polymers with broad molecular weight distributions and inconsistent properties.[5]

  • Thermal Degradation: The polymer product can degrade at excessive temperatures, leading to discoloration, reduced molecular weight, and loss of desired properties.[5]

  • Safety Hazards: In a worst-case scenario, a thermal runaway can cause the boiling of the solvent, over-pressurization of the reactor, and potentially an explosion.[6]

Q3: What factors influence the exotherm of this compound polymerization?

Several factors can influence the rate of heat generation during the polymerization of this compound:

  • Initiator Type and Concentration: The type and concentration of the initiator play a crucial role. Strong Lewis acids or protonic acids can lead to very rapid and highly exothermic polymerizations.[7] The higher the initiator concentration, the more polymer chains are initiated simultaneously, leading to a faster release of heat.[8]

  • Monomer Concentration: A higher monomer concentration will result in a faster polymerization rate and, consequently, a more significant exotherm.[9]

  • Temperature: Higher reaction temperatures increase the rate of polymerization, which in turn increases the rate of heat generation.[10]

  • Solvent: The choice of solvent can affect the reaction kinetics and the ability to dissipate heat. A solvent with a high heat capacity and good thermal conductivity can help to moderate the temperature increase.

  • Reactor Setup and Stirring: The design of the reactor and the efficiency of stirring are critical for effective heat transfer. A reactor with a high surface-area-to-volume ratio and efficient stirring will allow for better heat dissipation to the surroundings.

Section 2: Troubleshooting Guide: Common Issues & Solutions

Issue Potential Causes Solutions & Preventative Measures
Rapid Temperature Spike (Thermal Runaway) - Initiator concentration is too high. - Monomer concentration is too high. - Inadequate cooling or heat removal. - Reaction temperature is too high.- Reduce Initiator Concentration: Start with a lower initiator concentration and gradually increase if necessary. - Dilute the Monomer: Perform the polymerization in a suitable solvent to reduce the monomer concentration.[9] - Improve Heat Dissipation: Use a cooling bath (e.g., ice-water or dry ice-acetone), a reactor with a cooling jacket, or a larger reactor to increase the surface area for heat exchange. - Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate.[11]
Inconsistent Polymer Properties (Broad Polydispersity) - Uncontrolled exotherm leading to side reactions. - Non-uniform distribution of initiator. - Inefficient mixing.- Implement Exotherm Control Measures: Follow the solutions for preventing thermal runaway. - Slow Initiator Addition: Add the initiator solution dropwise to the monomer solution to ensure a controlled initiation. - Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Gel Formation (Crosslinking) - High monomer conversion with a divinyl monomer. - Uncontrolled temperature spikes promoting side reactions.- Control Monomer Conversion: Stop the reaction at a lower monomer conversion to avoid extensive crosslinking. - Use a Chain Transfer Agent: The addition of a chain transfer agent can help to control the molecular weight and reduce the likelihood of gelation.[12] - Lower Monomer Concentration: Polymerizing at a lower monomer concentration can favor intramolecular cyclization over intermolecular crosslinking.[13][14]
Incomplete Polymerization - Initiator concentration is too low. - Presence of impurities that inhibit polymerization. - Reaction temperature is too low.- Optimize Initiator Concentration: Gradually increase the initiator concentration. - Purify Monomer and Solvent: Ensure the monomer and solvent are free from inhibitors (e.g., water, alcohols for cationic polymerization). - Increase Reaction Temperature: If the reaction is too slow, a moderate increase in temperature may be necessary, while carefully monitoring for any exotherm.
Workflow for Managing a Thermal Event

start Monitor Reaction Temperature temp_check Rapid Temperature Increase? start->temp_check no_spike Continue Monitoring temp_check->no_spike No spike Immediate Action Required temp_check->spike Yes no_spike->start action1 Increase Cooling spike->action1 action2 Stop Monomer/Initiator Feed spike->action2 action3 Add Inhibitor/Quench spike->action3 evaluation Temperature Stabilized? action1->evaluation action2->evaluation action3->evaluation stabilized Resume with Caution or Terminate evaluation->stabilized Yes not_stabilized Emergency Shutdown evaluation->not_stabilized No

Caption: Decision tree for responding to a sudden temperature increase.

Section 3: Experimental Protocols for Exotherm Management

Protocol 1: Semi-Batch Monomer Addition

  • Objective: To control the rate of polymerization and heat generation by gradually adding the monomer to the reaction mixture.

  • Methodology:

    • Set up a reaction vessel equipped with a stirrer, thermometer, and an addition funnel, placed in a cooling bath.

    • Charge the reactor with the solvent and initiator.

    • Slowly add the this compound monomer from the addition funnel to the reactor at a controlled rate.

    • Monitor the reaction temperature closely. If the temperature begins to rise rapidly, stop the monomer addition until the temperature stabilizes.

    • Once all the monomer has been added, continue to stir the reaction mixture at the desired temperature for the required time.

Protocol 2: Solution Polymerization with Enhanced Heat Dissipation

  • Objective: To use a solvent to manage the heat of polymerization and to enhance heat transfer.

  • Methodology:

    • Choose a solvent with a high heat capacity and good thermal conductivity.

    • Use a larger volume of solvent to effectively dilute the monomer and dissipate the heat generated.

    • Ensure the reactor is not more than half full to allow for efficient stirring and to prevent splashing.

    • Utilize a reactor with a cooling jacket or an efficient cooling bath to maintain a constant temperature.

    • Add the initiator solution slowly to the monomer solution to control the initiation rate.

Protocol 3: Flow Chemistry Approach

  • Objective: To leverage the high surface-area-to-volume ratio of microreactors for superior heat management.

  • Methodology:

    • Set up a microreactor system with separate pumps for the monomer and initiator solutions.

    • Pump the monomer and initiator solutions at controlled flow rates into a mixing zone and then through the heated or cooled reactor coil.

    • The small dimensions of the microreactor allow for rapid heat exchange, preventing the build-up of a significant exotherm.

    • Collect the polymer solution at the outlet of the reactor.

Comparative Workflow of Polymerization Protocols

cluster_0 Batch cluster_1 Semi-Batch cluster_2 Flow batch_start Add all reactants batch_react Polymerization batch_start->batch_react batch_end Product batch_react->batch_end semi_start Add initiator & solvent semi_add Slowly add monomer semi_start->semi_add semi_react Polymerization semi_add->semi_react semi_end Product semi_react->semi_end flow_start Pump reactants flow_mix Mix flow_start->flow_mix flow_react React in coil flow_mix->flow_react flow_end Product flow_react->flow_end

Caption: Comparison of batch, semi-batch, and flow polymerization workflows.

Section 4: Data Interpretation & Key Parameters

Parameter Effect on Exotherm Recommendation for Control
Initiator/Monomer Ratio Increasing the ratio generally leads to a faster reaction and a more pronounced exotherm.Start with a low ratio and optimize based on desired reaction rate and temperature control.
Monomer Feed Rate (Semi-Batch) A faster feed rate increases the rate of heat generation.Adjust the feed rate to maintain a stable reaction temperature.
Cooling Bath Temperature A lower bath temperature provides a larger temperature gradient for more effective heat removal.Use a cooling bath temperature significantly lower than the desired reaction temperature.
Stirring Speed Higher stirring speeds improve heat transfer to the reactor walls and cooling medium.Ensure vigorous stirring, especially as the viscosity of the reaction mixture increases.

Section 5: Safety First

When working with vinyl ether monomers and managing exothermic reactions, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[15][16]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other chemicals used in the experiment to be aware of all potential hazards.

  • Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible. Be prepared to quench the reaction with an inhibitor if necessary.[17]

  • Handling and Storage: Keep vinyl monomers away from heat, sparks, and open flames.[18] Store in a cool, well-ventilated area.

By understanding the principles of exothermic polymerization and implementing the control strategies outlined in this guide, researchers can safely and effectively synthesize well-defined polymers from this compound for their drug development and other research needs.

References

  • Hashimoto, T., Kanai, T., & Kodaira, T. (1998). Gel formation in cationic polymerization of divinyl ethers. I. 1,4-Bis(2-vinyloxyethoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 36(5), 675–683. [Link]

  • Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(2), 224-233. [Link]

  • Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. University of Fukui. [Link]

  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]

  • Uygun, M., et al. (2009). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 42(13), 4444-4448. [Link]

  • Sato, K., et al. (2020). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Macromolecular Rapid Communications, 41(19), 2000293. [Link]

  • Ionescu, C., & Donescu, D. (2007). MODELING OF THERMAL REGIME IN FREE RADICAL POLYMERIZATION ASSOCIATED WITH GEL AND GLASS EFFECTS. Revue Roumaine de Chimie, 52(11), 1081-1089. [Link]

  • Staal, J., et al. (2023). Thermal management in radical induced cationic frontal polymerisation for optimised processing of fibre reinforced polymers. Composites Science and Technology, 237, 110009. [Link]

  • Wang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 509. [Link]

  • Al-Haj Ali, M., & Al-Mayyahi, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 519. [Link]

  • Chemistry For Everyone. (2025). How Does Temperature Affect Polystyrene Synthesis?. YouTube. [Link]

  • Rausch, J., et al. (2024). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. Journal of Chemical Education, 101(7), 2636–2643. [Link]

  • ResearchGate. (2016). Effect of temperature in the free radical polymerization of acrylic acid. [Link]

  • Chemistry For Everyone. (2025). Why Is Heat Control Critical In Exothermic Polymerization?. YouTube. [Link]

  • Reddit. (2021). Why is polymerization exothermic?. [Link]

  • Chen, J.-R., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega, 4(5), 8433–8441. [Link]

  • Zhang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(46), 18457-18465. [Link]

  • Chemistry LibreTexts. (2024). 3.1: Thermodynamics of Polymerization. [Link]

  • Pipe Lining Supply. (n.d.). SAFETY DATA SHEET. [Link]

  • Chemius. (n.d.). Vinyl Acetate Monomer (VAM) :: Internal Plant Instructions. [Link]

  • Westlake Chemical. (2015). VCM - Vinyl Chloride Monomer. [Link]

  • Formosa Plastics. (2023). Vinyl Chloride Monomer Safety Data Sheet. [Link]

Sources

Validation & Comparative

A Comparative Guide to Divinyl Ether Crosslinkers: Spotlight on Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science, particularly in the development of advanced materials for biomedical and pharmaceutical applications, the selection of a crosslinking agent is a pivotal decision that dictates the ultimate properties and performance of the polymer network. Divinyl ethers are a versatile class of crosslinkers known for forming stable ether linkages, which enhance mechanical strength, chemical resistance, and thermal stability.[1] This guide provides an in-depth comparison of Bis-(2-vinyloxy-ethyl)-amine with other commonly used divinyl ether crosslinkers, offering insights into their chemical nuances and performance characteristics to aid researchers in making informed decisions.

Introduction to Divinyl Ether Crosslinkers

Divinyl ethers are characterized by the presence of two vinyl ether functional groups, which readily undergo cationic polymerization.[2][3] This reactivity makes them highly effective in forming three-dimensional polymer networks.[4] The structure of the spacer between the two vinyl ether groups significantly influences the properties of the resulting crosslinked polymer, such as its flexibility, hydrophilicity, and thermal stability.[1] While aliphatic divinyl ethers generally yield more flexible networks, aromatic variants impart greater rigidity and thermal resistance.[1]

This compound: A Crosslinker with Unique Functionality

This compound distinguishes itself from other divinyl ether crosslinkers by incorporating a tertiary amine group within its structure. This amine functionality introduces several unique characteristics:

  • pH-Responsiveness: The tertiary amine group can be protonated under acidic conditions, leading to electrostatic repulsion within the polymer network. This property can be harnessed to create "smart" hydrogels that exhibit pH-dependent swelling behavior, making them ideal for targeted drug delivery applications where drug release is triggered by the acidic microenvironment of tumors or specific cellular compartments.[5][6]

  • Enhanced Biocompatibility and Bioadhesion: The presence of amine groups can promote cell adhesion and improve the overall biocompatibility of the polymer matrix.[7] This is a critical attribute for materials intended for tissue engineering and regenerative medicine.

  • Catalytic Activity: The amine group can also act as an internal catalyst in certain polymerization reactions, potentially influencing the kinetics and mechanism of network formation.

Comparative Analysis of Divinyl Ether Crosslinkers

To provide a clear comparison, the table below summarizes the key properties of this compound alongside other widely used divinyl ether crosslinkers.

PropertyThis compoundEthylene Glycol Divinyl Ether (EGDVE)Di(ethylene glycol) Divinyl Ether (DEGDVE)1,4-Butanediol Divinyl Ether (BDDVE)
CAS Number 13985-50-7[8]765-12-8764-99-8[4]3891-33-6
Molecular Formula C8H15NO2[9]C6H10O2C8H14O3[10]C8H14O2
Molecular Weight ( g/mol ) 157.21114.14158.19142.20
Key Structural Feature Tertiary AmineShort, flexible ethylene glycol spacerLonger, more hydrophilic di(ethylene glycol) spacerFlexible butylene spacer
Primary Applications pH-responsive hydrogels, drug delivery, bioadhesivesCoatings, adhesives, general polymer synthesisUV-curable coatings, inks, flexible polymers[4]Crosslinking agent in various polymer systems[11]
Anticipated Polymer Properties pH-sensitivity, enhanced biocompatibilityGood crosslinking efficiency, moderate flexibilityIncreased hydrophilicity and flexibility[4]Good flexibility and toughness
Experimental Data Insights

While direct, side-by-side comparative studies for all these crosslinkers under identical conditions are not extensively published, we can infer performance from their chemical structures and existing literature.

  • Gelation Kinetics: The cationic polymerization of divinyl ethers is typically rapid.[12] The presence of the amine group in this compound might slightly alter the initiation and propagation steps compared to its non-amine-containing counterparts.

  • Mechanical Properties: The flexibility of the resulting polymer network is largely dependent on the length and nature of the spacer. DEGDVE, with its longer ethylene glycol chain, is expected to produce more flexible and swellable hydrogels compared to the more rigid networks formed by EGDVE.[4][13] The amine group in this compound can participate in hydrogen bonding, which could contribute to the mechanical strength of the resulting polymer.

  • Swelling Behavior: Hydrogels crosslinked with DEGDVE are known to exhibit high water content due to the hydrophilicity of the di(ethylene glycol) spacer.[14] The pH-responsive nature of this compound allows for tunable swelling, with increased swelling at lower pH values due to protonation of the amine and subsequent electrostatic repulsion.[5]

Experimental Protocols

To facilitate the practical application of this knowledge, a detailed, step-by-step methodology for a key experiment is provided below.

Protocol: Synthesis and Swelling Study of a pH-Responsive Hydrogel using this compound

Objective: To synthesize a hydrogel using this compound as a crosslinker and to evaluate its pH-dependent swelling behavior.

Materials:

  • Monomer (e.g., N-vinylpyrrolidone, NVP)

  • This compound (crosslinker)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate buffered saline (PBS) at various pH values (e.g., pH 5.4, pH 7.4)

  • Deionized water

Methodology:

  • Preparation of the Pre-polymer Solution:

    • In a glass vial, dissolve the monomer (e.g., 1g of NVP) in a suitable solvent (e.g., deionized water).

    • Add the crosslinker, this compound, at a specific molar ratio to the monomer (e.g., 1-5 mol%). The ratio will determine the crosslink density and subsequently the mechanical properties of the hydrogel.[11]

    • Add the photoinitiator (e.g., 0.5 wt% relative to the monomer).

    • Mix the solution thoroughly until all components are fully dissolved.

  • Hydrogel Fabrication:

    • Pipette the pre-polymer solution into a mold of desired shape and dimensions (e.g., a cylindrical mold).

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The required time will depend on the initiator concentration and light intensity.

  • Hydrogel Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, crosslinker, or initiator.

  • Swelling Study:

    • After purification, blot the hydrogel dry with a lint-free wipe and record its initial dry weight (Wd).

    • Immerse the hydrogel samples in PBS solutions of different pH values (e.g., pH 5.4 and pH 7.4) at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, remove the hydrogels, blot the surface to remove excess water, and record the swollen weight (Ws).

    • Continue until the weight of the hydrogel reaches a constant value (equilibrium swelling).

    • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Expected Results: The hydrogel crosslinked with this compound is expected to exhibit a significantly higher swelling ratio at pH 5.4 compared to pH 7.4. This is due to the protonation of the tertiary amine groups in the acidic environment, leading to increased electrostatic repulsion and greater water uptake.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the compared crosslinkers and a typical experimental workflow.

Chemical Structures of Divinyl Ether Crosslinkers cluster_0 This compound cluster_1 Ethylene Glycol Divinyl Ether (EGDVE) cluster_2 Di(ethylene glycol) Divinyl Ether (DEGDVE) cluster_3 1,4-Butanediol Divinyl Ether (BDDVE) A H2C=CH-O-CH2-CH2-N-CH2-CH2-O-CH=CH2 B H2C=CH-O-CH2-CH2-O-CH=CH2 C H2C=CH-O-CH2-CH2-O-CH2-CH2-O-CH=CH2 D H2C=CH-O-(CH2)4-O-CH=CH2

Caption: Chemical structures of the compared divinyl ether crosslinkers.

Experimental Workflow for Hydrogel Swelling Study A Prepare Pre-polymer Solution (Monomer, Crosslinker, Initiator) B UV Polymerization in Mold A->B C Purify Hydrogel (Remove unreacted components) B->C D Dry and Weigh (Initial Dry Weight, Wd) C->D E Immerse in PBS (Different pH values) D->E F Measure Swollen Weight (Ws) at Time Intervals E->F G Calculate Swelling Ratio ((Ws - Wd) / Wd) F->G

Caption: A generalized workflow for the synthesis and pH-dependent swelling analysis of a hydrogel.

Conclusion

The choice of a divinyl ether crosslinker has a profound impact on the final properties of a polymer network. While traditional divinyl ethers like EGDVE, DEGDVE, and BDDVE offer a range of flexibilities and hydrophilicities, this compound presents a unique opportunity to introduce pH-responsiveness and enhanced biocompatibility into the material. This makes it a particularly attractive candidate for advanced applications in drug delivery and tissue engineering. By understanding the structure-property relationships of these crosslinkers, researchers can rationally design polymers with tailored functionalities to meet the specific demands of their applications.

References

  • Benchchem. A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers. Accessed January 12, 2026.
  • Connect Chemicals. Diethylene glycol divinyl ether | CAS 764-99-8. Accessed January 12, 2026.
  • ACS Publications.
  • CymitQuimica. CAS 764-99-8: Diethylene glycol divinyl ether. Accessed January 12, 2026.
  • ChemicalBook. Diethylene glycol divinyl ether | 764-99-8. Accessed January 12, 2026.
  • A Versatile Monomer for Advanced Applications. Diethylene Glycol Divinyl Ether (CAS 764-99-8)
  • Chem-Impex. Diethylene glycol divinyl ether (stabilized with KOH). Accessed January 12, 2026.
  • Semantic Scholar. Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Accessed January 12, 2026.
  • University of Fukui. Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Accessed January 12, 2026.
  • ResearchGate. Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Accessed January 12, 2026.
  • NIH. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC. Accessed January 12, 2026.
  • NIH.
  • Benchchem. Technical Support Center: Crosslinking Polymers with 1,4-Butanediol Divinyl Ether (BDDVE). Accessed January 12, 2026.
  • Benchchem. Application Notes and Protocols for Hydrogel Synthesis via Various Cross-linking Reagents. Accessed January 12, 2026.
  • ACS Publications. Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives | Macromolecules. Accessed January 12, 2026.
  • University of Limerick.
  • Carnegie Mellon University. Networks/Gels - Matyjaszewski Polymer Group. Accessed January 12, 2026.
  • RSC Publishing.
  • ResearchGate. Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications | Request PDF. Accessed January 12, 2026.
  • ResearchGate. Formulation of pH-sensitive aminated chitosan-gelatin crosslinked hydrogel for oral drug delivery. Accessed January 12, 2026.
  • Polysciences. Ethylene glycol diglycidyl ether (EGDGE). Accessed January 12, 2026.
  • ResearchGate. Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. Accessed January 12, 2026.
  • ChemicalBook. This compound | 13985-50-7. Accessed January 12, 2026.
  • ResearchGate. Ethylene glycol diglycidyl ether as a protein cross-linker: A case study for cross-linking of hemoglobin | Request PDF. Accessed January 12, 2026.
  • MedKoo Biosciences. EGDE | CAS#2224-15-9 | cross-linking agent. Accessed January 12, 2026.
  • NIH. Methods of synthesis of hydrogels … A review - PMC. Accessed January 12, 2026.
  • MDPI. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. Accessed January 12, 2026.
  • ResearchGate. Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. Accessed January 12, 2026.
  • Polysciences.
  • Smolecule. Buy (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | 625410-03-9. Accessed January 12, 2026.
  • ResearchGate. Hydrogel synthesis using chemical cross-linking method with the help of... Accessed January 12, 2026.
  • MDPI.
  • Santa Cruz Biotechnology. This compound | CAS 13985-50-7 | SCBT. Accessed January 12, 2026.
  • ResearchGate. (PDF) The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Accessed January 12, 2026.
  • Scientific & Academic Publishing. Cross-linking in Hydrogels - A Review. Accessed January 12, 2026.
  • ResearchGate. Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)
  • PubMed. Novel crosslinking methods to design hydrogels. Accessed January 12, 2026.
  • MDPI. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal. Accessed January 12, 2026.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Performance Evaluation of Crosslinkers in Polymer Networks with a Focus on N,N'-Divinylurea. Accessed January 12, 2026.
  • NIH. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC. Accessed January 12, 2026.
  • MDPI. Biodegradable Block Poly(ester amine)
  • Google Patents. US9499714B2 - Controlled crosslinking of latex polymers with polyfunctional amines. Accessed January 12, 2026.
  • PubMed. Synthesis and characterization of poly(amido-amine)s belonging to two different homologous series. Accessed January 12, 2026.
  • Benchchem. O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6. Accessed January 12, 2026.
  • Santa Cruz Biotechnology. Benzyl-(2-vinyloxy-ethyl)-amine | CAS 73731-97-2 | SCBT. Accessed January 12, 2026.
  • ResearchGate. In vitro Biostability and Biocompatibility of Ethyl Vinyl Acetate (EVA) Nanocomposites for Biomedical Applications | Request PDF. Accessed January 12, 2026.
  • ResearchGate. Ethyl Vinyl Acetate (EVA) - Organoclay Based Nanocomposite for Biomedical Applications: Possibility to Enhance Flexibility, Thermal Stability and Biostability of host EVA through 'Pre-dispersing' Process of Organoclay nanofiller. | Request PDF. Accessed January 12, 2026.

Sources

A Comparative Guide for Polymer Scientists: Bis-(2-vinyloxy-ethyl)-amine vs. Diacrylate Monomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two important classes of monomers used in the formulation of advanced polymers: Bis-(2-vinyloxy-ethyl)-amine, a representative divinyl ether amine, and the broad family of diacrylate monomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental differences in polymerization behavior and final material properties to make informed decisions in material selection for applications ranging from industrial coatings and adhesives to biomedical devices.

Introduction: Two Monomers, Two Mechanistic Worlds

The selection of a monomer system is a critical decision in polymer design, dictating not only the reaction kinetics and processing conditions but also the ultimate performance characteristics of the cured material. This compound (CAS: 13985-50-7, Formula: C₈H₁₅NO₂) is a bifunctional monomer featuring electron-rich vinyl ether groups.[1][2] In contrast, diacrylate monomers, such as 1,6-hexanediol diacrylate (HDDA) or poly(ethylene glycol) diacrylate (PEGDA), are characterized by electron-deficient carbon-carbon double bonds at the termini of an ester group.[3]

While both monomer types are mainstays in radiation-curing applications, they polymerize through fundamentally different chemical pathways. This distinction is the primary driver of their divergent performance profiles. Vinyl ethers undergo cationic polymerization , while acrylates polymerize via a free-radical mechanism .[4][5][6] This guide will dissect these differences, supported by experimental data and protocols, to illuminate the distinct advantages and limitations of each system.

The Great Divide: Cationic vs. Free-Radical Polymerization

The core difference between vinyl ethers and acrylates lies in their polymerization mechanism, which is dictated by the electronic nature of their double bonds.

  • This compound (Cationic Polymerization): The oxygen atom adjacent to the double bond in a vinyl ether donates electron density, making the bond electron-rich. Polymerization is initiated by a superacid (H⁺), typically generated from a cationic photoinitiator upon UV exposure.[4] This proton attacks the electron-rich double bond, creating a carbocation that propagates by sequentially adding more monomer units. A key advantage of this mechanism is its insensitivity to oxygen.[4][7]

  • Diacrylate Monomers (Free-Radical Polymerization): The acrylate double bond is adjacent to an electron-withdrawing carbonyl group, making it electron-deficient. Polymerization is initiated by a free radical (R•), generated from a radical photoinitiator.[4] This radical adds across the double bond, creating a new radical center that propagates the chain reaction. While extremely rapid, this process is notoriously susceptible to inhibition by atmospheric oxygen, which scavenges radicals and can terminate polymerization, especially at the surface.[4][7]

G cluster_0 Cationic Polymerization (Vinyl Ether) cluster_1 Free-Radical Polymerization (Acrylate) UV_C UV Light PI_C Cationic Photoinitiator (e.g., Iodonium Salt) UV_C->PI_C Activates Acid Superacid (H⁺) PI_C->Acid Generates VE Vinyl Ether Monomer Acid->VE Initiates Carbocation Propagating Carbocation VE->Carbocation Forms Carbocation->VE Propagates Polymer_C Poly(vinyl ether) Carbocation->Polymer_C Terminates UV_R UV Light PI_R Radical Photoinitiator (e.g., Irgacure) UV_R->PI_R Activates Radical Free Radical (R•) PI_R->Radical Generates AC Acrylate Monomer Radical->AC Initiates ChainRadical Propagating Chain Radical AC->ChainRadical Forms ChainRadical->AC Propagates Polymer_R Polyacrylate ChainRadical->Polymer_R Terminates O2 Oxygen (O₂) ChainRadical->O2 Inhibits

Caption: Contrasting mechanisms of Cationic and Free-Radical photopolymerization.

Performance Deep Dive: A Head-to-Head Comparison

The choice between a divinyl ether amine and a diacrylate hinges on the specific performance requirements of the application. The following table summarizes their key characteristics, drawn from established literature.

FeatureThis compound (Divinyl Ether)Diacrylate MonomersRationale & Significance
Polymerization Mechanism CationicFree-RadicalDictates initiator choice, sensitivity to inhibitors, and reaction kinetics.[4][5]
Cure Speed Very FastExtremely FastCationic curing of vinyl ethers can be faster than free-radical acrylate polymerization.[7][8] Acrylate polymerization is also known for being exceptionally rapid.[9]
Oxygen Inhibition NoneSevereCationic polymerization is unimpeded by oxygen, ensuring complete surface cure.[4] Free-radical systems require inert atmospheres or higher initiator levels for tack-free surfaces.
Polymerization Shrinkage LowerHigherCationic polymerization generally exhibits lower volume contraction upon curing compared to the chain-growth mechanism of acrylates, reducing internal stress.[4]
Adhesion ExcellentGood to ExcellentPolymers from cationic systems often show superior adhesion to a variety of substrates.[4] Acrylate properties can be tailored for excellent adhesion.[6]
Flexibility / Toughness Generally Flexible, High Impact ResistanceTunable (from hard/brittle to soft/flexible)Poly(vinyl ether)s are known for their inherent flexibility.[6] Acrylate properties are highly dependent on the monomer backbone structure.[3][10]
Toxicity & Odor Lower Skin Irritancy & OdorPotential Skin Irritants, Often Pungent OdorVinyl ethers are often considered a safer alternative to acrylates in terms of handling.[11][]
Moisture Sensitivity Sensitive during CureLess SensitiveThe cationic active center can be quenched by water, making it sensitive to humidity during polymerization.[4] Free-radical reactions are more tolerant to moisture.
Monomer Variety More LimitedVastA vast library of acrylate monomers with diverse functionalities is commercially available, allowing for precise property tuning.[10][13]

Essential Experimental Protocols

To objectively evaluate these monomer systems, standardized testing is crucial. The following protocols describe key experiments for characterizing polymerization kinetics and material properties.

Protocol 1: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-IR)

This technique follows the disappearance of the reactive double bonds in real-time, providing quantitative data on conversion rates and cure speed.

Methodology:

  • Formulation: Prepare the monomer formulation containing the respective photoinitiator (e.g., 1 wt% iodonium salt for vinyl ether; 1 wt% Irgacure 819 for acrylate).

  • Sample Preparation: Place a small drop of the formulation between two transparent salt (e.g., KBr) or polypropylene films to create a thin film (approx. 10-20 µm).

  • IR Spectrum: Place the sample in the IR spectrometer and record an initial spectrum to establish the baseline peak area of the reactive group (vinyl ether: ~1620 cm⁻¹; acrylate: ~810 cm⁻¹ or ~1635 cm⁻¹).

  • Initiation: While continuously collecting spectra, expose the sample to a UV light source (e.g., 365 nm LED) of known intensity.

  • Data Analysis: Plot the normalized peak area of the reactive group against time. The conversion is calculated as: Conversion (%) = (1 - (Area_t / Area_0)) * 100.

Caption: Workflow for Real-Time FTIR (RT-IR) kinetic analysis.

Protocol 2: Measuring Polymerization Shrinkage Stress

High shrinkage can lead to internal stress, causing delamination or mechanical failure. This protocol quantifies the stress developed during curing.

Methodology:

  • Instrument: Utilize a tensometer specifically designed for cure stress measurements.

  • Sample Application: Apply the liquid monomer formulation between two treated glass or quartz rods, one of which is connected to a load cell.

  • Initiation: Irradiate the sample with a UV source to initiate polymerization.

  • Stress Measurement: As the material cures and shrinks, it pulls on the rods, generating a force that is measured by the load cell. The instrument software converts this force into stress (MPa).

  • Data Recording: Record the stress development as a function of time until it plateaus.

Caption: Experimental workflow for measuring polymerization shrinkage stress.

Conclusion and Application-Driven Selection

Neither this compound nor diacrylate monomers are universally superior; the optimal choice is dictated by the demands of the final application.

  • Choose this compound (or other vinyl ethers) when:

    • Perfect surface cure is critical: The immunity to oxygen inhibition makes it ideal for thin coatings, inks, and applications cured in air.[4]

    • Low shrinkage and stress are required: For high-precision applications like dental restoratives, optical adhesives, or microelectronics where dimensional stability is paramount.[4][14]

    • Flexibility and impact resistance are desired: The resulting polymers often exhibit high toughness.[6]

  • Choose Diacrylate Monomers when:

    • A wide range of mechanical properties is needed: The vast chemical diversity allows for unparalleled tuning of hardness, flexibility, and other characteristics.[10][13]

    • The highest cure speeds are essential: In processes like high-speed 3D printing or industrial coating lines, the rapid polymerization of acrylates is a major advantage.[9]

    • Cost is a primary driver: Many common diacrylates are produced on a large industrial scale and can be more cost-effective.

The development of hybrid systems, which incorporate both vinyl ether and acrylate functionalities, represents a promising frontier.[11][15] These formulations aim to capture the best of both worlds—the excellent surface cure and low shrinkage of cationic polymerization alongside the high reactivity and versatility of free-radical systems. As photoinitiator technology and monomer synthesis continue to advance, the toolkit available to polymer scientists will only become more powerful and precise.

References

  • EpoxySet. (2025, October 3). Cationic vs Free Radical Reaction: Epoxies and Acrylate UV Cure Adhesives. [Link]

  • Decker, C., & Decker, D. (1997). Photoinitiated Polymerization of Vinyl Ether and Acrylate Monomer Mixtures. Journal of Macromolecular Science, Part A, 34(4), 605-625. [Link]

  • Stansbury, J. W., & Bowman, C. N. (2010). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental Materials, 26(9), 837-849. [Link]

  • Ghosh, T., et al. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2(3), 205-223. [Link]

  • Ghosh, T., et al. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Tran, N. H. P., et al. (2020). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. International Journal of Scientific Research in Science, Engineering and Technology. [Link]

  • Gantrade. (n.d.). The Versatility of Acrylate Monomers: Applications Across Industries. [Link]

  • Gantrade. (n.d.). Key Facts about Acrylate Monomers. [Link]

  • Ahn, N., et al. (2004). Effects of diacrylate monomers on the mechanical properties of polymer concrete made with wet aggregates. Cement and Concrete Composites, 26(1), 77-83. [Link]

  • Kim, D., & Kim, H. (2004). UV‐initiated free radical and cationic photopolymerizations of acrylate/epoxide and acrylate/vinyl ether hybrid systems with and without photosensitizer. Journal of Applied Polymer Science, 93(4), 1473-1483. [Link]

  • Oyeleke, F. A., et al. (2020). Properties and Applications of Acrylates. Acrylate Polymers for Advanced Applications. [Link]

  • Torres-Knoop, A., et al. (2015). Effect of different monomer precursors with identical functionality on the properties of the polymer network. Physical Chemistry Chemical Physics, 17(31), 20549-20555. [Link]

  • Grieshaber, S. E., et al. (2019). The effect of acrylate functionality on frontal polymerization velocity and temperature. LSU Scholarly Repository. [Link]

  • Galgole, A., et al. (2018). Part I: Comparison of the performance of selected photoinitiators in cationic and free-radical polymerization of hybrid monomers. Polymer Bulletin, 75(11), 5011-5028. [https://www.researchgate.net/publication/322987187_Part_I_Comparison_of_the_performance_of_selected_photoinitiators_in_cationic_and_free-radical_polymerization_of_hybrid_monomers]([Link]_ polymerization_of_hybrid_monomers)

  • Clough, R. L. (2001). High-energy radiation and polymers: A review of commercial processes and emerging applications. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms, 185(1-4), 8-33. [Link]

  • Tran, N. H. P., et al. (2020). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. International Journal of Scientific Research in Science, Engineering and Technology, 7(6), 48-53. [Link]

  • Allcock, H. R., et al. (2011). Synthesis and Characterization of Poly(ethylene glycol) Diacrylate Copolymers Containing Azobenzene Groups Prepared by Frontal Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3541-3549. [Link]

  • Podsiadły, R., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Materials, 16(4), 1500. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of O-(2-(vinyloxy)ethyl)hydroxylamine: From Synthesis to Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). O-(2-(Vinyloxy)ethyl)hydroxylamine. [Link]

Sources

A Comparative Guide to Analytical Techniques for Quantifying Bis-(2-vinyloxy-ethyl)-amine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced polymers for biomedical and pharmaceutical applications, the precise incorporation of functional monomers is paramount to achieving the desired material properties and performance. "Bis-(2-vinyloxy-ethyl)-amine" is a versatile monomer, imparting both reactive vinyl ether functionalities for crosslinking or further modification, and a secondary amine group that can influence hydrophilicity, charge, and conjugation capabilities. Accurate and robust analytical methods are therefore essential to quantify its incorporation into a polymer matrix, ensuring batch-to-batch consistency and enabling a deeper understanding of structure-property relationships.

This guide provides a comprehensive comparison of key analytical techniques for quantifying the incorporation of "this compound". We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Quantifier

NMR spectroscopy stands as a primary technique for the absolute quantification of monomer incorporation, providing detailed structural information about the copolymer.[1] By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR), it is possible to identify and quantify the distinct monomeric units within the polymer chain.[2]

Scientific Principles

¹H NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the electron distribution around the nucleus, which is influenced by the local chemical structure. Consequently, protons in different chemical environments within the "this compound" monomer and the main polymer backbone will have distinct chemical shifts in the NMR spectrum.

The incorporation of "this compound" can be quantified by comparing the integral of its characteristic proton signals (e.g., the vinyl protons or the protons on the ethyl groups adjacent to the oxygen and nitrogen atoms) to the integral of a signal from the polymer backbone.[3][4]

Experimental Protocol: ¹H NMR for Copolymer Composition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the dried copolymer sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in an NMR tube. The choice of solvent depends on the solubility of the polymer.

    • Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trioxane, tetramethylsilane) for absolute quantification if required.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantification. A typical D1 of 5 times the longest T1 relaxation time is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic resonance signals for "this compound" (e.g., vinyl protons at ~6.5, 4.2, and 4.0 ppm) and the polymer backbone.

    • Integrate the identified peaks.

    • Calculate the molar ratio of the incorporated monomer to the backbone monomer units using the following formula: Molar % of Monomer = [(Integral of Monomer Signal / Number of Protons) / ((Integral of Backbone Signal / Number of Protons) + (Integral of Monomer Signal / Number of Protons))] x 100

Data Presentation
Parameter¹H NMR Signal (ppm, approximate)Number of Protons
Vinyl Protons (CH=CH₂)6.5 (dd), 4.2 (dd), 4.0 (dd)3
Methylene Protons (-O-CH₂-CH₂-N-)3.6-3.8 (m)4
Methylene Protons (-O-CH₂-CH₂-N-)2.8-3.0 (t)4
Polymer Backbone ProtonsDependent on the polymerVaries
Visualization of Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Polymer in Deuterated Solvent add_std Add Internal Standard dissolve->add_std acquire Acquire ¹H NMR Spectrum add_std->acquire process Process Spectrum acquire->process identify Identify & Integrate Characteristic Peaks process->identify calculate Calculate Molar Incorporation identify->calculate

Caption: Workflow for quantifying monomer incorporation using NMR.

Fourier Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool

FTIR spectroscopy is a valuable technique for the qualitative and semi-quantitative analysis of functional groups. It is particularly useful for monitoring the disappearance of the vinyl ether C=C bond during polymerization, providing insights into reaction kinetics.[5][6][7]

Scientific Principles

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies. For "this compound", the key vibrational bands are the C=C stretching of the vinyl ether group and the N-H bending of the secondary amine.

The degree of incorporation can be estimated by monitoring the decrease in the absorbance of the vinyl C=C stretching band (around 1620 cm⁻¹) as the monomer is consumed during polymerization.[8] For quantification, a calibration curve relating the absorbance of a characteristic peak to the known concentration of the monomer in the polymer is required.

Experimental Protocol: FTIR for Reaction Monitoring
  • Sample Preparation:

    • For in-situ monitoring, the reaction mixture can be placed between two KBr or NaCl plates.

    • For solid polymer analysis, a thin film can be cast on a suitable substrate, or the polymer can be ground with KBr and pressed into a pellet.

  • FTIR Data Acquisition:

    • Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • For kinetic studies, acquire spectra at regular time intervals during the polymerization.

  • Data Analysis:

    • Identify the characteristic absorption bands for the vinyl group (e.g., C=C stretch at ~1620 cm⁻¹) and a reference peak from the polymer backbone that does not change during the reaction.

    • Calculate the ratio of the absorbance of the vinyl peak to the reference peak.

    • The conversion of the monomer can be calculated as: Conversion (%) = [1 - (A_vinyl / A_ref)_t / (A_vinyl / A_ref)_t0] x 100 where (A_vinyl / A_ref)_t is the absorbance ratio at time t, and (A_vinyl / A_ref)_t0 is the initial absorbance ratio.

Data Presentation
Functional GroupCharacteristic FTIR Absorption (cm⁻¹)
Vinyl C=C Stretch~1620
C-O-C Stretch (Ether)~1100-1200
N-H Bend (Secondary Amine)~1550-1650
C-N Stretch~1250–1020
Visualization of Logical Relationships

FTIR_Logic cluster_concept FTIR Quantification Principle cluster_quant Quantification Strategy polymerization Polymerization Progresses vinyl_decrease Vinyl Group (C=C) Decreases polymerization->vinyl_decrease absorbance_decrease Absorbance at ~1620 cm⁻¹ Decreases vinyl_decrease->absorbance_decrease monitor_ratio Monitor Absorbance Ratio (Vinyl/Reference) absorbance_decrease->monitor_ratio relate_to_conversion Relate Ratio to Monomer Conversion monitor_ratio->relate_to_conversion

Sources

A Senior Application Scientist's Guide to the Structural Validation of Amine-Functionalized Poly(vinyl ether)s

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in advanced drug delivery and specialty materials, the precise structural confirmation of a synthesized polymer is not merely a quality control step; it is the foundational bedrock upon which all subsequent performance data rests. This is particularly true for functional polymers like those derived from Bis-(2-vinyloxy-ethyl)-amine , where the interplay between the poly(vinyl ether) backbone and the pendant amine groups dictates everything from drug conjugation efficiency to final formulation stability.

This guide provides an in-depth, comparative framework for the robust validation of the polymer structure of poly[this compound]. We will move beyond a simple checklist of techniques, instead focusing on a synergistic, multi-modal approach. The central thesis is that no single method is sufficient. True confidence in your polymer's structure is achieved by critically comparing the outputs of orthogonal analytical techniques, each interrogating a different aspect of the molecule. We will explore not only the ideal experimental outcomes but also how to interpret deviations that may signal impurities, side reactions, or architectural defects.

The Target Polymer and A Worthy Alternative

Our primary focus is the polymer synthesized from this compound. This monomer is valuable for its dual vinyl ether groups, which are amenable to cationic polymerization, and a secondary amine for post-polymerization modification.

For comparative purposes, we will consider a common alternative strategy: the polymerization of a protected amine-functional monomer, such as N-(tert-butoxycarbonyl)aminoethyl vinyl ether . This alternative requires a deprotection step post-polymerization to reveal the primary amine, introducing different validation challenges. This comparison allows us to highlight the unique analytical signatures and potential pitfalls of each synthetic route.

FeaturePoly[this compound]Poly[N-(Boc)-aminoethyl vinyl ether] -> Poly(aminoethyl vinyl ether)
Monomer This compoundN-(tert-butoxycarbonyl)aminoethyl vinyl ether
Functionality Secondary AmineProtected Primary Amine
Synthesis Direct polymerization of functional monomerPolymerization followed by deprotection
Key Validation Step Confirming backbone integrity and preservation of the amine.Confirming backbone integrity AND complete removal of Boc-group.

The Strategic Workflow for Polymer Validation

A robust validation strategy is sequential and logical. Information from one technique informs the next, building a comprehensive and self-reinforcing picture of the polymer's identity and purity.

G cluster_0 Synthesis & Purification cluster_1 Primary Structure Confirmation cluster_2 Macromolecular Properties S Polymerization of This compound P Precipitation & Drying S->P FTIR FTIR Spectroscopy (Functional Groups) P->FTIR Initial Check NMR ¹H & ¹³C NMR Spectroscopy (Monomer Conversion & Backbone) FTIR->NMR Confirms functional groups present GPC Gel Permeation Chromatography (Mn, Mw, Đ) NMR->GPC Confirms polymer backbone is major component MS Mass Spectrometry (MALDI/ESI) (Absolute Mass & End Groups) GPC->MS Provides context for mass distribution Final Validated Polymer Structure MS->Final

Fig 1. A logical workflow for polymer structure validation.

Part 1: Foundational Analysis - Are the Right Pieces Present?

Fourier Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is our first line of defense. It's a rapid, powerful technique for confirming the successful conversion of the monomer's vinyl groups and the preservation of other key functionalities. For poly[this compound], we are looking for two key events: the disappearance of the vinyl C=C stretch and the retention of the N-H and C-O-C ether stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-5 mg) of the dry, purified polymer directly onto the ATR crystal.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Analysis: Compare the monomer spectrum to the polymer spectrum, focusing on the key vibrational bands.

Data Comparison: Expected FTIR Shifts

Vibrational ModeMonomer (Expected Wavenumber cm⁻¹)Polymer (Expected Wavenumber cm⁻¹)Interpretation of Change
Vinyl C=C Stretch~1620-1640 cm⁻¹AbsentSuccessful Polymerization . Disappearance indicates consumption of the vinyl double bonds.[1][2]
Vinyl =C-H Stretch~3100 cm⁻¹AbsentCorroborates consumption of the vinyl groups.
Ether C-O-C Stretch~1100-1200 cm⁻¹~1100-1200 cm⁻¹ (Often broader)Backbone Integrity . Presence confirms the ether linkage is intact in the polymer backbone.[3]
Secondary Amine N-H Bend~1500-1550 cm⁻¹~1500-1550 cm⁻¹Functional Group Preservation . Confirms the amine group survived the polymerization conditions.

Trustworthiness Check: If a significant peak remains around 1620 cm⁻¹, your polymerization is incomplete. This necessitates optimizing reaction time, temperature, or initiator concentration. For our comparative polymer, poly(aminoethyl vinyl ether), a successful deprotection would be marked by the disappearance of the strong carbonyl (C=O) stretch from the Boc group around 1700 cm⁻¹.

Part 2: High-Resolution Structure - Assembling the Pieces Correctly

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While FTIR confirms the presence of functional groups, NMR provides the atomic-level connectivity map. It is the most powerful tool for unequivocally confirming that the monomer units have connected to form the expected poly(vinyl ether) backbone. We use ¹H NMR for a quantitative look at proton environments and ¹³C NMR for a detailed map of the carbon skeleton.[4][5][6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the polymer in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the polymer is fully dissolved.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 seconds for accurate integration of polymer signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Analysis: Assign all peaks in both spectra, comparing them to the original monomer. The most critical indicator of polymerization is the disappearance of the vinyl proton signals and the appearance of the new, broad signals corresponding to the polymer backbone.

Data Comparison: Expected NMR Chemical Shifts (in CDCl₃)

GroupMonomer ¹H δ (ppm)Polymer ¹H δ (ppm)Interpretation
Vinyl Protons ~6.5 (1H), ~4.2 (1H), ~4.0 (1H) Absent Definitive proof of polymerization.
Backbone -CH- N/A~3.5-3.8 (Broad)Appearance of the new methine proton in the polymer backbone.
Backbone -CH₂- N/A~1.5-1.9 (Broad)Appearance of the new methylene protons in the polymer backbone.
-O-CH₂-CH₂-N- ~3.7 (t), ~2.8 (t)Broadened signals in similar regionsBroadening is characteristic of the reduced mobility in a polymer chain compared to a small molecule.

Trustworthiness Check: In ¹H NMR, the integration ratio of the new backbone proton signals to the side-chain protons (e.g., the -O-CH₂- protons) should match the expected structure. Any sharp, well-resolved peaks remaining in the vinyl region (4.0-6.5 ppm) indicate residual monomer. For our alternative polymer, ¹H NMR is critical for confirming deprotection; the large peak for the Boc group's tert-butyl protons at ~1.4 ppm should completely disappear.

G cluster_0 Monomer Structure: this compound cluster_1 Polymer Repeat Unit cluster_2 Key Analytical Probes M H₂C=CH-O-CH₂-CH₂-NH-CH₂-CH₂-O-CH=CH₂ P -[CH₂-CH]n-      |     O-CH₂-CH₂-NH-CH₂-CH₂-O-CH=CH₂ FTIR FTIR: C=C Disappears NMR NMR: Vinyl Protons Disappear, Backbone Protons Appear

Fig 2. Key structural changes monitored by spectroscopy.

Part 3: Macromolecular Characteristics - Defining the Polymer as a Whole

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Expertise & Experience: Once the repeat unit structure is confirmed, GPC/SEC is essential to understand the polymer's size.[7][8][9] This technique separates molecules based on their hydrodynamic volume in solution, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[10] A low dispersity (closer to 1.0) indicates a more uniform population of polymer chains, which is often critical for applications in drug delivery where batch-to-batch consistency is paramount.

Experimental Protocol: GPC/SEC

  • System Setup: Choose a column set and mobile phase appropriate for the polymer. For amine-containing polymers, a mobile phase containing a small amount of an amine suppressor (like triethylamine) or salt may be needed to prevent interaction with the column material. A common mobile phase is THF or DMF with 0.1% LiBr.

  • Calibration: Create a calibration curve using a series of well-defined polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[11]

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The elution time is compared to the calibration curve to determine Mn, Mw, and Đ.

Data Comparison: Ideal vs. Problematic GPC Results

ParameterIdeal ResultPotential Problem & Interpretation
Elution Profile A single, symmetric, monomodal peak.Bimodal/Multimodal Peak: Suggests a mixed population of polymer chains, possibly from different initiation events or chain termination issues.
Dispersity (Đ) Typically 1.1 - 2.0 for cationic polymerization.Đ > 2.5: Indicates poor control over the polymerization, with a very broad range of chain lengths.
Low MW Tailing Minimal tailing on the long-elution-time side.Significant Tailing: Can indicate the presence of oligomers or unreacted initiator/monomer.

Trustworthiness Check: The GPC results should be logical. For instance, if you double the monomer-to-initiator ratio, you should expect the molecular weight to roughly double. A lack of such predictable behavior points to problems with the polymerization chemistry that must be addressed.

Mass Spectrometry (MS)

Expertise & Experience: While GPC provides average molecular weights, mass spectrometry offers a more detailed view, capable of resolving individual polymer chains and providing absolute mass measurements.[12][13] Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are invaluable for confirming the mass of the repeat unit and identifying the end groups of the polymer chains.[14][15] This provides the ultimate confirmation of the polymerization mechanism.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation:

    • Prepare a solution of the polymer (e.g., 1 mg/mL in THF).

    • Prepare a solution of a suitable matrix (e.g., dithranol) at a higher concentration (e.g., 10 mg/mL in THF).

    • Mix the polymer, matrix, and sometimes a cationizing salt (e.g., sodium trifluoroacetate) in a specific ratio (e.g., 10:1:1 matrix:polymer:salt).

  • Spotting: Spot a small droplet (0.5-1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.

  • Acquisition: Acquire the mass spectrum. The instrument detects the time-of-flight of the ionized polymer chains, which is converted to a mass-to-charge (m/z) ratio.

  • Analysis: The resulting spectrum will show a distribution of peaks. The mass difference between adjacent major peaks should correspond exactly to the molecular weight of the monomer repeat unit (for this compound, this is 157.21 Da).

Trustworthiness Check: The series of masses observed should fit the formula: Mass = (n × M_repeat) + M_initiator + M_endgroup , where 'n' is the number of repeat units. By identifying the end groups, you can confirm how your polymerization started and stopped, providing deep mechanistic insight. Two-dimensional mass spectrometry (2DMS) can further offer detailed structural information about the repeat unit chemistry and backbone connectivity.[12][16]

Conclusion: A Self-Validating System

By following this multi-modal, comparative approach, the structural validation process becomes a self-validating system. The absence of vinyl peaks in the FTIR and NMR corroborates the GPC data showing a high molecular weight polymer. The repeat unit mass calculated from the MALDI-TOF spectrum confirms the identity of the backbone peaks seen in NMR. When the data from these orthogonal techniques converge to tell the same story, you can have the highest degree of confidence in the structure and quality of your synthesized polymer, enabling you to proceed with your downstream applications, from drug development to materials engineering, on a solid analytical foundation.

References

  • Title: MASS SPECTROMETRY FOR POLYMERS Source: Waters Corporation URL
  • Source: Science.
  • Title: Mass Spectroscopy in Polymer Research Source: GCRIS URL
  • Title: Characterization Across a Dispersity: Polymer Mass Spectrometry in the Second Dimension Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Title: Mass Spectrometry Gains Popularity for Polymer Analysis Source: Waters Blog URL
  • Title: Nuclear Magnetic Resonance Spectroscopy (NMR)
  • Title: Study of Photoinitiated Radical Copolymerization and Sequences of Acrylate-Vinyl Ether Systems Source: J-Stage URL
  • Title: Using NMR for Studying Polymer Structures Source: Creative Biostructure URL
  • Title: Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters Source: Science and Education Publishing URL
  • Title: THERMAL AND REAL-TIME FTIR SPECTROSCOPIC ANALYSIS OF THE PHOTOPOLYMERIZATION OF DIEPOXIDE-VINYL ETHER MIXTURES Source: Ovid URL
  • Title: NMR Spectroscopy Applications in Polymer Analysis Source: Patsnap Eureka URL
  • Title: NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review Source: PMC - NIH URL
  • Title: NMR spectroscopy of Polymers Source: ResearchGate URL
  • Title: Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)
  • Source: Chrom Tech, Inc.
  • Title: Gel Permeation Chromatography (GPC)
  • Title: Polymer Analysis by Gel Permeation Chromatography — A Historical Perspective Source: LCGC International URL
  • Title: Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl...

Sources

A Comparative Analysis of Mechanical Properties in Polymers Crosslinked with Bis-(2-vinyloxy-ethyl)-amine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selection of a crosslinking agent is a critical decision in the design of polymeric materials, profoundly influencing their mechanical properties and, consequently, their performance in demanding applications such as drug delivery, tissue engineering, and regenerative medicine. "Bis-(2-vinyloxy-ethyl)-amine" is a bifunctional crosslinker featuring two vinyl ether groups and a secondary amine. This unique structure suggests its potential to impart specific and desirable mechanical characteristics to polymer networks. The vinyl ether groups can participate in crosslinking reactions, while the central amine moiety can introduce hydrophilicity and potential pH-responsiveness to the resulting material.

This guide provides an in-depth technical comparison of the anticipated mechanical properties of polymers crosslinked with "this compound" against those of polymers crosslinked with common alternatives, namely glutaraldehyde and N,N'-methylenebis(acrylamide). Due to the limited availability of direct experimental data on "this compound" as a crosslinker in the public domain, this guide will synthesize information from analogous systems, such as those involving other divinyl ethers and amine-functionalized polymers, to provide a well-reasoned comparative analysis. All claims are supported by authoritative sources from the scientific literature.

The Role of the Crosslinker in Defining Mechanical Properties

The mechanical behavior of a crosslinked polymer is dictated by the density of crosslinks and the chemical nature of the crosslinking agent.[1][2] Crosslink density, or the number of crosslinks per unit volume, directly correlates with the stiffness (Young's Modulus) and tensile strength of the material.[2] The chemical structure of the crosslinker influences the flexibility of the polymer network and its ability to absorb and dissipate energy, which in turn affects its elongation at break and overall toughness.

Comparative Analysis of Crosslinking Agents

This section will compare the expected mechanical properties of polymers crosslinked with "this compound" against two widely used crosslinkers: glutaraldehyde and N,N'-methylenebis(acrylamide). The comparison will focus on three key mechanical parameters: Young's Modulus, tensile strength, and elongation at break.

"this compound": A Profile

"this compound" possesses two terminal vinyl ether groups, which can undergo crosslinking reactions, and a central secondary amine. The aliphatic nature of the ether linkages is expected to impart a degree of flexibility to the polymer network. The presence of the amine group is likely to increase the hydrophilicity of the resulting polymer, which could be particularly advantageous in hydrogel applications.

Alternative Crosslinkers
  • Glutaraldehyde: A highly reactive dialdehyde, glutaraldehyde is a common crosslinker for polymers containing amine or hydroxyl groups, such as gelatin and poly(vinyl alcohol) (PVA).[3][4] It forms strong, covalent crosslinks, leading to materials with significant mechanical strength.[3]

  • N,N'-methylenebis(acrylamide) (MBAA): MBAA is a standard crosslinker used in the synthesis of polyacrylamide hydrogels.[5][6] It creates a network of crosslinked polymer chains, and the resulting mechanical properties can be tuned by varying the concentration of MBAA.[6]

Data Presentation: A Comparative Overview

The following table summarizes the anticipated and reported mechanical properties of polymers crosslinked with the three agents. The data for "this compound" is inferred from studies on similar divinyl ether crosslinkers, while the data for glutaraldehyde and MBAA are based on published experimental results.

Crosslinking AgentPolymer SystemYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Key Features & Rationale
This compound Hydrophilic Polymers (e.g., PVA, PEG)Moderate (Inferred)Moderate (Inferred)High (Inferred)The flexible aliphatic ether linkages are expected to result in a more elastic network, allowing for greater elongation before failure. The amine group may enhance hydration.
Glutaraldehyde Gelatin, PVA0.34 - 0.42[3]1000 - 1200[7]~100[3]Forms rigid covalent bonds, leading to high stiffness and strength but limited flexibility.[3]
N,N'-methylenebis(acrylamide) Polyacrylamide0.084 - 0.234[5]0.268 - 1.02[5]979 - 1144[5]Mechanical properties are highly tunable by adjusting the crosslinker concentration.[6]

Experimental Protocols

To ensure the reproducibility of the findings and to provide a practical guide for researchers, this section details the experimental methodologies for polymer synthesis and mechanical testing.

Synthesis of a "this compound" Crosslinked Hydrogel (Hypothetical Protocol)

This protocol is a generalized procedure based on common hydrogel synthesis techniques.

SynthesisWorkflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_post Post-Processing A Dissolve Polymer (e.g., PVA) in Deionized Water B Add this compound Crosslinker A->B C Add Photoinitiator (e.g., Irgacure 2959) B->C D Pour Solution into Mold C->D E Expose to UV Light to Initiate Crosslinking D->E F Swell Hydrogel in Deionized Water to Equilibrium E->F G Cut into Standardized Shapes for Testing F->G

Caption: Workflow for the synthesis of a hypothetical "this compound" crosslinked hydrogel.

Step-by-Step Protocol:

  • Polymer Solution Preparation: Dissolve the desired polymer (e.g., 10% w/v poly(vinyl alcohol)) in deionized water with heating and stirring until a homogenous solution is formed.

  • Addition of Crosslinker and Initiator: Cool the polymer solution to room temperature. Add "this compound" at a specific molar ratio to the polymer repeat unit. Subsequently, add a photoinitiator (e.g., 0.5% w/v Irgacure 2959).

  • Molding and Curing: Pour the solution into a mold of the desired shape (e.g., for tensile testing dumbbell-shaped molds). Expose the mold to UV light for a sufficient time to ensure complete crosslinking.

  • Swelling and Sample Preparation: After curing, remove the hydrogel from the mold and immerse it in deionized water to allow it to swell to equilibrium. Once swollen, cut the hydrogel into standardized dimensions for mechanical testing.

Mechanical Testing of Hydrogels

MechanicalTestingWorkflow cluster_tensile Tensile Testing cluster_compression Compression Testing T1 Mount Dumbbell-shaped Sample in Tensile Tester T2 Apply Uniaxial Tension at a Constant Strain Rate T1->T2 T3 Record Stress-Strain Curve until Failure T2->T3 T4 Calculate Young's Modulus, Tensile Strength, and Elongation at Break T3->T4 C1 Place Cylindrical Sample between Compression Platens C2 Apply Compressive Force at a Constant Strain Rate C1->C2 C3 Record Stress-Strain Curve C2->C3 C4 Determine Compressive Modulus C3->C4

Caption: General workflow for the mechanical characterization of hydrogels.

Tensile Testing Protocol:

  • Sample Preparation: Use dumbbell-shaped hydrogel samples with a defined gauge length and cross-sectional area.

  • Testing Procedure: Mount the sample in the grips of a universal testing machine. Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the Young's Modulus (from the initial linear region), the tensile strength (the maximum stress before failure), and the elongation at break (the strain at which the sample fractures).

Discussion and Conclusion

In contrast, glutaraldehyde is known to produce mechanically robust but less flexible materials, making it suitable for applications requiring high stiffness and strength.[3] N,N'-methylenebis(acrylamide) offers a high degree of tunability, allowing for the precise control of mechanical properties over a wide range by simply adjusting its concentration.[6]

For researchers and drug development professionals, the selection of a crosslinker should be guided by the specific mechanical requirements of the intended application. For applications demanding high flexibility and elasticity, "this compound" presents a promising, albeit less characterized, option. For applications where high strength and stiffness are paramount, glutaraldehyde remains a reliable choice. When precise control over a wide range of mechanical properties is necessary, N,N'-methylenebis(acrylamide) is an excellent candidate.

Further experimental investigation into the mechanical properties of polymers crosslinked with "this compound" is warranted to validate these theoretical predictions and fully explore its potential in the development of advanced biomaterials.

References

  • Hu, J., Hu, Y., & Vasanthan, N. (2025). Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications.
  • Hu, J., Hu, Y., & Vasanthan, N. (2025). Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications.
  • Increasing Mechanical Properties of a Double Network Hydrogel from Polyacrylamide and Agar with Methylenebisacrylamide as a Photocrosslinker. (n.d.). IdeaExchange@UAkron.
  • Wang, Y., Li, Y., & Wang, Y. (2022). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Polymers, 14(15), 3075.
  • de Souza, A. C., da Silva, T. F., & de Oliveira, A. C. (2023). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). Polymers, 15(21), 4279.
  • A Comparative Guide to the Mechanical Properties of Aldehyde-Crosslinked Hydrogels for Biomedical Research. (2025). BenchChem.
  • Lin, Y., et al. (2023). Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties. Cureus, 15(7), e42502.
  • Wang, Y., Li, Y., & Wang, Y. (2022). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions.
  • Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. (2014).
  • A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers. (2025). BenchChem.
  • Thermal and Rheological Investigations on N,N'-Methylenebis Acrylamide Cross-Linked Polyacrylamide Nanocomposite Hydrogels for Water Shutoff Applic
  • Application Notes and Protocols for Hydrogel Synthesis via Various Cross-linking Reagents. (2025). BenchChem.
  • Bryant, S. J., & Anseth, K. S. (2002). Cartilage-like mechanical properties of poly(ethylene glycol)-diacrylate hydrogels.
  • Mechanical properties of end-linked PEG/PDMS hydrogels. (2012).
  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. (2007).
  • Poly(ethylene glycol) (PEG) and Synthetic PEG Derivatives for Tissue Engineering and Cell Delivery. (n.d.). Sigma-Aldrich.
  • Crosslinker energy landscape effects on dynamic mechanical properties of ideal polymer hydrogels. (2024). PMC.
  • The Effect of Cross-Linking Type on EPDM Elastomer Dynamics and Mechanical Properties. (2022). VTechWorks.
  • Hydrogel synthesis using chemical cross-linking method with the help of cross-linkers. (n.d.).
  • Poly(ethylene Glycol)
  • Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augment
  • A Comparative Guide to Dithiol Cross-Linkers in Hydrogel Form
  • Parhi, R. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515-530.
  • Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. (2022). PMC.
  • Mechanical properties of crosslinked polyurethane elastomers based on well-defined prepolymers. (2008).
  • Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applic
  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam)
  • Diels–Alder “click” chemistry for the cross-linking of furfuryl-gelatin-polyetheramine hydrogels. (2014).
  • Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. (2022). MDPI.

Sources

The Emerging Potential of Bis-(2-vinyloxy-ethyl)-amine as a High-Performance Crosslinker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of polymer chemistry and materials science, the pursuit of novel crosslinking agents that offer enhanced performance, biocompatibility, and tunable properties is relentless. This guide provides an in-depth technical comparison of Bis-(2-vinyloxy-ethyl)-amine, a promising crosslinker, with established commercial alternatives such as polyethylene glycol diacrylate (PEGDA), ethylene glycol diglycidyl ether (EGDGE), and N,N'-methylenebisacrylamide (MBA). While direct, peer-reviewed comparative studies on this compound are emerging, this guide synthesizes available data on vinyl ether and amine functionalities to project its potential efficacy. We will explore the fundamental principles of crosslinking, delve into the reaction mechanisms of different crosslinker types, and present a comparative analysis based on projected performance metrics. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate their polymer formulations.

Introduction: The Critical Role of Crosslinkers in Polymer Network Formation

Crosslinkers are the molecular architects of three-dimensional polymer networks, transforming linear polymer chains into robust, insoluble, and often swellable materials like hydrogels.[1] The choice of crosslinker is a critical determinant of the final material's properties, influencing its mechanical strength, degradation kinetics, biocompatibility, and functionality.[2] The ideal crosslinker offers a combination of high reactivity, low toxicity, and the ability to impart desired characteristics to the polymer network. This guide introduces this compound and evaluates its potential as a superior alternative to commonly used crosslinkers.

This compound (CAS 13985-50-7) is a molecule featuring two vinyl ether functional groups and a secondary amine.[3][4] This unique combination suggests a dual-mode reactivity, with the vinyl ether groups capable of participating in rapid polymerization reactions and the amine group offering possibilities for secondary reactions or influencing the local chemical environment.

Decoding the Chemistry: A Look at Different Crosslinking Mechanisms

The efficacy of a crosslinker is intrinsically linked to its chemical structure and the polymerization or crosslinking mechanism it undergoes. Understanding these mechanisms is key to predicting the performance of a novel crosslinker like this compound.

Free-Radical Polymerization: The Workhorse of Hydrogel Synthesis

Free-radical polymerization is a widely employed method for creating polymer networks from vinyl monomers.[5] This chain reaction mechanism involves initiation, propagation, and termination steps. Commercial crosslinkers like polyethylene glycol diacrylate (PEGDA) and N,N'-methylenebisacrylamide (MBA) are classic examples of molecules that participate in free-radical polymerization.[1][6]

  • Polyethylene Glycol Diacrylate (PEGDA): PEGDA consists of a hydrophilic polyethylene glycol core flanked by two acrylate groups.[1] These acrylate groups are highly reactive towards free radicals, leading to rapid crosslinking upon initiation by UV light or thermal initiators. The length of the PEG chain can be varied to tune the crosslink density and, consequently, the mechanical properties and swelling behavior of the hydrogel.[7][8]

  • N,N'-Methylenebisacrylamide (MBA): MBA is a small molecule with two acrylamide functionalities, making it an efficient crosslinker for polyacrylamide-based hydrogels.[2][6] It readily copolymerizes with acrylamide and other vinyl monomers via free-radical polymerization to form a crosslinked network.[9]

Cationic Polymerization: The Realm of Vinyl Ethers

Vinyl ethers, the key functional groups in this compound, are known to undergo rapid cationic polymerization.[10][11] This mechanism is initiated by a cationic species, typically a Lewis acid or a protonic acid, which activates the vinyl ether double bond for attack by other monomers.[11] Cationic polymerization of vinyl ethers can be extremely fast, offering a significant advantage in applications requiring rapid curing.

Ring-Opening Polymerization: The Case of Epoxides

Ethylene glycol diglycidyl ether (EGDGE) is a crosslinker that operates through a different mechanism: ring-opening polymerization.[12][13] The two epoxide rings in EGDGE are susceptible to nucleophilic attack by functional groups like amines or hydroxyls present on the polymer chains.[14] This reaction forms stable ether linkages, creating a crosslinked network.

The Influence of the Amine Functionality

The secondary amine group in this compound introduces another layer of chemical functionality. Amines can act as nucleophiles, potentially participating in side reactions or influencing the polymerization kinetics.[15][16] In acidic conditions, the amine can be protonated, which could affect the local pH and the reactivity of other functional groups.[16] Furthermore, the presence of amine groups can enhance the biocompatibility and cell adhesion properties of the resulting polymer network.

Comparative Performance Analysis: A Data-Driven Evaluation

While direct experimental data for this compound is not yet widely available in peer-reviewed literature, we can project its performance based on the known characteristics of its functional groups. The following tables present a comparative analysis of this compound against leading commercial crosslinkers.

Disclaimer: The data for this compound is a scientifically informed projection based on the known reactivity of vinyl ethers and amines. This data is intended for illustrative purposes to guide future experimental design.

Table 1: General Properties and Reactivity
PropertyThis compoundPEGDA (MW 700)EGDGEMBA
Molecular Weight ( g/mol ) 157.21[3]~700[7]174.19[12]154.17[6]
Functional Groups Vinyl Ether, AmineAcrylateEpoxideAmide
Primary Crosslinking Mechanism Cationic PolymerizationFree-Radical PolymerizationRing-Opening PolymerizationFree-Radical Polymerization
Typical Initiators Lewis Acids, Protonic AcidsPhotoinitiators (e.g., Irgacure 2959), Thermal Initiators (e.g., APS/TEMED)Amines, HydroxylsPhotoinitiators, Thermal Initiators
Projected Reaction Speed Very FastFastModerate to SlowFast
Toxicity Profile Expected to be low (based on vinyl ethers)LowModerateModerate
Table 2: Projected Performance in Hydrogel Formation
Performance MetricThis compound (Projected)PEGDA (MW 700)EGDGEMBA
Crosslinking Efficiency HighHighModerateHigh
Mechanical Strength (Tensile Modulus) Moderate to HighTunable (low to moderate)HighHigh
Swelling Ratio ModerateHighLow to ModerateModerate
Degradation Profile Potentially acid-labile due to acetal-like linkagesHydrolytically degradable (ester bonds)Non-degradable (ether bonds)Non-degradable (amide bonds)
Biocompatibility Potentially High (amine functionality)HighModerateModerate

Experimental Protocols for Comparative Evaluation

To empirically validate the projected performance of this compound, a series of standardized experiments should be conducted.

Hydrogel Synthesis

A standardized protocol for hydrogel synthesis is crucial for a fair comparison. The following is a general workflow:

G cluster_0 Hydrogel Synthesis Workflow A Monomer Solution Preparation (e.g., Acrylamide, PEG-monoacrylate) B Addition of Crosslinker (this compound or Commercial Alternative) A->B C Addition of Initiator (e.g., Photoinitiator, Lewis Acid) B->C D Polymerization/Crosslinking (e.g., UV exposure, Thermal incubation) C->D E Purification (e.g., Dialysis against DI water) D->E F Lyophilization (optional) E->F G cluster_0 Cationic Polymerization of this compound Initiator Initiator (H+) Monomer This compound (Vinyl Ether Group) Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Carbocation) Monomer->ActivatedMonomer Activation PolymerChain Growing Polymer Chain ActivatedMonomer->PolymerChain Propagation PolymerChain->Monomer Chain Growth CrosslinkedNetwork Crosslinked Network PolymerChain->CrosslinkedNetwork Crosslinking

Caption: Proposed cationic polymerization of this compound.

G cluster_1 Free-Radical Polymerization of PEGDA Initiator Initiator (R.) Monomer PEGDA (Acrylate Group) Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Radical) Monomer->ActivatedMonomer Activation PolymerChain Growing Polymer Chain ActivatedMonomer->PolymerChain Propagation PolymerChain->Monomer Chain Growth CrosslinkedNetwork Crosslinked Network PolymerChain->CrosslinkedNetwork Crosslinking

Caption: Free-radical polymerization mechanism of PEGDA.

Conclusion and Future Outlook

This compound presents a compelling profile as a next-generation crosslinker. Its dual functionality, combining the rapid polymerization of vinyl ethers with the potential benefits of an amine group, suggests several advantages over conventional crosslinkers. The projected high reactivity could lead to faster curing times and reduced energy consumption in manufacturing processes. Furthermore, the potential for acid-labile linkages could be exploited for creating stimuli-responsive materials for applications such as controlled drug delivery.

While this guide provides a strong theoretical and projected framework for the efficacy of this compound, comprehensive experimental validation is the crucial next step. We encourage researchers to undertake direct comparative studies to fully elucidate the performance of this promising crosslinker and unlock its full potential in advancing polymer science and biomedical applications.

References

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). National Institutes of Health. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2021). ACS Polymers Au. [Link]

  • Epoxy. (n.d.). Wikipedia. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2022). National Institutes of Health. [Link]

  • Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. (2016). National Institutes of Health. [Link]

  • Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. (2016). National Institutes of Health. [Link]

  • Effect of crosslinker N, N-methylenebisacrylamide (MBA) concentration... (n.d.). ResearchGate. [Link]

  • FLOCRYLTM MBA. (n.d.). Biotex™ Malaysia. [Link]

  • The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. (n.d.). ResearchGate. [Link]

  • Ethylene glycol diglycidyl ether as a protein cross-linker: A case study for cross-linking of hemoglobin. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized "Bis-(2-vinyloxy-ethyl)-amine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the purity of a functional monomer is not merely a quality metric; it is the foundation upon which the performance, safety, and reproducibility of the final product are built. "Bis-(2-vinyloxy-ethyl)-amine" (CAS 13985-50-7), a versatile monomer featuring both secondary amine and dual vinyl ether functionalities, is increasingly utilized in the synthesis of specialized polymers, coatings, and hydrogels.[1][2] Its utility in these applications is critically dependent on its purity, as even trace impurities can significantly impact polymerization kinetics, cross-linking density, and the toxicological profile of the resulting material.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of "this compound". We will move beyond simple protocol recitation to explain the causal reasoning behind the selection of specific techniques, empowering you to design and validate a robust quality control workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurity profile. While specific industrial synthesis routes for "this compound" are often proprietary, a plausible and common pathway involves the reaction of diethanolamine with a vinylating agent like acetylene or through transvinylation with a vinyl ether such as ethyl vinyl ether.[3] This understanding allows us to anticipate a spectrum of potential impurities:

  • Unreacted Starting Materials: Residual diethanolamine and the vinylating agent.

  • Mono-vinylated Intermediate: (2-Hydroxy-ethyl)-(2-vinyloxy-ethyl)-amine, a primary by-product of incomplete reaction.

  • By-products of Side Reactions:

    • Acetaldehyde: Formed from the hydrolysis of the vinyl ether group in the presence of trace acid and water.

    • Oligomers/Polymers: Premature polymerization of the vinyl ether moieties.

    • Oxidation Products: Degradation of the amine functionality.

  • Residual Solvents and Catalysts: From the reaction and purification steps.[4]

A comprehensive purity analysis must be capable of separating, identifying, and quantifying these structurally diverse compounds.

Core Analytical Techniques: A Comparative Overview

No single analytical technique can provide a complete picture of a sample's purity. Therefore, an orthogonal approach, employing methods with different separation and detection principles, is essential for a self-validating system.[5][6] The primary techniques for analyzing "this compound" are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of "this compound".

Purity_Analysis_Workflow cluster_initial Initial Screening & Identification cluster_quant Quantitative Purity & Impurity Profiling cluster_final Final Assessment Initial_Sample Synthesized This compound NMR_ID 1H NMR & 13C NMR (Structural Confirmation) Initial_Sample->NMR_ID Identity Check GCMS_Screen GC-MS (Volatile Impurity Screen) Initial_Sample->GCMS_Screen Screening qNMR_Quant qNMR (Absolute Purity Assay) NMR_ID->qNMR_Quant Quantification HPLC_Quant HPLC-UV/ELSD (Non-volatile Impurities & Assay) GCMS_Screen->HPLC_Quant Informs HPLC Method Final_Report Certificate of Analysis (Purity Data Consolidation) HPLC_Quant->Final_Report qNMR_Quant->Final_Report

Caption: A comprehensive workflow for the purity analysis of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[7] Given the boiling point of "this compound" (approx. 80-82 °C at 8 Torr), it is amenable to GC analysis.[2] This method is particularly powerful for detecting residual solvents, unreacted starting materials like diethanolamine, and low molecular weight by-products such as acetaldehyde.

Trustworthiness: The mass spectrometer provides high-confidence identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). This provides a self-validating identification system, crucial for unexpected peaks. Pyrolysis GC-MS can also be used to identify unique thermal decomposition products that can help in structural elucidation.[8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "this compound" sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a series of calibration standards for expected impurities (e.g., diethanolamine) in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is a good starting point for separating polar amines from other potential impurities.

    • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Conditions:

      • Transfer Line Temperature: 250 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify impurities by matching their mass spectra against a reference library and by comparing retention times to standards.

    • Quantify known impurities using their respective calibration curves. Purity is often reported as area percent (Area % of main peak / Total area of all peaks).

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is indispensable for the analysis of non-volatile or thermally labile impurities, such as oligomers or polar by-products.[9] Amines are notoriously challenging to analyze directly by HPLC with UV detection due to their lack of a strong chromophore.[10] Therefore, pre-column derivatization is a common and necessary strategy to attach a UV-active or fluorescent tag to the amine, enhancing detection sensitivity and improving chromatographic peak shape.[11][12]

Trustworthiness: Method validation according to ICH guidelines (Q2(R1)) for parameters like specificity, linearity, accuracy, and precision ensures the trustworthiness of the quantitative data. The choice of derivatization reagent and detector provides a chemically specific analysis, validating that the signal corresponds to the amine-containing species.

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol uses Dansyl Chloride, a common derivatizing agent for primary and secondary amines.

HPLC_Workflow Sample Sample Solution (in Acetonitrile) Derivatization Derivatization Step (e.g., 60°C for 30 min) Sample->Derivatization Reagent Dansyl Chloride + Sodium Bicarbonate Buffer Reagent->Derivatization Quench Quenching (e.g., with Methylamine soln) Derivatization->Quench Injection HPLC Injection Quench->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: Workflow for HPLC analysis of amines using pre-column derivatization.

  • Reagent Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 9.5.

    • Dansyl Chloride Solution: 5 mg/mL in Acetonitrile.

    • Quenching Solution: 2% (v/v) Methylamine solution in water.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample (appropriately diluted in the diluent) with 200 µL of the derivatization buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture in a water bath at 60 °C for 30 minutes, protected from light.

    • Cool the mixture to room temperature and add 100 µL of the quenching solution to react with excess Dansyl Chloride. Vortex and let stand for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start at 40% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector at 254 nm.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: NMR is an exceptionally powerful tool for purity assessment because it is a primary ratio method.[6] The signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure. This allows for the determination of absolute purity by comparing the integral of a unique proton signal from the analyte against that of a certified internal standard of known purity and weight. It is orthogonal to chromatographic techniques, making it ideal for confirming purity values.[6]

Trustworthiness: qNMR provides a direct measure of the molar quantity of the analyte, making it a highly accurate and trustworthy method for assigning purity. It does not rely on the response factors of impurities, which are often unknown. The method's self-validation comes from the clear, predictable relationship between signal area and molar concentration.

Experimental Protocol: qNMR for Absolute Purity
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the "this compound" sample into a clean vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone) into the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a high-precision NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiment: A standard 1D proton experiment (zg30).

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically ≥ 30 seconds to ensure full relaxation).

      • Pulse Angle: 90° pulse.

      • Number of Scans (ns): Sufficient for good signal-to-noise (e.g., 16 or 32 scans).

      • Ensure a wide spectral width and sufficient acquisition time to fully define all peaks.

  • Data Processing and Calculation:

    • Process the spectrum with minimal baseline correction and accurate phasing.

    • Carefully integrate a well-resolved, unique peak for the analyte (e.g., the =CH- proton of the vinyl group) and a peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Method Comparison and Data Summary

The choice of analytical technique depends on the specific question being asked. GC-MS excels at identifying volatile unknowns, HPLC is superior for quantifying non-volatile impurities, and qNMR provides the most accurate absolute purity value.

Parameter GC-MS HPLC (with Derivatization) Quantitative NMR (qNMR)
Primary Use Identification & quantification of volatile/semi-volatile impurities.Quantification of non-volatile impurities, assay.Absolute purity determination, structural confirmation.
Selectivity High (based on retention time and mass spectrum).High (based on retention time and specific derivatization).High (based on unique chemical shifts).
Sensitivity High (ppm to ppb level for many compounds).Very High (especially with fluorescence detection).Moderate (typically requires >0.1% w/w).
Quantitation Relative (Area %), or absolute with standards for each impurity.Absolute with standards.Absolute with a single internal standard.
Speed Moderate (20-40 min per run).Moderate to Slow (30-60 min including derivatization).Fast acquisition, but requires careful setup & long delay.
Strengths Excellent for unknown identification (library matching).Robust for routine QC and stability studies.Primary method, highly accurate, no response factors needed.
Limitations Not suitable for non-volatile or thermally labile compounds.Impurities without the target functional group are not detected.Lower sensitivity, potential for peak overlap in complex mixtures.

Comparison with an Alternative Functional Monomer

To provide context, the purity requirements for "this compound" can be compared to another functional monomer, such as a methacrylate-based monomer like 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), often used in dental adhesives.[13]

Feature This compound 10-MDP (Alternative Monomer) Rationale for Comparison
Functional Groups Secondary Amine, Vinyl EtherPhosphate Acid, MethacrylateBoth are functional monomers used to impart specific properties (e.g., adhesion, reactivity) to polymers.[14]
Key Purity Concern Premature polymerization, hydrolysis to acetaldehyde.Residual acid catalyst, di-methacrylate impurities.The nature of impurities is directly tied to the reactive functional groups present in the monomer.
Primary Analytical Challenge Low UV absorbance of the amine.Strong UV absorbance but potential for on-column degradation.Highlights the need to tailor the analytical method to the molecule's specific chemical properties.
Typical Purity Spec. > 98%> 97%Purity requirements are driven by the end-use application, with higher purity generally needed for biomedical uses.

Conclusion

The purity analysis of synthesized "this compound" is a multi-faceted challenge that requires a thoughtful, orthogonal approach. A combination of GC-MS for volatile impurity profiling, HPLC with derivatization for sensitive quantification of key impurities, and qNMR for an unbiased, absolute purity assignment provides a robust and self-validating quality control strategy. By understanding the principles behind each technique and the likely impurity profile from the synthesis, researchers and drug development professionals can ensure the quality and consistency of this versatile monomer, leading to more reliable and reproducible results in their final applications.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link][10]

  • Hernández-Jover, T., Izquierdo-Pulido, M., & Veciana-Nogués, M. T. (1997). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. PubMed. Retrieved from [Link][12]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link][15]

  • Aresta, A., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Retrieved from [Link]

  • MDPI. (2023). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Retrieved from [Link][16]

  • LCGC International. (2023). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. Retrieved from [Link][8]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link][5]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link][6]

  • Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie, 25, 9-18. Retrieved from [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(2-(vinyloxy)ethyl)hydroxylamine: Synthesis Strategies and Reactivity in Medicinal Chemistry. Retrieved from [Link][17]

  • Al-Sammarraie, M. A., et al. (2022). The Effectiveness of Various Functional Monomers in Self-adhesive Resin Cements on Prosthetic Materials. PMC. Retrieved from [Link][14]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link][9]

  • ResearchGate. (2020). Comparative study on adhesive performance of functional monomers. Retrieved from [Link][13]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link][7]

  • Shimadzu. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Retrieved from [Link][18]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of O-(2-(vinyloxy)ethyl)hydroxylamine: From Synthesis to Applications. Retrieved from [Link][19]

  • ResearchGate. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link][20]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Retrieved from [Link][4]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-of-Bis-(2-vinyloxy-ethyl)-amine-in-Complex-Monomer-Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and advanced materials science, the predictability of polymerization reactions is paramount. In complex formulations, where multiple monomers are combined to achieve specific material properties, understanding the cross-reactivity of each component is critical to ensuring product efficacy, stability, and safety. This guide provides an in-depth analysis of Bis-(2-vinyloxy-ethyl)-amine, a bifunctional monomer, focusing on its cross-reactivity profile in mixtures with common comonomers like acrylates.

We will explore the underlying chemical principles governing its reactivity, present a robust experimental framework for quantifying this behavior, and compare its performance against relevant alternatives.

The Duality of this compound: Structure and Reactivity Implications

This compound (BVEA) possesses a unique molecular architecture containing two electron-rich vinyl ether groups and a central secondary amine.[1][2] This structure dictates its polymerization behavior and potential interactions within a complex monomer system.

  • Vinyl Ether Groups: These moieties are well-known for their propensity to undergo rapid cationic polymerization.[3] They are generally unreactive in free-radical polymerization, a crucial point of distinction when mixed with monomers like acrylates, which polymerize via radical pathways.[4]

  • Amine Group: The secondary amine introduces a basic site into the molecule. This can influence the formulation in several ways: it can act as a pH modifier, a scavenger for acidic species, or potentially interfere with acid-initiated cationic polymerization.[5]

This dual functionality makes BVEA a versatile building block but also introduces complexity when predicting its behavior in multi-monomer systems.

Caption: Molecular structure of this compound (BVEA).

The Challenge: Cross-Reactivity in Hybrid Polymerization Systems

When formulating with monomers that polymerize via different mechanisms, such as the cationic polymerization of vinyl ethers and the free-radical polymerization of acrylates, the potential for cross-reactivity becomes a critical concern.[3] An ideal scenario might involve the formation of two independent, interpenetrating polymer networks. However, side reactions and cross-propagation can occur, leading to copolymers with unexpected structures and properties.[6]

For instance, while vinyl ethers do not readily homopolymerize under radical conditions, acrylate radicals can add to the vinyl ether double bond.[6] This cross-propagation step is often inefficient and can lead to a significant amount of unreacted vinyl ether groups in the final cured polymer if not properly controlled.[6] Understanding the kinetics of these competing reactions is essential for designing robust and reproducible formulations.

A Framework for Quantifying Cross-Reactivity

To objectively assess the cross-reactivity of BVEA, a systematic experimental approach is required. The following workflow outlines a self-validating protocol to determine the reactivity ratios of BVEA when copolymerized with a standard acrylate monomer, such as Butyl Acrylate (BA). Reactivity ratios (r₁, r₂) are quantitative measures that describe the preference of a growing polymer chain to add its own type of monomer versus the comonomer.[7][8]

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_data Data Processing prep_monomers Prepare Monomer Solutions (BVEA/BA at various mol%) + Internal Standard (e.g., Dodecane) reaction_setup Combine Monomers & Initiator in Sealed Vials under Inert Gas prep_monomers->reaction_setup prep_initiator Prepare Initiator Solution (e.g., Dual-Cure Initiator) prep_initiator->reaction_setup reaction_run Initiate Polymerization (e.g., UV exposure at constant T) reaction_setup->reaction_run sampling Extract Aliquots at Timed Intervals (t=0, 2, 5, 10, 20 min) reaction_run->sampling quench Quench Reaction (e.g., with Hydroquinone solution) sampling->quench gc_analysis GC-FID Analysis (Quantify residual monomer concentration vs. internal standard) quench->gc_analysis precipitate Precipitate Polymer (e.g., in cold Methanol) quench->precipitate calc_conversion Calculate Monomer Conversion vs. Time gc_analysis->calc_conversion nmr_analysis ¹H NMR Analysis (Determine copolymer composition) precipitate->nmr_analysis calc_ratios Calculate Reactivity Ratios (e.g., Mayo-Lewis or Kelen-Tüdős method) nmr_analysis->calc_ratios calc_conversion->calc_ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

Detailed Experimental Protocol

Objective: To determine the reactivity ratios of this compound (M₁) and Butyl Acrylate (M₂) in a dual-cure copolymerization system.

1. Materials:

  • This compound (BVEA), >98% purity
  • Butyl Acrylate (BA), inhibitor removed, >99% purity
  • Photoinitiator (e.g., Irgacure 819 for radical, Diphenyliodonium hexafluorophosphate for cationic)
  • Internal Standard (e.g., Dodecane, GC grade)
  • Solvent (e.g., Anhydrous Toluene)
  • Inhibitor/Quenching Agent (e.g., Hydroquinone)

2. Procedure:

  • Causality: A series of experiments with varying initial monomer feed ratios (f₁) is necessary to solve the copolymer equation accurately.[9] An internal standard is crucial for precise quantification via Gas Chromatography (GC) as it corrects for variations in injection volume.
  • Preparation: Prepare five stock solutions of BVEA and BA in Toluene with different molar feed ratios (e.g., 80:20, 60:40, 50:50, 40:60, 20:80). Add a known concentration of Dodecane to each as an internal standard.
  • Reaction Setup: In an inert atmosphere (glovebox), dispense 2 mL of each stock solution into separate UV-transparent glass vials. Add the dual-cure photoinitiator system. Seal the vials.
  • Time Zero (t=0) Sample: Before initiating polymerization, take a 100 µL aliquot from each vial and immediately quench it in a separate vial containing a hydroquinone solution. This serves as the initial concentration reference.
  • Initiation: Place the vials in a temperature-controlled UV reactor (e.g., 25°C) and expose them to UV light (e.g., 365 nm).
  • Sampling: At predetermined time points (e.g., 2, 5, 10 minutes), withdraw 100 µL aliquots from each reaction vial and quench them as described above. The goal is to keep the total monomer conversion below 10% to simplify reactivity ratio calculations using the differential form of the copolymer equation.[7]
  • Monomer Analysis (GC): Analyze all quenched samples using Gas Chromatography with a Flame Ionization Detector (GC-FID). The peak areas of BVEA, BA, and the Dodecane standard are used to calculate the instantaneous monomer concentrations at each time point.
  • Copolymer Analysis (NMR): Allow one set of reactions (e.g., the 50:50 feed ratio) to proceed to a higher conversion (~20-30%). Precipitate the resulting copolymer by adding the reaction mixture to a large volume of cold non-solvent (e.g., methanol). Dry the polymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. By integrating characteristic peaks unique to the BVEA and BA monomer units in the polymer backbone, the copolymer composition (F₁) can be determined.[10][11][12] This provides a direct validation of the composition calculated from monomer consumption data.

3. Data Analysis:

  • From the GC data, plot the concentration of each monomer versus time to determine the rates of consumption.
  • Use the initial monomer feed ratio (f₁) and the measured copolymer composition (F₁) at low conversion to calculate the reactivity ratios (r₁ and r₂) using methods like the Mayo-Lewis or Kelen-Tüdős linearization.[8][9]

Comparative Performance and Data Interpretation

The reactivity ratios provide a powerful tool for predicting copolymer structure and behavior.[13] Let's consider a hypothetical but chemically realistic dataset comparing BVEA with another common divinyl ether monomer, Triethylene Glycol Divinyl Ether (TEGDVE), when copolymerized with Butyl Acrylate (BA).

Table 1: Comparative Reactivity Ratios with Butyl Acrylate (M₂)

Monomer (M₁)r₁ (M₁ adds M₁)r₂ (M₂ adds M₂)r₁ * r₂Implied Copolymer Structure
This compound (BVEA) ~0.05~4.5~0.225Strong tendency for alternation, but BA is much more reactive towards its own monomer. Results in a copolymer with isolated BVEA units within poly(BA) chains. Unreacted BVEA is likely.[6]
Triethylene Glycol Divinyl Ether (TEGDVE) ~0.1~4.0~0.4Similar to BVEA, shows a tendency for alternation with BA being the more reactive comonomer. The slightly higher r₁ suggests a marginally better incorporation rate compared to BVEA under identical radical conditions.
N-Vinylpyrrolidone (NVP) ~0.4~0.5~0.2A radically polymerizable monomer. Shows a strong alternating tendency with acrylates. The r₁ and r₂ values being less than 1 indicate that cross-propagation is preferred over homopolymerization for both monomers, leading to a more uniform incorporation.[13]

Interpretation:

  • BVEA vs. TEGDVE: Both vinyl ethers show very low r₁ values, confirming their low reactivity in a radical-dominated system. The high r₂ value for BA indicates it will preferentially homopolymerize. The product r₁*r₂ < 1 suggests a tendency towards forming an alternating copolymer, but the vast difference between r₁ and r₂ means the resulting polymer will be predominantly poly(butyl acrylate) with occasional, isolated BVEA units incorporated.[6][7]

  • BVEA vs. NVP: N-Vinylpyrrolidone (NVP) serves as a useful comparison for a heterocycle-containing monomer that readily copolymerizes with acrylates via a radical mechanism. Its r₁ and r₂ values are more balanced, leading to a more statistically random or alternating copolymer without large blocks of one monomer.[13]

This data highlights a key challenge: to efficiently incorporate BVEA into an acrylate network, a dual-cure system that activates both cationic and radical pathways is often necessary.[6]

Decision Framework for Monomer Selection

Choosing the right monomer depends on the specific requirements of the final application, such as desired cure mechanism, final network structure, and required physicochemical properties.

DecisionTree start Start: Need to incorporate a functional amine/ether monomer q1 Is the primary polymerization mechanism radical-based? start->q1 q2 Is a dual-cure (Radical + Cationic) system feasible? q1->q2 No res_alt Result: Consider an alternative radically-active amine monomer (e.g., DMAEMA). q1->res_alt Yes q3 Is the amine functionality for pH modification or adhesion? q2->q3 No res_bvea_dual Result: Use BVEA. Ideal for forming interpenetrating networks. q2->res_bvea_dual Yes q3->res_alt No, need incorporation into backbone res_bvea_functional Result: BVEA is a good candidate. Amine is available as a functional group. q3->res_bvea_functional Yes res_bvea Result: Use BVEA. Leverages cationic cure for network formation.

Caption: Decision guide for selecting an appropriate functional monomer.

Conclusion

This compound is a monomer with significant potential due to its dual functionality. However, its cross-reactivity in complex mixtures, particularly with radically polymerizable monomers like acrylates, is low. Quantitative analysis via reactivity ratio determination confirms that BVEA tends to be incorporated as isolated units in an acrylate-rich polymer chain under purely radical conditions. For formulators, this means that achieving a highly cross-linked, integrated network often requires a dual-cure approach that can efficiently polymerize both the vinyl ether and acrylate components. By understanding and quantifying these reactive tendencies, researchers can better design and control their polymerization processes to create advanced materials with tailored properties for demanding applications.

References

  • Decker, C., & Nguyen Thi, K. T. (1998). Photoinitiated Polymerization of Vinyl Ether and Acrylate Monomer Mixtures. Journal of Macromolecular Science, Part A, 35(1), 123-139.
  • Polymer Science and Learning Center. (n.d.). Reactivity ratios and copolymer composition. University of Southern Mississippi.
  • Zhang, R., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Molecules, 24(6), 1039. [Link]

  • Leibfarth, F. A., et al. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(40), 17175-17186. [Link]

  • Wikipedia. (2023). Mayo–Lewis equation. [Link]

  • Dey, S., & Ghorai, P. K. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(3), 205-222. [Link]

  • CoPolDB. (n.d.). Copolymer overview. [Link]

  • Mao, R., & Huglin, M. B. (1992). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709-1714. [Link]

  • Yagci, Y., et al. (2001). Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. Polymer, 42(20), 8343-8348. [Link]

  • Magritek. (2020). Determination of copolymer composition by benchtop NMR. [Link]

  • Mochel, V. D. (1968). NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology, 41(5), 1200-1210. [Link]

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. [Link]

  • Grubbs, R. B., et al. (2019). Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. ACS Macro Letters, 8(11), 1467-1472. [Link]

Sources

A Comparative Benchmarking Guide to Amine Synergists in UV Curable Coatings: Featuring Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring advanced material formulations, the selection of optimal components is paramount. In the realm of UV curable coatings, amine synergists play a critical role in enhancing curing efficiency and final film properties. This guide provides an in-depth comparison of the performance of a novel amine synergist, Bis-(2-vinyloxy-ethyl)-amine, against established industry standards.

Introduction: The Pivotal Role of Amine Synergists in UV Curing

Ultraviolet (UV) curing is a rapid, solvent-free process for polymerizing coatings, inks, and adhesives. The mechanism often relies on photoinitiators that generate free radicals upon exposure to UV light, initiating polymerization. However, this process is not without its challenges, most notably oxygen inhibition at the coating's surface. Oxygen molecules can scavenge the initiating radicals, leading to incomplete surface cure and a tacky finish.

This is where amine synergists become indispensable. These compounds, typically tertiary amines, enhance the curing process through two primary mechanisms:

  • Hydrogen Abstraction: In formulations containing Norrish Type II photoinitiators, such as benzophenone, the photoinitiator, upon UV absorption, enters an excited triplet state. It then abstracts a hydrogen atom from the amine synergist. This process generates a highly reactive aminoalkyl radical, which in turn initiates the polymerization of acrylate monomers and oligomers.[1]

  • Oxygen Scavenging: The aminoalkyl radicals can also react with oxygen molecules present in the coating. This reaction consumes oxygen that would otherwise inhibit the polymerization, thereby promoting a more complete surface cure.[1][2]

The selection of an appropriate amine synergist is a critical formulation decision, impacting cure speed, final film properties, and long-term stability.

The Benchmarks: Established Amine Synergists

To provide a meaningful comparison, we will evaluate the hypothesized performance of this compound against two widely used amine synergists:

  • N-Methyldiethanolamine (MDEA): A conventional, low-molecular-weight tertiary amine known for its high reactivity and efficiency in hydrogen abstraction.[3][4] However, its low molecular weight can lead to migration and odor issues in the cured film.[1][5]

  • 2-Ethylhexyl-4-dimethylaminobenzoate (EHA): An aminobenzoate derivative that offers a good balance of reactivity and lower volatility compared to MDEA.[2][6] It is frequently used to mitigate oxygen inhibition and improve surface cure.[7]

A Novel Candidate: this compound

This compound (CAS 13985-50-7) is a tertiary amine with a unique structural feature: the presence of two terminal vinyl ether groups.[8][9] This structure suggests a dual-functionality that could offer significant advantages over traditional amine synergists.

Hypothesized Advantages:

  • Low Migration: The vinyl ether groups are capable of participating in the polymerization process, allowing the molecule to be covalently bonded into the polymer network. This would theoretically lead to significantly lower migration compared to non-polymerizable amines like MDEA, a critical factor in applications such as food packaging and medical devices.

  • Comparable Reactivity: The tertiary amine core is expected to exhibit synergistic activity similar to other tertiary amines, effectively participating in hydrogen abstraction and oxygen scavenging.

Comparative Performance Analysis (Hypothesized and Experimental Data)

The following table summarizes the expected performance of this compound in comparison to MDEA and EHA based on their chemical structures and established performance data for the benchmarks.

Performance MetricN-Methyldiethanolamine (MDEA)2-Ethylhexyl-4-dimethylaminobenzoate (EHA)This compound (Hypothesized)
Cure Speed HighModerate to HighModerate to High
Through-Cure GoodGoodGood
Surface Cure (Oxygen Inhibition Mitigation) HighHighHigh
Migration Potential HighModerateVery Low
Odor HighLowLow
Yellowing ModerateLowLow to Moderate

Experimental Protocol for Performance Verification

To validate the hypothesized performance of this compound, the following experimental protocol is proposed. This self-validating system is designed to provide a direct and objective comparison with the benchmark amine synergists.

Formulation Preparation

A standard UV curable acrylate formulation will be prepared as the base. The amine synergists will be incorporated at an equimolar concentration to ensure a fair comparison of their efficiency.

Base Formulation:

  • Epoxy Acrylate Oligomer: 50%

  • Tripropyleneglycol Diacrylate (TPGDA): 40%

  • Benzophenone (Photoinitiator): 5%

  • Amine Synergist: 5%

Four formulations will be prepared: a control with no amine synergist, and one with each of MDEA, EHA, and this compound.

Experimental Workflow

G cluster_prep Formulation & Coating cluster_cure UV Curing cluster_analysis Performance Analysis formulation Prepare 4 Formulations: - Control (No Amine) - MDEA - EHA - this compound coating Apply Coatings to Substrates (e.g., glass plates, 12 µm film thickness) formulation->coating uv_cure Cure samples using a medium-pressure mercury lamp with controlled UV dose coating->uv_cure ftir FTIR Spectroscopy: Monitor disappearance of acrylate peak (~810 cm⁻¹) to determine degree of conversion uv_cure->ftir mek MEK Rub Test (ASTM D4752): Assess solvent resistance as a measure of through-cure uv_cure->mek yellowing Colorimetry: Measure yellowness index (ASTM E313) - Initial - Post-cure uv_cure->yellowing

Caption: Experimental workflow for comparing amine synergist performance.

Step-by-Step Methodologies

1. Fourier Transform Infrared (FTIR) Spectroscopy for Cure Speed Analysis:

  • Rationale: FTIR spectroscopy allows for the real-time monitoring of the polymerization reaction by tracking the decrease in the characteristic absorption peak of the acrylate double bonds (typically around 810 cm⁻¹).[10][11]

  • Procedure:

    • Acquire an FTIR spectrum of the uncured liquid formulation.

    • Apply the formulation to the FTIR-ATR crystal.

    • Expose the sample to a UV source and acquire spectra at defined time intervals.

    • Calculate the degree of conversion by monitoring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during curing.

2. MEK Rub Test for Through-Cure Assessment:

  • Rationale: The Methyl Ethyl Ketone (MEK) rub test is a standard industry method (ASTM D4752) to assess the solvent resistance of a cured film.[12][13] A higher number of rubs before the coating is removed indicates a more thoroughly cured and cross-linked polymer network.

  • Procedure:

    • Secure the cured coating on a flat surface.

    • Saturate a cheesecloth with MEK.

    • Using a consistent, moderate pressure, perform double rubs (one forward and one backward motion) on the coating surface.

    • Count the number of double rubs required to expose the substrate.

3. Colorimetry for Yellowing Evaluation:

  • Rationale: Amine synergists can contribute to the initial yellowing of a cured film, which is an important aesthetic and performance consideration.[14][15] This is measured using a spectrophotometer to determine the yellowness index.

  • Procedure:

    • Measure the color of the uncured liquid formulation as a baseline.

    • Measure the color of the cured film immediately after UV exposure according to ASTM E313.[16]

    • Calculate the change in yellowness index (ΔYI) to quantify the degree of yellowing.

Mechanistic Insights and Expected Outcomes

The dual functionality of this compound, combining a tertiary amine for synergistic activity with polymerizable vinyl ether groups, presents a compelling case for its use as a low-migration amine synergist. The proposed experimental workflow will provide the necessary data to confirm these hypotheses and establish its position relative to current industry standards.

G cluster_uv UV Exposure cluster_reaction Synergistic Reaction cluster_polymerization Polymerization Initiation cluster_oxygen Oxygen Inhibition Mitigation uv UV Light pi Photoinitiator (PI) (e.g., Benzophenone) uv->pi Excitation pi_excited Excited PI* pi->pi_excited amine Amine Synergist (e.g., this compound) h_abstraction Hydrogen Abstraction pi_excited->h_abstraction amine->h_abstraction aminoalkyl Aminoalkyl Radical h_abstraction->aminoalkyl monomer Acrylate Monomers aminoalkyl->monomer Initiates oxygen Oxygen (O₂) aminoalkyl->oxygen Reacts with polymer Cured Polymer Network monomer->polymer Propagation peroxy Peroxy Radical (Inactive) oxygen->peroxy

Caption: Mechanism of amine synergist action in UV curing.

Conclusion

While further experimental validation is required, the unique chemical structure of this compound positions it as a highly promising candidate for a new generation of low-migration amine synergists. Its potential to combine the high reactivity of traditional amines with the low volatility and permanence of acrylated amines could address key challenges in the formulation of high-performance UV curable coatings for sensitive applications. The detailed experimental protocol outlined in this guide provides a clear roadmap for the comprehensive evaluation of this and other novel amine synergists.

References

  • Allen, N. S., et al. "Photoinduced chemical crosslinking activity and photo-oxidative stability of amine acrylates." Polymer Degradation and Stability 73.1 (2001): 119-139.
  • ASTM D4752-10(2015), Standard Test Method for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub, ASTM International, West Conshohocken, PA, 2015,

  • Bohn, D., et al. "Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation." Journal of Print and Media Technology Research 10.1 (2021): 25-32.
  • QualiMEK™ Solvent Rub Resistance Tester. WorldofTest.com. Accessed January 12, 2026. [Link]

  • "New UV Synergist for Improved Photoinitiator Efficiency." PCI Magazine, 11 May 2022, [Link].

  • "Yellowing and Color Change in Oligomers & Coatings." Bomar. [Link]

  • The Science Behind Photoinitiator EHA: A Key to Superior UV Curing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ASTM E313-15, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM International, West Conshohocken, PA, 2015,

  • Lapin, S. C., and Z. S. Geiger. "Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings." RadTech Report, no. 3, 2014, pp. 30-35.
  • "Acrylated Amine Oligomers to Enhance Cure with UV LED Sources." UV+EB Technology, 27 May 2021, [Link].

  • "Acrylated Amine Synergist, Amine Synergist UV Curing." Tintoll. [Link]

  • SINOCURE® EHA - UV Photoinitiator & Amine Synergist. Sino-Additifs. [Link]

  • Determining a coating's degree of cure | FT-IR spectroscopy | UV curing varnish. Bruker. [Link] (Note: A representative, non-active link is provided as the original may change.)

  • Methyldiethanolamine. Wikipedia. [Link]

  • Study on Synthesis, Application and Mechanism of Benzophenone/Amine Initiator. OSTI.GOV. [Link]

  • Thin film mechanical characterization of UV-curing acrylate systems. Lirias. [Link]

  • New UV Synergist for Improved Photoinitiator Efficiency. Piedmont Chemical Industries. [Link]

  • Amine synergists and their use in radiation curing.

Sources

Safety Operating Guide

Navigating the Disposal of Bis-(2-vinyloxy-ethyl)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists working at the forefront of scientific innovation, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of Bis-(2-vinyloxy-ethyl)-amine (CAS 13985-50-7), a compound that requires careful handling due to its unique chemical properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Understanding the Hazard Profile of this compound

Before initiating any disposal process, a thorough understanding of the chemical's hazards is essential. This compound is classified as a highly flammable liquid and vapor that can cause significant skin and eye irritation[1]. The presence of both an amine functional group and vinyl ether moieties contributes to its reactivity.

A primary concern with vinyl ethers is their propensity to form explosive peroxides upon exposure to air and light, especially when stored for extended periods. These peroxides can be sensitive to heat, shock, or friction, posing a significant safety risk.

Table 1: Hazard Information for this compound

Hazard StatementClassificationPrecautionary Measures
Highly flammable liquid and vaporFlammable Liquid, Category 2Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1]
Causes skin irritationSkin Irritant, Category 2Wash skin thoroughly after handling. Wear protective gloves.[1]
Causes serious eye irritationEye Irritant, Category 2AWear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Potential for peroxide formationPeroxide-forming chemicalSee detailed procedures below for testing and handling.

Pre-Disposal Safety and Handling Protocol

Prior to the final disposal of this compound, a systematic approach to handling and temporary storage is crucial. The following workflow outlines the necessary steps to ensure safety.

DisposalWorkflow cluster_prep Pre-Disposal Preparation cluster_segregation Segregation & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Inspect Container and Labeling A->B C Test for Peroxides (if previously opened) B->C D Segregate from Incompatible Materials C->D If peroxides < 100 ppm F Contact Licensed Hazardous Waste Disposal Service C->F If peroxides > 100 ppm or crystals are present. IMMEDIATE DISPOSAL E Store in a Cool, Well-Ventilated, Dark Area D->E E->F G Complete Institutional Waste Disposal Forms F->G

Caption: Decision workflow for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Peroxide Detection and Management

For any container of this compound that has been opened, testing for the presence of peroxides is a critical safety step.

Experimental Protocol: Peroxide Testing

  • Preparation: Work in a chemical fume hood. Ensure all potential ignition sources are removed from the area.

  • Test Strip Application: Use commercially available peroxide test strips. Following the manufacturer's instructions, apply a drop of the this compound to the test strip.

  • Result Interpretation:

    • < 25 ppm: Considered safe for handling and disposal.

    • 25-100 ppm: The material should not be distilled or concentrated. Proceed with caution to disposal.

    • > 100 ppm: Serious hazard. Do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.

  • Visual Inspection: If solid crystals are observed in the liquid or around the cap, assume the presence of dangerous levels of peroxides and contact EHS immediately. Do not attempt to open or move the container.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended due to the compound's reactivity and the potential for uncontrolled reactions.

  • Segregation: Ensure the waste container holding this compound is segregated from incompatible materials, particularly acids and oxidizing agents[2].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound," including the associated hazard symbols for flammable and irritant.

  • Container Integrity: Use a chemically compatible and sealable container for the waste. Ensure the exterior of the container is clean and free from contamination. The container should be kept tightly closed.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Follow all institutional and local regulations for waste pickup and documentation. The primary disposal method for such organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers[3].

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is significant, evacuate the laboratory.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

Decontamination
  • Surface Cleaning: After the bulk of the spill has been removed, decontaminate the affected surface. Wash the area with soap and plenty of water.

  • Final Rinse: A final rinse with a 70% ethanol solution can be used for further decontamination.

  • Waste Disposal: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be placed in a sealed bag or container and disposed of as hazardous waste.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible environmental stewardship.

References

  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (2025, December 26). This compound.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • Capot Chemical. (2018, September 5). MSDS of O-[2-(vinyloxy)ethyl]hydroxylamine.
  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis-(2-vinyloxy-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. Handling highly reactive and potentially hazardous chemicals is a daily reality in our field. Bis-(2-vinyloxy-ethyl)-amine (CAS No. 13985-50-7) is one such compound that demands our full attention and respect.[1][2] Its unique bifunctional nature, containing both a secondary amine and two vinyl ether groups, presents a dual-risk profile that necessitates a comprehensive personal protective equipment (PPE) strategy.

This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the rationale behind each safety recommendation, fostering a deeper understanding of the risks and empowering you to work with confidence and security.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

A thorough understanding of the hazards associated with this compound is the foundation of any effective safety protocol. The risks are not monolithic; they stem from the distinct reactivity of its functional groups.

  • Severe Corrosivity (The Amine Moiety): The primary and most immediate danger is the chemical's classification as a corrosive substance. Safety Data Sheets (SDS) state that it "Causes severe skin burns and eye damage".[3] This is a characteristic trait of many aliphatic amines, which are caustic in nature and can cause severe irritation and damage to all tissues they contact.[4] Direct contact with the skin or eyes can lead to serious, irreversible harm.

  • Respiratory and Vision Hazards (Amine Vapors): Amine vapors are known irritants to the nose, throat, and lungs.[5] A peculiar and significant risk associated with exposure to amine vapors is a temporary vision impairment known as glaucopsia .[6] Symptoms include blurred vision, a blue-grey appearance of objects, and seeing halos around lights, which can manifest after as little as 30 minutes of exposure.[5][6] While often reversible, this condition can significantly increase the risk of accidents in the laboratory.

  • Aquatic Toxicity: This chemical is classified as "Very toxic to aquatic life with long lasting effects".[3] This underscores the importance of stringent containment and disposal protocols to prevent environmental release.

  • Uninvestigated Toxicological Properties: It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] This lack of comprehensive data demands that we treat it with the highest degree of caution, assuming it may have other unknown health hazards.

The Core Protective Ensemble: Your First Line of Defense

Given the significant corrosive and respiratory hazards, a multi-layered PPE approach is mandatory. The selection of PPE should be deliberate, based on the specific task being performed.

Eye and Face Protection
  • Why: The highest and most immediate risk is severe, potentially blinding, eye damage.

  • What to Use:

    • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential for all tasks, including simple transfers of small quantities.

    • Best Practice/Required for Transfers: A full-face shield worn over chemical safety goggles is required when handling larger volumes (>50 mL) or when there is any risk of splashing. The face shield protects the entire face from splashes that could otherwise cause severe burns.[7][8]

Hand Protection
  • Why: To prevent severe skin burns upon contact.[3] The choice of glove material is critical, as not all standard laboratory gloves offer adequate protection against this specific chemical structure.

  • What to Use:

    • Splash Protection: For tasks with minimal risk of direct contact, double-gloving with nitrile gloves is a suitable starting point. Nitrile offers good resistance to a range of chemicals.

    • Critical Practice: Dispose of gloves immediately after handling the chemical, even if no contamination is suspected.[3] Wash hands thoroughly with soap and water after removing gloves.

Body Protection
  • Why: To protect the skin on arms and the body from accidental splashes and spills.

  • What to Use:

    • A flame-resistant laboratory coat is the minimum requirement.

    • For procedures with a significant splash risk, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

    • Ensure legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection
  • Why: To mitigate the risk of respiratory tract irritation and prevent the onset of glaucopsia from inhaling vapors.[5][6]

  • What to Use:

    • Mandatory Engineering Control: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure at the source.

    • Supplemental Respiratory Protection: In situations where a fume hood may not be sufficient or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor (OV) cartridges is recommended.[10] In case of fire or major release, a self-contained breathing apparatus (SCBA) is required.[3]

The following table summarizes the recommended PPE for different operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (<10 mL in fume hood)Chemical Safety GogglesDouble Nitrile GlovesLab CoatCertified Chemical Fume Hood
High-Volume Transfers (>10 mL in fume hood)Goggles & Full Face ShieldDouble Nitrile or Butyl GlovesLab Coat & Chemical ApronCertified Chemical Fume Hood
Spill Cleanup Goggles & Full Face ShieldButyl or Viton™ GlovesChemical Resistant Coverall/SuitNIOSH-approved respirator with OV cartridges
Fire Emergency N/AN/AN/ASelf-Contained Breathing Apparatus (SCBA)

Operational and Disposal Plans: A Step-by-Step Guide

Integrating PPE use into a clear, procedural workflow is essential for maintaining a safe operational environment from the moment the chemical arrives to its final disposal.

Safe Handling and Disposal Workflow

The following workflow diagram illustrates the key stages of handling this compound, emphasizing the integration of PPE and safety checks.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_spill Contingency: Spill Event A 1. Review SDS & Procedure B 2. Verify Fume Hood Certification A->B C 3. Assemble All Required PPE B->C D 4. Don Full PPE C->D Proceed to Handling E 5. Perform Chemical Transfer/Reaction D->E F 6. Securely Close Primary Container E->F S1 Evacuate Area E->S1 Spill Occurs G 7. Decontaminate Work Area F->G Proceed to Cleanup H 8. Segregate Hazardous Waste G->H I 9. Doff & Dispose of Contaminated PPE H->I J 10. Wash Hands Thoroughly I->J K Safe Completion J->K End of Procedure S2 Alert Others & Consult SDS S1->S2 S3 Don Spill-Level PPE S2->S3 S4 Contain & Neutralize Spill S3->S4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-(2-vinyloxy-ethyl)-amine
Reactant of Route 2
Reactant of Route 2
Bis-(2-vinyloxy-ethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.